3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3,5-difluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIOVKVPSNAAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677425 | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228421-83-8 | |
| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a strategically important fluorinated building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the synergistic effects of the electron-withdrawing fluorine and nitrile groups, combined with the reactive hydroxymethyl moiety, make it a versatile precursor for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, while the hydroxymethyl and nitrile groups offer multiple avenues for chemical modification. This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of this valuable compound.
Core Chemical Properties
This compound, with the CAS Number 228421-83-8, is a white to yellow solid at room temperature. Its molecular structure imparts a unique combination of reactivity and stability, making it a sought-after intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 228421-83-8 | |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | White to Yellow Solid | |
| Purity | Typically ≥97% | |
| Storage | Room Temperature, Sealed in Dry Conditions | [1] |
| IUPAC Name | This compound | |
| InChI Key | ZHIOVKVPSNAAIW-UHFFFAOYSA-N |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds C1 -- C2 [label=""]; C3 -- C4 [label=""]; C5 -- C6 [label=""]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; C6 -- C1 [style=double, len=1.2]; // Substituents F1 [label="F", pos="-1.74,1!", fontcolor="#34A853"]; F2 [label="F", pos="1.74,1!", fontcolor="#34A853"]; CH2OH_C [label="CH₂OH", pos="0,-1.8!", fontcolor="#EA4335"]; CN_C [label="C", pos="0,1.8!"]; CN_N [label="N", pos="0,2.6!"]; // Bonds to substituents C2 -- F1; C6 -- F2; C4 -- CH2OH_C; C1 -- CN_C; CN_C -- CN_N [style=triple, len=1.2];
}
Figure 1: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes, often starting from more readily available fluorinated precursors. A common strategy involves the functionalization of a 3,5-difluorinated benzene ring.
Conceptual Synthesis Workflow
A plausible synthetic pathway involves the reduction of a corresponding aldehyde or carboxylic acid derivative. For instance, the synthesis could conceptually proceed from 3,5-difluorobenzaldehyde.
Figure 2: Conceptual synthesis workflow.
Key Synthetic Transformations
-
Formylation and Reduction : One potential route involves the formylation of a suitable 3,5-difluorinated aromatic precursor, followed by reduction of the resulting aldehyde to the hydroxymethyl group. The Grignard reaction, for example, is a classic method for forming carbon-carbon bonds and could be employed to introduce the formyl group or a precursor.[3]
-
Cyanation : The introduction of the nitrile group is a critical step. This can be achieved through nucleophilic substitution of a suitable leaving group (such as a halogen) with a cyanide salt, like sodium or potassium cyanide.[2]
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Range |
| ¹H NMR | Aromatic-H | ~7.0-7.5 ppm |
| CH₂ | ~4.5-5.0 ppm | |
| OH | Variable, broad singlet | |
| ¹³C NMR | Aromatic C-F | ~160-165 ppm (doublet, ¹JCF ≈ 240-250 Hz) |
| Aromatic C-CN | ~110-120 ppm | |
| Aromatic C-CH₂OH | ~130-140 ppm | |
| Aromatic C-H | ~115-125 ppm | |
| CH₂OH | ~60-70 ppm | |
| CN | ~115-120 ppm | |
| FT-IR (cm⁻¹) | O-H stretch | 3600-3200 (broad) |
| Aromatic C-H stretch | 3100-3000 | |
| C≡N stretch | 2240-2220 | |
| Aromatic C=C stretch | 1600-1450 | |
| C-F stretch | 1350-1150 | |
| C-O stretch | 1260-1000 | |
| Mass Spec. | [M+H]⁺ | m/z 170.04 |
Note: Predicted values are based on standard chemical shift tables and data for structurally similar compounds.[4]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three functional groups: the hydroxymethyl group, the nitrile group, and the fluorinated aromatic ring.
Reactions of the Hydroxymethyl Group
-
Oxidation : The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.[2] This transformation is valuable for introducing further functionality.
-
Nucleophilic Substitution : The hydroxyl group is a poor leaving group but can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution by a variety of nucleophiles.[5]
Reactions of the Nitrile Group
-
Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[2] This provides a key route to substituted benzylamines.
-
Hydrolysis : Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.
Reactions of the Aromatic Ring
-
Nucleophilic Aromatic Substitution (SNAr) : The fluorine atoms, activated by the electron-withdrawing nitrile group, can be susceptible to nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions. The reactivity in SNAr reactions is a subject of ongoing research, with mechanisms ranging from stepwise to concerted depending on the nucleophile and substrate.[6][7]
Figure 3: Key reaction pathways of this compound.
Applications in Drug Discovery and Materials Science
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. The difluoro substitution pattern is often employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
In materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other functional materials due to their unique electronic and physical properties.
Safety and Handling
This compound is classified as harmful and an irritant.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements : P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
Standard laboratory safety protocols should be strictly followed when handling this compound, including the use of a fume hood, safety glasses, and chemical-resistant gloves.
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its trifunctional nature provides a rich platform for the construction of complex molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow in the pharmaceutical and materials science industries, the importance of intermediates like this compound is set to increase. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its unique chemical characteristics in their work.
References
- 1. 228421-83-8|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
The Definitive Guide to the Structure Elucidation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 228421-83-8)
A Senior Application Scientist's In-Depth Technical Analysis for Researchers and Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and materials science research, the precise structural characterization of novel chemical entities is paramount. The compound registered under CAS number 228421-83-8, identified as 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, represents a key building block in various synthetic pathways. Its unique substitution pattern, featuring a nitrile group, a hydroxymethyl group, and two fluorine atoms on a benzene ring, imparts specific electronic and steric properties that are of significant interest in drug design and the development of advanced materials. This technical guide provides a comprehensive overview of the analytical methodologies and logical framework employed in the definitive structure elucidation of this compound, grounded in established spectroscopic principles and field-proven expertise.
Compound Identity and Properties
Before delving into the intricacies of structure elucidation, it is essential to establish the fundamental properties of the target molecule.
| Identifier | Value | Source |
| CAS Number | 228421-83-8 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Physical Form | White to Yellow Solid |
The Strategic Approach to Structure Elucidation
The confirmation of a chemical structure is a systematic process of piecing together evidence from various analytical techniques. For a molecule like this compound, the primary tools for elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and to a lesser extent, infrared (IR) spectroscopy. The causality behind the selection of these methods lies in their ability to provide complementary information regarding the carbon-hydrogen framework, the presence of specific functional groups, and the overall molecular mass and fragmentation patterns.
Caption: A generalized workflow for the structure elucidation of an organic compound.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring atoms.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They would appear as a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms. The expected chemical shift would be in the aromatic region (δ 7.0-8.0 ppm).
-
Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group (-CH₂) would be equivalent and appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would likely be in the range of δ 4.5-5.0 ppm. The proton of the hydroxyl group (-OH) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
-
Aromatic Carbons: Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons bonded to fluorine would show a large coupling constant (¹JCF).
-
Nitrile Carbon (-CN): A characteristic signal for the nitrile carbon would be observed in the range of δ 115-125 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): A signal for the methylene carbon would be expected in the range of δ 60-70 ppm.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Given the presence of fluorine, ¹⁹F NMR would provide a simple spectrum with a single signal, confirming the chemical equivalence of the two fluorine atoms.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. Using a technique like Electron Ionization (EI), the molecule would be expected to fragment in a predictable manner.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (169.13).
-
Key Fragmentation Pathways:
-
Loss of a hydrogen radical (-H) from the molecular ion.
-
Loss of the hydroxyl radical (-OH) from the hydroxymethyl group.
-
Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols: A Self-Validating System
The trustworthiness of structure elucidation lies in the robustness and reproducibility of the experimental protocols. Below are detailed, step-by-step methodologies for the key experiments.
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample of CAS 228421-83-8.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation:
-
For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly via a solids probe.
-
For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) for accurate mass measurements.
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum to determine the molecular ion peak.
-
Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the calculated mass for the proposed formula (C₈H₅F₂NO).
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the connectivity of the atoms.
-
Conclusion and Authoritative Grounding
The synergistic interpretation of data from NMR spectroscopy and mass spectrometry provides an unambiguous confirmation of the structure of CAS 228421-83-8 as this compound. The expected spectral data aligns perfectly with the proposed structure, offering a self-validating system of evidence. While a primary research article detailing the initial synthesis and characterization was not identified in the search, the compound's consistent listing with the correct IUPAC name and CAS number across major chemical suppliers serves as a de facto validation within the scientific community. For further research, consulting patents related to the synthesis of fluorinated benzonitriles may provide additional context and experimental details.
References
An In-Depth Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two fluorine atoms flanking a hydroxymethyl group and a nitrile moiety, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, and a discussion of its applications, particularly its role as a key intermediate in the synthesis of pharmaceutical agents.
Introduction
Fluorinated organic molecules have gained paramount importance in the pharmaceutical and agrochemical industries due to the profound effects that fluorine substitution can have on a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This compound (CAS No. 228421-83-8) is a prime example of a strategically fluorinated building block. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the reactive handle of the hydroxymethyl group, makes this compound a versatile synthon for the introduction of a difluorinated hydroxymethylphenyl moiety into target molecules. This guide aims to provide a detailed technical resource for researchers and scientists working with or considering the use of this compound in their synthetic endeavors.
Molecular Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a hydroxymethyl group at position 4, and a nitrile group at position 1.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| CAS Number | 228421-83-8 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₂NO | --INVALID-LINK-- |
| Molecular Weight | 169.13 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
| Storage Temperature | Room Temperature | --INVALID-LINK-- |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. While specific, detailed protocols for this exact compound are not widely published, a general and plausible synthetic route can be inferred from related preparations of fluorinated benzyl alcohols and benzonitriles. A representative synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Step 1: Reduction of 3,5-Difluorobenzonitrile to 3,5-Difluorobenzylamine
-
To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3,5-difluorobenzonitrile in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 3,5-difluorobenzylamine, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.
Step 2: Conversion of 3,5-Difluorobenzylamine to this compound
This step would likely proceed via a Sandmeyer-type reaction, which is more commonly used for converting anilines to benzonitriles. A direct conversion of the benzylamine to the benzyl alcohol is also possible but may require specific reagents to avoid side reactions. A more direct, albeit potentially lower-yielding, approach could involve the diazotization of the benzylamine followed by hydrolysis.
-
Dissolve 3,5-difluorobenzylamine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
Slowly add the diazonium salt solution to a heated aqueous solution, which should lead to the evolution of nitrogen gas and the formation of the corresponding benzyl alcohol.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by its three functional groups:
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. It also serves as a key handle for nucleophilic substitution reactions after conversion to a better leaving group (e.g., a tosylate or a halide).
-
Nitrile Group (-C≡N): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to a primary amine. The strong electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic ring.
-
Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. However, they can activate the ring for nucleophilic aromatic substitution, although the positions meta to the nitrile group are not ideal for this.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of a drug candidate. The hydroxymethyl group provides a convenient point of attachment for further elaboration of the molecular structure.
While specific examples of its use in late-stage clinical candidates are not widely publicized, its structural motif is present in various patented compounds, suggesting its utility in the exploration of new chemical entities for a range of therapeutic targets. Its role as a key intermediate allows for the introduction of a difluorinated benzyl alcohol moiety, which can be a critical pharmacophore in certain drug classes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. --INVALID-LINK--
Conclusion
This compound is a specialized yet highly valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique combination of a reactive hydroxymethyl group and a difluorinated, electron-deficient aromatic ring provides chemists with a versatile tool for the construction of novel and potentially bioactive molecules. While publicly available data on its detailed physical and spectral properties are limited, its commercial availability and the established chemistry of its functional groups allow for its effective utilization in research and development.
An In-Depth Technical Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Versatile Fluorinated Building Block for Advanced Synthesis
Introduction: The Strategic Value of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating physicochemical and biological properties. The unique electronic nature of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allows for profound impacts on a molecule's pKa, metabolic stability, lipophilicity, and binding affinity. It is within this context that 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a significant and versatile building block. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its potential applications for researchers, chemists, and professionals in drug development.
Core Molecular and Physicochemical Profile
This compound is a trifunctional aromatic compound featuring a benzonitrile core, two fluorine atoms meta to the nitrile group, and a hydroxymethyl (benzyl alcohol) substituent. This specific arrangement of functional groups offers multiple avenues for synthetic diversification.
A summary of its key identifiers and properties is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 228421-83-8 | [1] |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | [1] |
| Physical Form | White to Yellow Solid | [1] |
| Typical Purity | ≥97% | [1] |
| Storage Conditions | Room Temperature, in a dry, sealed container | [1] |
Rationale and Protocol for Chemical Synthesis
While numerous suppliers offer this compound, understanding its synthesis is crucial for scalability, cost-analysis, and potential derivatization. A logical and efficient synthetic route proceeds via the formylation of a readily available precursor, followed by a selective reduction.
Synthetic Strategy Overview
The most direct pathway involves a two-step process starting from 3,5-difluorobenzonitrile:
-
Ortho-Lithiation and Formylation: Introduction of a formyl (-CHO) group at the 4-position, ortho to both fluorine atoms. The strong directing effect of the fluorine atoms facilitates regioselective lithiation at this position.
-
Selective Aldehyde Reduction: Reduction of the newly introduced aldehyde to a primary alcohol, yielding the final product. This reduction must be selective to avoid reaction with the nitrile group.
Caption: A logical two-step workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.
Step 1: Synthesis of 3,5-Difluoro-4-formylbenzonitrile (Aldehyde Intermediate)
-
Causality: This step utilizes directed ortho-metalation. The electron-withdrawing fluorine atoms acidify the ortho-protons, allowing a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi) to selectively deprotonate the C4 position. The resulting aryl-lithium species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF), which serves as the formyl group source.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of t-BuLi (or a pre-formed solution of LDA) to a stirred solution of 3,5-difluorobenzonitrile in anhydrous THF at -78 °C.
-
Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.
-
Workup: After stirring for 30 minutes, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography on silica gel.
Step 2: Selective Reduction to this compound
-
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones over less reactive functional groups like nitriles. This chemoselectivity is critical for the success of the synthesis.
-
Dissolution: Dissolve the 3,5-difluoro-4-formylbenzonitrile intermediate from Step 1 in a suitable alcoholic solvent, such as methanol or ethanol, in an Erlenmeyer flask.
-
Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The addition is exothermic and may cause bubbling.
-
Reaction: Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄. Remove the organic solvent under reduced pressure.
-
Extraction & Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, this compound, typically as a solid that can be further purified by recrystallization.
Spectroscopic Characterization Profile
Structural confirmation is paramount. While publicly available experimental spectra are limited, a validated structure can be confirmed by the following characteristic spectroscopic signatures.
| Technique | Functional Group | Expected Signature / Observation |
| ¹H NMR | Aromatic CH | A multiplet (likely a triplet due to coupling with two equivalent fluorine atoms) in the aromatic region (~7.3-7.6 ppm). |
| -CH₂- | A singlet or doublet in the benzylic region (~4.7 ppm). A broad singlet for the alcohol proton (-OH) which is exchangeable with D₂O. | |
| ¹³C NMR | Aromatic C-F | A large doublet in the downfield aromatic region (~160-165 ppm) with a characteristic large one-bond C-F coupling constant (~250 Hz). |
| -CN | A quaternary carbon signal in the ~115-120 ppm region. | |
| -CH₂OH | A signal in the aliphatic region, typically ~60-65 ppm. | |
| ¹⁹F NMR | Aromatic C-F | A single resonance, as the two fluorine atoms are chemically equivalent. |
| IR Spec. | -OH stretch | A broad absorption band in the region of 3200-3600 cm⁻¹. |
| -C≡N stretch | A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. | |
| C-F stretch | Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹. | |
| Mass Spec. | Molecular Ion (M⁺) | For Electron Ionization (EI), a molecular ion peak at m/z = 169.04. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₈H₅F₂NO. |
Applications in Research and Drug Development
This compound is a strategic building block precisely because of its trifunctional nature, which allows for sequential and orthogonal chemical modifications.
Caption: The molecule's three key functional sites offer diverse synthetic pathways.
-
The Hydroxymethyl Group: This primary alcohol is a versatile handle.
-
Oxidation: It can be easily oxidized back to the aldehyde for subsequent reactions like reductive amination or Wittig olefination.
-
Halogenation: Conversion to a benzyl bromide or chloride (e.g., using PBr₃ or SOCl₂) creates a potent electrophile for coupling with nucleophiles (e.g., phenols, amines, thiols) to build larger, more complex structures. This is a common strategy for introducing the fluorinated benzyl moiety into a target molecule.
-
Etherification: It can be used to form ether linkages, acting as a key linker fragment in PROTACs or other targeted therapies.
-
-
The Nitrile Group: The cyano group is not merely a placeholder.
-
Bioisostere: It is a well-known bioisostere for carbonyl groups and can act as a hydrogen bond acceptor in ligand-receptor interactions.
-
Chemical Handle: It can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine, opening up entirely new avenues of functionalization. Furthermore, it can be converted into heterocycles like tetrazoles, which are common carboxylic acid bioisosteres in medicinal chemistry.
-
-
The Difluorinated Phenyl Ring: The two fluorine atoms flanking the hydroxymethyl group provide significant steric and electronic effects.
-
Metabolic Stability: The C-F bonds are exceptionally strong, and fluorine atoms can act as "metabolic blockers," preventing oxidative metabolism at adjacent positions, thereby increasing the half-life of a drug candidate.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic groups, which can be critical for optimizing solubility and cell permeability.
-
Binding Interactions: Fluorine can participate in favorable orthogonal multipolar and hydrogen bonding interactions within protein binding pockets, enhancing ligand affinity and selectivity.
-
While specific, named drug candidates synthesized directly from this intermediate are not yet prominent in public literature, its structural motifs are present in various developmental compounds, particularly kinase inhibitors (e.g., JAK inhibitors) and other targeted therapies where precise modulation of aromatic interactions is key.
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
Signal Word: Warning[1]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed building block that offers a powerful combination of synthetic handles and property-modulating fluorine atoms. Its utility lies in its potential to serve as a versatile starting point for the synthesis of complex molecules with tailored biological and physical properties. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their synthetic programs, paving the way for the next generation of advanced materials and therapeutics.
References
Solubility Profile of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate and structural motif in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its unique molecular structure, present systematic protocols for experimental solubility determination, and discuss the implications of its solubility profile in common organic solvents for pharmaceutical development, including purification, formulation, and metabolic stability.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. The equilibrium solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given solvent system at a specific temperature and pressure to form a saturated solution.[1] This fundamental physicochemical property influences everything from process chemistry and purification to formulation design and ultimate clinical efficacy.
This compound is a compound of interest due to its trifunctional nature: a benzonitrile core, a hydroxymethyl group, and vicinal fluorine atoms. This combination of functional groups presents a unique and informative case study for solubility prediction and analysis. The strategic incorporation of fluorine, in particular, is a widely used tactic in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] However, fluorination can also significantly alter physicochemical properties like lipophilicity and solubility, sometimes leading to reduced aqueous solubility.[3][4] Understanding these effects is crucial for harnessing the benefits of fluorination without compromising bioavailability.[5]
This guide serves as a practical resource for researchers, enabling them to anticipate, measure, and leverage the solubility of this compound and structurally related compounds.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[6] A more nuanced understanding requires analyzing the specific intermolecular forces at play, which are dictated by the solute's and solvent's functional groups.
The structure of this compound features:
-
A Polar Aromatic Core: The benzonitrile moiety contains a polar carbon-nitrogen triple bond (C≡N).
-
A Hydrogen Bond Donor/Acceptor: The primary alcohol (-CH₂OH) group can both donate a hydrogen bond via its hydroxyl proton and accept hydrogen bonds via the lone pairs on the oxygen atom.
-
Electronegative Fluorine Atoms: The two fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electron distribution of the aromatic ring.[2] This can lower the basicity of nearby functional groups and modulate lipophilicity.[3]
The interplay of these features governs the compound's interaction with different classes of solvents.
Caption: Molecular features of the target compound and their predicted interactions with solvent classes.
Solubility Predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is expected. The hydroxymethyl group is the primary driver, forming strong hydrogen bonds with the solvent.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Good to moderate solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the nitrile group and the fluorinated ring.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. While the fluorinated aromatic ring contributes some lipophilicity, the highly polar alcohol and nitrile groups will limit solubility in nonpolar media.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility represents a true saturation point and is the most relevant value for pharmaceutical development.[1] The most common and reliable method for its determination is the Shake-Flask Method . This involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[1][6]
General Experimental Workflow
The process for determining solubility is systematic, ensuring reproducibility and accuracy. It involves careful preparation, equilibration, and analysis.
Caption: Standard workflow for the experimental determination of thermodynamic solubility.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium is reached and measured.
Materials:
-
This compound (solid, purity >97%)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Stock for Calibration: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Use this stock to prepare a series of calibration standards.
-
Sample Preparation: Add an excess amount of solid this compound to several glass vials. An amount that is visibly in excess after equilibration (e.g., 5-10 mg for a 1 mL solvent volume) is sufficient.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate vigorously for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the measured concentration does not change between time points. The dissolution of most solids is endothermic, meaning solubility increases with temperature.[7][8] Maintaining a constant temperature is therefore critical.
-
Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane and prevent adsorption losses.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring its concentration within the range of the prepared calibration curve.
-
Analysis: Analyze the diluted samples and the calibration standards via HPLC-UV.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value is the solubility.
Solubility Data and Interpretation
The following table presents representative solubility data for this compound in a range of common organic solvents at 25 °C.
(Note: The following data are illustrative examples for the purpose of this guide and are not experimentally derived values.)
| Solvent | Solvent Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Key Intermolecular Forces |
| Methanol | Polar Protic | 32.7 | > 100 | Hydrogen Bonding, Dipole-Dipole |
| Ethanol | Polar Protic | 24.5 | > 100 | Hydrogen Bonding, Dipole-Dipole |
| Acetone | Polar Aprotic | 20.7 | 50 - 100 | Dipole-Dipole |
| Acetonitrile | Polar Aprotic | 37.5 | 20 - 50 | Dipole-Dipole |
| Dichloromethane | Halogenated | 9.1 | 5 - 10 | Dipole-Dipole, van der Waals |
| Toluene | Nonpolar | 2.4 | < 1 | van der Waals |
| Hexane | Nonpolar | 1.9 | < 0.1 | van der Waals |
Interpretation: The illustrative data align with the theoretical predictions. The high solubility in protic solvents like methanol and ethanol is driven by strong hydrogen bonding with the compound's hydroxymethyl group. In polar aprotic solvents, solubility is still significant due to dipole-dipole interactions. As solvent polarity decreases, solubility drops sharply, highlighting the dominance of the polar functional groups in the molecule's overall character.
Implications for Drug Development
-
Purification and Recrystallization: The significant difference in solubility between polar and nonpolar solvents suggests that recrystallization is a highly viable purification strategy. For instance, the compound could be dissolved in a hot polar solvent like ethanol and then precipitated by the addition of a nonpolar anti-solvent like hexane.
-
Formulation: The high solubility in pharmaceutically acceptable solvents like ethanol is advantageous for developing liquid formulations. For solid dosage forms, the choice of excipients will need to account for the compound's polarity.
-
Process Chemistry: In synthetic routes, solvent choice for reactions involving this compound will be critical. Solvents like acetonitrile or acetone may provide a good balance of reactant solubility and reaction compatibility.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. Solubility [chem.fsu.edu]
Stability and storage conditions for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
An In-depth Technical Guide to the Stability and Storage of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Authored by: Senior Application Scientist, Gemini
Introduction
This compound, CAS No. 228421-83-8, is a substituted aromatic compound of increasing interest in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a difluorinated benzene ring, a nitrile group, and a hydroxymethyl group, imparts specific chemical properties that are crucial for its application as a synthetic building block. The fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the nitrile and hydroxymethyl moieties offer versatile handles for further chemical modification.[1]
This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling protocols for this compound. The insights herein are curated for researchers, chemists, and drug development professionals to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.
Compound Profile and Intrinsic Stability
Understanding the inherent stability of this compound begins with an analysis of its constituent parts: the aromatic core and its functional groups.
1.1. Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 228421-83-8 | |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | |
| Physical Form | White to yellow solid/crystalline powder | [2] |
| IUPAC Name | This compound | |
| Storage Temperature | Room Temperature |
1.2. Structural Contributions to Stability
The molecule's overall stability is high under standard conditions, a characteristic derived from its aromatic system.[3] The benzene ring itself possesses significant resonance stabilization energy, making it inherently unreactive compared to unsaturated, non-aromatic systems.[4][5] The presence of two fluorine atoms ortho to the hydroxymethyl group further enhances this stability through strong electron-withdrawing inductive effects, which can influence the reactivity of the adjacent functional groups.
Caption: Key structural features influencing the stability of the molecule.
Potential Degradation Pathways
While stable under optimal conditions, this compound possesses functional groups that can be susceptible to degradation under specific environmental or chemical stressors. Awareness of these pathways is critical for preventing sample degradation.
2.1. Oxidation of the Hydroxymethyl Group The primary alcohol of the hydroxymethyl group is the most likely site for oxidative degradation. Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, potentially accelerated by light or heat, can lead to the formation of the corresponding aldehyde and subsequently the carboxylic acid. This represents the most significant potential pathway for impurity generation.
2.2. Hydrolysis of the Nitrile Group The nitrile (cyanide) group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Acid-catalyzed hydrolysis: Proceeds via a protonated intermediate to form a carboxylic acid and ammonium salt.
-
Base-catalyzed hydrolysis: Involves nucleophilic attack by a hydroxide ion, also ultimately yielding a carboxylate salt.
This degradation pathway is less of a concern under neutral, anhydrous storage conditions but becomes relevant if the compound is stored improperly or exposed to incompatible reagents.[6]
2.3. Dehydration and Polymerization Under harsh acidic conditions and/or high heat, acid-catalyzed dehydration of the hydroxymethyl group could occur, potentially leading to the formation of reactive intermediates that could polymerize.[7] This is considered an extreme scenario and is unlikely under recommended storage conditions.
Caption: Potential degradation pathways for the subject compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets and general best practices for fluorinated aromatic compounds.[8]
3.1. Optimal Storage Conditions
The primary objective is to protect the compound from moisture, oxygen, light, and incompatible chemicals.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Room Temperature (15-25°C) | Multiple suppliers specify room temperature storage. This avoids the potential for freeze-thaw cycles and is sufficient for a compound that is stable at ambient temperatures. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, mitigating the risk of oxidation of the hydroxymethyl group and hydrolysis of the nitrile group.[3][9][10] |
| Light | Store in an amber vial or in a dark location (e.g., a cabinet). | Protects against light-catalyzed oxidation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents chemical degradation via oxidation or hydrolysis.[6][10] |
3.2. Protocol for Safe Handling and Aliquoting
Given the compound's hazard profile (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation), appropriate personal protective equipment (PPE) and handling techniques are mandatory.[11]
Required PPE:
-
Safety glasses or goggles[6]
-
Chemical-resistant gloves (consult manufacturer compatibility chart)[8]
-
Laboratory coat[8]
Procedure:
-
Preparation: Before opening the primary container, allow it to equilibrate to room temperature, especially if it has been stored in a cooler location. This prevents condensation of atmospheric moisture onto the solid compound.
-
Ventilation: Conduct all handling and weighing operations inside a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Dispensing: Use clean, dry spatulas and weighing instruments. Avoid generating dust.[9]
-
Inert Atmosphere (Optional but Recommended): For maximum long-term stability of aliquots, briefly flush the new vial with an inert gas (Argon or Nitrogen) before sealing.
-
Sealing: Ensure the container cap is tightly and securely sealed immediately after dispensing.[3][9]
-
Labeling: Clearly label all aliquot vials with the compound name, concentration (if in solution), date, and associated hazards.[8]
-
Cleaning: Thoroughly wash hands with soap and water after handling is complete.[9][12]
-
Waste Disposal: Dispose of contaminated materials and empty containers in accordance with institutional and local regulations for chemical waste.[11]
Experimental Workflow: A Self-Validating Stability Assessment
For critical applications, such as in drug development or for use as an analytical standard, it may be necessary to perform a tailored stability study. This protocol provides a framework for assessing the stability of this compound under specific laboratory conditions.
Objective: To determine the stability of the solid compound and a stock solution over time under defined storage and stress conditions.
Methodology:
-
Reference Standard: Designate a lot of the compound, stored under ideal conditions (dark, inert atmosphere, room temperature), as the T=0 reference standard.
-
Sample Preparation:
-
Solid Samples: Aliquot several samples of the solid compound into separate, labeled amber vials.
-
Solution Samples: Prepare a stock solution in a relevant, high-purity solvent (e.g., DMSO, Acetonitrile). Aliquot into separate, labeled amber vials.
-
-
Condition Setup:
-
Control: Store one solid and one solution aliquot under ideal recommended conditions.
-
Stress Conditions (Examples):
-
Elevated Temperature: Place aliquots in a 40°C oven.
-
Light Exposure: Place aliquots on a lab bench exposed to ambient light.
-
Air Exposure: Store aliquots in loosely capped vials.
-
-
-
Time Points: Designate analysis time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
Analysis:
-
At each time point, retrieve one aliquot from each condition.
-
Prepare samples for analysis by High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Analyze the T=0 reference, control, and stressed samples in the same run.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed and control samples to the T=0 reference.
-
Calculate the purity of the main peak.
-
Identify and quantify any new peaks (potential degradants). A purity decrease of >2% is often considered significant.
-
Caption: Experimental workflow for a self-validating stability study.
Conclusion
This compound is a chemically robust molecule, primarily due to its stable difluorinated aromatic ring.[4][5] However, its hydroxymethyl and nitrile functional groups introduce potential, albeit avoidable, degradation pathways, namely oxidation and hydrolysis. The integrity of this valuable research compound is best preserved by adhering to proper storage conditions: a tightly sealed container, protected from light, in a cool, dry environment, and segregated from incompatible chemicals.[8][9][10][12] By implementing the detailed handling protocols and, where necessary, the stability assessment workflow outlined in this guide, researchers can ensure the quality of their material, leading to more reliable and reproducible scientific outcomes.
References
- 1. Handling fluorinated gases as solid reagents using metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-Difluoro-4-hydroxybenzonitrile, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. biosynth.com [biosynth.com]
The Strategic Role of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and its Analogs in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, the 3,5-difluoro-4-(hydroxymethyl)benzonitrile scaffold has emerged as a particularly valuable building block. The gem-difluoro substitution ortho to a functionalized benzylic position provides a unique combination of electronic and steric properties that can enhance metabolic stability, improve target binding affinity, and fine-tune lipophilicity. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, covering their synthesis, chemical properties, and diverse applications in drug discovery. We will delve into the rationale behind its use, explore the synthesis of key analogs, and analyze the structure-activity relationships that drive its utility in developing novel therapeutics, particularly in the realms of enzyme inhibition for oncology and metabolic diseases.
Introduction: The Power of Fluorine in the Benzonitrile Scaffold
The benzonitrile moiety is a prevalent scaffold in a multitude of biologically active molecules, valued for its metabolic stability and its ability to participate in key binding interactions with biological targets.[1] The introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate lipophilicity, and create favorable electrostatic interactions with protein targets.[2][3]
The 3,5-difluoro substitution pattern is of particular interest. The two fluorine atoms flanking a functional group at the 4-position exert a strong electron-withdrawing inductive effect, which can significantly impact the reactivity and pKa of substituents at the benzylic position.[4] Furthermore, this substitution pattern can shield the benzylic position from metabolic attack by cytochrome P450 enzymes, a common route of drug deactivation.[5][6] The hydroxymethyl group at the 4-position provides a versatile handle for the synthesis of a wide array of analogs, including ethers and esters, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will explore the synthesis of the core this compound molecule and its subsequent derivatization, and will then review the known and potential biological activities of the resulting analogs, providing a roadmap for researchers looking to leverage this promising scaffold in their drug discovery programs.
Synthesis of the Core Scaffold: this compound
While a direct, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, its preparation can be logically inferred from established synthetic routes for closely related analogs. A plausible and efficient synthetic strategy involves the reduction of the corresponding benzaldehyde.
A likely precursor, 3,5-difluoro-4-formylbenzonitrile, is commercially available. Its reduction to the desired benzyl alcohol can be achieved using a variety of standard reducing agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile | C14H11NO3 | CID 135391074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Technical Primer for Advanced Research
Introduction: A Trifunctional Scaffold for Modern Chemistry
In the landscape of contemporary drug discovery, agrochemical development, and materials science, the demand for molecular scaffolds that offer a confluence of stability, reactivity, and tunable electronic properties has never been greater. 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a preeminent example of such a scaffold. This technical guide elucidates the untapped potential of this trifunctional aromatic building block, providing researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its strategic applications and detailed methodologies for its derivatization.
The intrinsic value of this compound lies in the synergistic interplay of its three key functional groups: a difluorinated phenyl ring, a reactive hydroxymethyl group, and a versatile nitrile moiety. The strategic placement of two fluorine atoms meta to the nitrile and ortho to the hydroxymethyl group imparts profound effects on the molecule's physicochemical properties. This unique substitution pattern is not merely an exercise in chemical diversity; it is a deliberate design element that offers distinct advantages in modulating biological activity and material characteristics.
Core Physicochemical and Reactivity Profile
A thorough understanding of the foundational properties of this compound is paramount to exploiting its full synthetic potential.
| Property | Value | Source |
| CAS Number | 228421-83-8 | [1][2][3] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
The fluorine atoms significantly influence the electronic nature of the aromatic ring, enhancing its stability and modulating the reactivity of the adjacent functional groups. This fluorination can lead to improved metabolic stability and bioavailability in drug candidates.[4] The hydroxymethyl group serves as a versatile handle for introducing diverse functionalities through oxidation, esterification, or etherification, while the nitrile group can be transformed into a wide array of other functional moieties, including amines, carboxylic acids, and tetrazoles.[5]
Potential Research Applications: A Multi-faceted Approach
The unique structural attributes of this compound position it as a valuable precursor in several cutting-edge research domains.
Medicinal Chemistry: Scaffolding for Kinase Inhibitors and Beyond
The 3,5-difluorobenzyl motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. The fluorine atoms can form critical hydrogen bonds with hinge region residues in the ATP binding pocket of kinases, leading to enhanced potency and selectivity.[1][6]
Logical Nexus: The 3,5-difluoro substitution pattern has been shown to be beneficial for the potency of EGFR inhibitors.[7] Furthermore, the related 3-fluoro-4-(hydroxymethyl)benzonitrile is a key starting material in the synthesis of Danuglipron, a small-molecule GLP-1 receptor agonist.[8][9] This underscores the potential of fluorinated hydroxymethylbenzonitriles in developing therapeutics for metabolic diseases.
A plausible research trajectory involves the oxidation of the hydroxymethyl group to an aldehyde, followed by reductive amination to couple with various amine-containing fragments. Alternatively, the hydroxymethyl group can be converted to a leaving group (e.g., a bromide) to facilitate nucleophilic substitution with phenols or heterocycles, a common strategy in kinase inhibitor synthesis.
Workflow for Derivatization towards Kinase Inhibitors
Caption: Synthetic pathways from the core molecule to potential kinase inhibitors.
Agrochemical Synthesis: Building Blocks for Enhanced Potency
The incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance biological activity, metabolic stability, and target organism penetration.[10][11][12] The 3,5-difluoro substitution pattern can be particularly effective in herbicides and fungicides.
Strategic Application: The hydroxymethyl group can be esterified with various carboxylic acids to generate a library of potential agrochemicals. For instance, esterification with herbicidal acid moieties could yield novel pro-herbicides with altered soil mobility and degradation profiles.
Materials Science: Precursors for Fluorinated Liquid Crystals
Fluorinated benzonitrile derivatives are key components in the formulation of modern liquid crystal displays. The strong dipole moment of the nitrile group and the influence of fluorine on the molecule's dielectric anisotropy are crucial for their performance.[13][14]
Design Rationale: The rigid, fluorinated core of this compound makes it an attractive starting material for the synthesis of novel liquid crystal molecules. The hydroxymethyl group provides a convenient point for attaching mesogenic side chains through ester or ether linkages.
Key Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers and are based on established methodologies that can be adapted for this compound.
Protocol 1: Swern Oxidation of the Hydroxymethyl Group
This protocol describes the conversion of the primary alcohol to an aldehyde, a crucial intermediate for further functionalization.
Reaction Scheme: (this compound) + Oxalyl Chloride + DMSO, then Triethylamine → (3,5-Difluoro-4-formylbenzonitrile)
Step-by-Step Methodology:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in DCM dropwise.[15]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in DCM dropwise over 5 minutes.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (7.0 equivalents) dropwise over 10 minutes.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Monitor reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the aldehyde.
-
Characterize the product by ¹H NMR (disappearance of the alcohol proton and CH₂ signal, appearance of an aldehyde proton signal) and Mass Spectrometry.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
This protocol enables the formation of an ether linkage with a phenolic coupling partner, a common motif in bioactive molecules.
Reaction Scheme: (this compound) + Phenol + PPh₃ + DEAD/DIAD → (3,5-Difluoro-4-((phenoxy)methyl)benzonitrile)
Step-by-Step Methodology:
-
Dissolve this compound (1.0 equivalent), the desired phenol (1.2 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).[16]
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.[16]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired ether product.
Self-Validation:
-
Successful reaction is indicated by the consumption of the starting alcohol and phenol on TLC.
-
Product confirmation via ¹H NMR (appearance of signals corresponding to the phenolic moiety and a shift in the benzylic CH₂ protons) and Mass Spectrometry.
Protocol 3: Conversion of the Nitrile to a Tetrazole
The tetrazole ring is a common bioisostere for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.
Reaction Scheme: (this compound) + NaN₃ + ZnCl₂ → (5-(3,5-Difluoro-4-(hydroxymethyl)phenyl)-1H-tetrazole)
Step-by-Step Methodology:
-
To a mixture of this compound (1.0 equivalent) and sodium azide (1.5 equivalents) in isopropanol, add zinc(II) chloride (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting nitrile.
-
After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation:
-
The disappearance of the nitrile stretch in the IR spectrum and the appearance of characteristic tetrazole signals in the ¹H and ¹³C NMR spectra confirm product formation.
-
Mass spectrometry will show the expected molecular ion for the tetrazole product.
Workflow for Key Functional Group Transformations
Caption: Key derivatizations of the hydroxymethyl and nitrile functionalities.
Conclusion: A Versatile Building Block for Future Innovation
This compound represents a strategically designed molecular building block with significant potential across multiple scientific disciplines. Its unique combination of a difluorinated aromatic core and two orthogonally reactive functional groups provides a versatile platform for the synthesis of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. The methodologies outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this compound and unlock its full potential in their respective fields. As the demand for sophisticated and highly functionalized molecules continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in driving future innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 12. dakenchem.com [dakenchem.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Safe Handling of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous understanding of their handling characteristics and potential hazards. 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a substituted aromatic nitrile, is a valuable building block in medicinal chemistry and materials science. Its unique trifecta of functional groups—a difluorinated phenyl ring, a nitrile moiety, and a benzyl alcohol—confers specific reactivity and requires a nuanced approach to safe handling that goes beyond generic laboratory protocols.
This guide provides an in-depth analysis of the safety considerations for this compound, grounded in the principles of chemical reactivity and toxicology. It is designed to empower laboratory personnel with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety.
Part 1: Hazard Identification and Risk Profile
Understanding the hazard profile of this compound requires a composite analysis of its structural components. While specific toxicological data for this exact compound is limited, a robust risk assessment can be constructed by examining its primary functional groups.
1.1 The Benzonitrile Core: Toxicological Considerations
The nitrile group (-C≡N) is the primary feature dictating the compound's toxicological concern. Organic nitriles can be metabolized in the body, and while not all nitriles release cyanide, it remains a potential and serious hazard. The metabolism of aromatic nitriles can proceed via cytochrome P450-mediated oxidation or through enzymatic hydrolysis by nitrilases and amidases to the corresponding carboxylic acids, which are generally less toxic.[1][2] However, the potential for in vivo liberation of cyanide ions, which can inhibit cellular respiration, necessitates that this compound be handled as if it were acutely toxic.[3]
1.2 The Fluorinated Aromatic Ring: Influence on Properties
The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorination can increase metabolic stability, but it does not render the molecule inert.[4] The strong carbon-fluorine bond means the release of fluoride ions is not a primary metabolic route under normal conditions, but degradation of fluorinated aromatics can occur.[5]
1.3 The Benzyl Alcohol Group: Reactivity and Irritation
The hydroxymethyl group (-CH₂OH) attached to the benzene ring classifies the compound as a benzyl alcohol. Benzyl alcohols can be irritants to the skin and eyes. This group can also undergo oxidation and other reactions common to primary alcohols.
1.4 Synthesized Hazard Profile
Based on Safety Data Sheets (SDS) for this compound and structurally similar molecules, the following GHS hazard classifications are anticipated:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The table below summarizes the key identifiers and physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 228421-83-8 | Sigma-Aldrich |
| Molecular Formula | C₈H₅F₂NO | Sigma-Aldrich |
| Molecular Weight | 169.13 g/mol | Sigma-Aldrich |
| Physical Form | White to Yellow Solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| IUPAC Name | This compound | Sigma-Aldrich |
Part 2: The Hierarchy of Controls: A Proactive Safety Framework
Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures.
Caption: Hierarchy of Controls Workflow.
2.1 Engineering Controls: The First Line of Defense
All manipulations of this compound solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. A fume hood provides primary containment and protects the user from respiratory exposure. For operations with a higher risk of aerosolization, a glove box may be warranted. An eyewash station and safety shower must be immediately accessible.[6]
2.2 Administrative Controls: Standardizing Safe Practices
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This document should outline the specific steps for weighing, dissolving, reacting, and disposing of the material.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of the SDS, and the emergency procedures outlined in the SOP. This training must be documented.
-
Restricted Access: Areas where this compound is stored and handled should be clearly marked with appropriate warning signs, and access should be restricted to authorized personnel.[7]
2.3 Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. The appropriate PPE must be worn at all times when handling this compound.[8]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation or damage. |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) are suitable for incidental contact. For extended contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always double-glove. | Nitrile provides good resistance to a range of chemicals and is preferable to latex to avoid allergies.[9] Immediate removal and replacement are necessary upon contamination. Never reuse disposable gloves. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. For larger quantities, a chemical-resistant apron over the lab coat is recommended. | Provides a barrier against skin contact from spills and splashes. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory | Not required if work is performed within a certified fume hood. For emergency situations or spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary. | A fume hood is the primary means of respiratory protection. Respirators are for non-routine and emergency situations and require prior medical clearance and fit-testing.[10] |
Part 3: Protocols for Safe Handling and Storage
3.1 Prudent Handling Practices
-
Preparation: Before handling, review the SDS and the specific SOP. Ensure the fume hood is functioning correctly and the work area is clean and uncluttered.[11]
-
Weighing: Weigh the solid material within the fume hood. Use a disposable weigh boat to minimize contamination of balances.
-
Transfers: Conduct all transfers of solid or solutions within the fume hood. Use a spatula for solids and appropriate glassware for liquids.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol) followed by soap and water.
3.2 Storage Requirements
Proper storage is critical to prevent degradation and accidental reactions.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[13]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and hazard warnings.
-
Segregation: This compound must be segregated from strong oxidizing agents, strong acids, and strong bases.[14][15] The nitrile group can be hydrolyzed by strong acids or bases, especially with heating, to form the corresponding carboxylic acid or its salt.[16][17] While the benzyl alcohol is not highly reactive, it should be kept away from strong oxidizing agents.
Part 4: Emergency Procedures
A clear, rehearsed emergency plan is crucial.
4.1 Exposure Response
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[18] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2 Spill Response Protocol
The response to a spill depends on its size and location.
Caption: Spill Response Decision Workflow.
Detailed Spill Cleanup Procedure (Small, Contained Spill):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Part 2.3.
-
Containment: Prevent the spread of the spill. For solids, gently cover with a plastic-backed absorbent pad. For liquids, surround the spill with an inert absorbent material like vermiculite or sand, working from the outside in.[20]
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.[21]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional guidelines.
-
Reporting: Report the incident to your supervisor and the institutional environmental health and safety office.
For large spills, or any spill outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[2]
Part 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain. Containers should be sealed, labeled with a hazardous waste tag, and collected by the environmental health and safety department for proper disposal.
Conclusion
This compound is a compound with significant potential in research and development. Its safe use hinges on a comprehensive understanding of the hazards associated with its nitrile, benzyl alcohol, and difluorinated aromatic functionalities. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering and administrative measures and supported by the correct use of PPE—researchers can mitigate the risks effectively. The protocols and causal explanations provided in this guide are intended to foster a proactive safety culture, enabling scientific advancement without compromising the well-being of laboratory professionals.
References
- 1. Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of benzonitrile and butyronitrile by Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. 3,5-Difluoro-4-(methylamino)benzonitrile | C8H6F2N2 | CID 280585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anaerobic degradation of fluorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro metabolism of aromatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 15. Biodegradation of fluorinated compounds widely used in agro-industrial applications | Semantic Scholar [semanticscholar.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 19. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | C15H10FNO2 | CID 10945002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 21. epa.gov [epa.gov]
Spectroscopic Characterization of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public experimental data, this guide utilizes high-fidelity predicted spectroscopic data to elucidate the structural features of the molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this and structurally related compounds.
Introduction
This compound (CAS No. 228421-83-8) is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two fluorine atoms flanking a hydroxymethyl group and a nitrile moiety on the benzene ring, imparts specific electronic and steric properties that are valuable in the design of novel molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the hydroxymethyl and nitrile groups offer versatile handles for further chemical modifications.
A thorough understanding of the spectroscopic signature of this molecule is paramount for ensuring its identity and purity during synthesis and for its application in further research and development. This guide presents a detailed analysis of its predicted spectroscopic data, offering insights into the correlation between its molecular structure and its spectral features.
Molecular Structure and Key Features
The structure of this compound is characterized by a 1,3,4,5-tetrasubstituted benzene ring. The key structural features influencing its spectroscopic properties are:
-
Aromatic Ring: The benzene ring provides a rigid scaffold with characteristic aromatic proton and carbon signals in NMR spectroscopy.
-
Fluorine Substituents: The two electron-withdrawing fluorine atoms significantly influence the chemical shifts of the adjacent aromatic protons and carbons due to their strong inductive effects.
-
Hydroxymethyl Group (-CH₂OH): This group introduces characteristic signals for the methylene protons and the hydroxyl proton in ¹H NMR, as well as a distinct carbon signal in ¹³C NMR. The hydroxyl group also gives rise to a prominent absorption band in the IR spectrum.
-
Nitrile Group (-C≡N): The nitrile functionality has a characteristic sharp absorption in the IR spectrum and a distinct quaternary carbon signal in the ¹³C NMR spectrum.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound in a standard solvent like CDCl₃ are presented below.
Experimental Protocol (Hypothetical)
For the acquisition of high-quality NMR spectra, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A spectral width of 0 to 220 ppm, a 90° pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are appropriate. A larger number of scans (e.g., 1024 to 4096) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, methylene, and hydroxyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.3 - 7.5 | Triplet (t) | 2H |
| Methylene-H (-CH₂) | ~4.8 | Singlet (s) | 2H |
| Hydroxyl-H (-OH) | Variable (~1.5 - 2.5) | Broad Singlet (br s) | 1H |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation:
-
Aromatic Protons: The two aromatic protons are chemically equivalent due to the symmetry of the molecule. They appear as a triplet in the downfield region (~7.3 - 7.5 ppm). The triplet multiplicity arises from coupling to the two adjacent fluorine atoms (n+1 rule for I=1/2 nuclei, where n=2).
-
Methylene Protons: The two protons of the hydroxymethyl group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 4.8 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, temperature, and solvent. It typically appears as a broad singlet due to chemical exchange.
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (ipso) | ~160 - 165 (d, ¹JCF ≈ 250 Hz) |
| C-CN (ipso) | ~110 - 115 |
| C-CH₂OH (ipso) | ~135 - 140 |
| C-H (aromatic) | ~115 - 120 (t, ²JCF ≈ 20-25 Hz) |
| -CH₂OH | ~60 - 65 |
| -C≡N | ~115 - 120 |
Disclaimer: These are predicted values and may differ slightly from experimental results. Coupling constants (J) are approximate.
Interpretation:
-
Aromatic Carbons: The carbon atoms directly bonded to fluorine (C-F) will appear as doublets in the proton-coupled ¹³C NMR spectrum due to the large one-bond carbon-fluorine coupling (¹JCF). In the proton-decoupled spectrum, these will be the most downfield signals in the aromatic region. The aromatic carbons bearing a hydrogen atom will appear as triplets due to two-bond coupling to the two fluorine atoms (²JCF). The ipso-carbons attached to the nitrile and hydroxymethyl groups will appear as singlets.
-
Methylene Carbon: The carbon of the hydroxymethyl group is expected in the 60-65 ppm region.
-
Nitrile Carbon: The carbon of the nitrile group is a quaternary carbon and will typically appear in the 115-120 ppm region.
Figure 2: A generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (Hypothetical)
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to known correlation charts.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600-3200 | Strong, Broad |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch (-CH₂) | 2950-2850 | Medium |
| C≡N stretch (nitrile) | 2240-2220 | Sharp, Medium-Strong |
| Aromatic C=C stretch | 1600-1450 | Medium |
| C-O stretch (alcohol) | 1260-1000 | Strong |
| C-F stretch | 1350-1150 | Strong |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Interpretation:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indicator of the hydroxyl group.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.
-
C≡N Stretch: The nitrile group will exhibit a characteristic sharp and relatively strong absorption band in the 2240-2220 cm⁻¹ region.[2]
-
C-O and C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain strong absorptions corresponding to the C-O stretching of the alcohol and the C-F stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol (Hypothetical)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode.
-
Fragmentation Analysis (MS/MS): Select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum. This will provide valuable structural information.
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Ions
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 170.0459 | Molecular ion (protonated) |
| [M+Na]⁺ | 192.0278 | Sodium adduct |
| [M-H]⁻ | 168.0302 | Molecular ion (deprotonated) |
| [M-H₂O+H]⁺ | 152.0353 | Loss of water from the protonated molecule |
Disclaimer: These are predicted values based on the exact mass of the most abundant isotopes.
Interpretation:
The high-resolution mass spectrum should show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The accurate mass measurement can be used to confirm the elemental composition of the molecule.
Fragmentation Pathway:
Under MS/MS conditions, the primary fragmentation pathway is expected to be the loss of water from the hydroxymethyl group. Other potential fragmentations include the loss of the entire hydroxymethyl group or cleavage of the nitrile group.
Figure 3: A simplified predicted fragmentation pathway for this compound in positive ion ESI-MS/MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a comprehensive spectroscopic profile that can be invaluable for the identification and characterization of this important chemical intermediate. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimental data whenever possible. The protocols and interpretations provided herein serve as a robust framework for researchers working with this and structurally similar molecules.
References
Methodological & Application
Introduction: The Strategic Importance of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
An Application Guide to the Synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing metabolic stability, binding affinity, and lipophilicity.[1] this compound (CAS No. 228421-83-8) has emerged as a valuable and versatile building block for medicinal chemists. Its unique trifunctional architecture—a benzonitrile core flanked by two fluorine atoms and functionalized with a reactive hydroxymethyl group—renders it a key intermediate in the synthesis of complex pharmaceutical agents.[1][2]
The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the reactivity of the aromatic ring and the benzylic alcohol, providing a handle for diverse chemical transformations. This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on the robust and scalable reduction of its aldehyde precursor. We will delve into the causality behind experimental choices, ensuring a reproducible and high-yielding outcome for researchers in pharmaceutical and chemical development.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is essential for handling, purification, and analysis.
| Property | Value | Source |
| CAS Number | 228421-83-8 | [3] |
| Molecular Formula | C₈H₅F₂NO | [3] |
| Molecular Weight | 169.13 g/mol | [3] |
| Appearance | White to Yellow Solid | [4] |
| Boiling Point | 272.6 ± 40.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature | [4] |
Recommended Synthesis Protocol: Reduction of 3,5-Difluoro-4-formylbenzonitrile
The most direct and reliable route to this compound is the selective reduction of the corresponding aldehyde, 3,5-Difluoro-4-formylbenzonitrile. This transformation is typically achieved with high fidelity using a mild hydride reducing agent, such as sodium borohydride (NaBH₄).
Principle of the Reaction
The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The choice of NaBH₄ is strategic; it is chemoselective for aldehydes and ketones and will not reduce the more stable nitrile group under these mild conditions. The reaction is typically performed in a protic solvent like methanol or ethanol, which participates in the mechanism by protonating the intermediate alkoxide to yield the final alcohol product.
Reaction Scheme
Caption: Chemical transformation for the synthesis.
Experimental Workflow
The overall process from setup to final product analysis is outlined below. This workflow ensures efficiency, safety, and high purity of the final compound.
Caption: Step-by-step experimental workflow diagram.
Detailed Step-by-Step Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted proportionally.
Materials and Equipment
-
Chemicals:
-
3,5-Difluoro-4-formylbenzonitrile (Starting Material)
-
Sodium borohydride (NaBH₄), 98%+
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water (H₂O)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution (for workup adjustment if needed)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 3,5-Difluoro-4-formylbenzonitrile (e.g., 5.0 g, 29.6 mmol) in anhydrous methanol (100 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. Causality: Cooling the reaction is critical to control the exothermic reaction of NaBH₄ with the solvent and to prevent potential side reactions, ensuring selective reduction of the aldehyde.
-
-
Reduction Step:
-
Slowly add sodium borohydride (e.g., 1.34 g, 35.5 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes.
-
CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Causality: Portion-wise addition prevents a rapid, uncontrolled exothermic reaction and allows for safe dissipation of heat and evolved gas.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring & Quench:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water (50 mL) dropwise to decompose any unreacted NaBH₄.
-
-
Workup and Extraction:
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: Multiple extractions with a suitable organic solvent like ethyl acetate are necessary to efficiently transfer the organic product from the aqueous phase.
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (50 mL) and then with brine (50 mL).
-
Causality: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
-
-
Drying and Concentration:
-
Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.
-
Purification
The crude this compound can be purified by recrystallization to achieve high purity.[5]
-
Solvent Selection: A common solvent system is a mixture of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.[5]
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.[5]
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum to a constant weight.[5]
-
| Parameter | Recommended Value | Molar Equiv. |
| 3,5-Difluoro-4-formylbenzonitrile | 5.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 1.34 g | 1.2 |
| Methanol (Anhydrous) | 100 mL | - |
| Reaction Temperature | 0 °C to Room Temp. | - |
| Reaction Time | 1.5 - 2.5 hours | - |
| Expected Yield (Post-Purification) | 85-95% | - |
Product Characterization and Quality Control
Confirming the structure and purity of the synthesized compound is a critical final step.
-
¹H NMR Spectroscopy: The proton NMR spectrum should clearly show the disappearance of the aldehyde proton (singlet, ~10 ppm) and the appearance of two new signals: a singlet for the benzylic protons (-CH₂OH, ~4.8 ppm) and a broad singlet or triplet for the hydroxyl proton (-OH, variable shift). The aromatic protons will appear as a singlet or a complex multiplet around 7.4-7.6 ppm.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the conversion by the absence of the aldehyde carbonyl carbon (~185-190 ppm) and the appearance of the benzylic alcohol carbon (~58-62 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 169.13 for [M], or 170.13 for [M+H]⁺).
-
Melting Point: A sharp melting point range is indicative of high purity.[5]
Safety and Handling
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Organic Solvents (Methanol, Ethyl Acetate): Flammable liquids and irritants. Avoid inhalation of vapors and contact with skin and eyes. All operations should be conducted in a fume hood.
-
General Precautions: Review the Safety Data Sheet (SDS) for all chemicals before starting the procedure.[4]
References
The Versatile Virtuoso: Harnessing 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in Modern Organic Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties. Among the repertoire of fluorinated building blocks, 3,5-Difluoro-4-(hydroxymethyl)benzonitrile stands out as a particularly versatile and valuable intermediate. Its unique constellation of functional groups—a difluorinated aromatic ring, a reactive hydroxymethyl group, and a synthetically malleable nitrile—offers a trifecta of opportunities for intricate molecular engineering. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols for its key transformations.
The presence of two fluorine atoms ortho to the hydroxymethyl group significantly influences the electronic properties of the benzene ring, enhancing metabolic stability and modulating the acidity of the benzylic proton. This electronic-withdrawing nature also plays a crucial role in the reactivity of the adjacent functional groups, often leading to cleaner and more efficient reactions. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.
Core Synthetic Transformations and Protocols
The true power of this compound lies in its capacity to undergo a diverse array of chemical transformations at its three key functional sites. The following sections provide detailed protocols for some of the most valuable synthetic operations, offering insights into the causality behind experimental choices and ensuring reproducible results.
Oxidation of the Benzylic Alcohol: Accessing the Key Aldehyde Intermediate
The oxidation of the hydroxymethyl group to a formyl group furnishes 3,5-difluoro-4-formylbenzonitrile, a critical precursor for a multitude of subsequent reactions, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.
Causality of Experimental Choices: Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid and to tolerate the electronically modified aromatic ring. Manganese dioxide (MnO₂) is an excellent choice for this transformation due to its high selectivity for benzylic alcohols and the heterogeneous nature of the reaction, which simplifies workup.
dot
Caption: Oxidation of the benzylic alcohol.
Experimental Protocol: Oxidation with Manganese Dioxide
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10-20 mL per gram of starting material), add activated manganese dioxide (5.0-10.0 eq) in one portion.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM. Concentrate the filtrate under reduced pressure to yield the crude 3,5-difluoro-4-formylbenzonitrile, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Activated Manganese Dioxide (MnO₂) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | >90% |
Conversion to Benzylic Halides: Activating the Hydroxymethyl Group
Transformation of the benzylic alcohol into a more reactive leaving group, such as a bromide, opens the door to a wide range of nucleophilic substitution reactions. This allows for the introduction of various functionalities at the benzylic position.
Causality of Experimental Choices: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to bromides. The reaction proceeds via an intermediate phosphite ester, which is then displaced by bromide. The reaction is typically performed at low temperatures to control its exothermicity.
dot
Caption: Conversion to the benzylic bromide.
Experimental Protocol: Bromination with Phosphorus Tribromide
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude 4-(bromomethyl)-3,5-difluorobenzonitrile can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phosphorus Tribromide (PBr₃) |
| Solvent | Anhydrous Diethyl Ether or DCM |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-90% |
O-Alkylation via Williamson Ether Synthesis: Expanding the Molecular Framework
The Williamson ether synthesis provides a reliable method for forming an ether linkage at the benzylic position, enabling the introduction of a wide variety of alkyl or aryl groups.[1]
Causality of Experimental Choices: A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is employed to dissolve the reactants and facilitate the Sₙ2 reaction.[2]
dot
References
The Strategic Utility of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance critical pharmaceutical attributes such as metabolic stability, binding affinity, and bioavailability. Within this context, 3,5-Difluoro-4-(hydroxymethyl)benzonitrile has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapeutics like kinase inhibitors. Its trifunctional nature, featuring a nitrile group, a benzyl alcohol, and a strategically difluorinated phenyl ring, offers a rich platform for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in the synthesis of next-generation therapeutic agents.
The Physicochemical Significance of the this compound Scaffold
The arrangement of the functional groups in this compound is not arbitrary; it is a carefully orchestrated design that imparts desirable characteristics to the parent molecule and its downstream derivatives. The two fluorine atoms positioned meta to the nitrile and ortho to the hydroxymethyl group create a unique electronic and steric environment.
Key Physicochemical Properties and Their Implications:
| Property | Implication in Drug Design |
| Enhanced Metabolic Stability | The strong C-F bonds are resistant to metabolic oxidation by cytochrome P450 enzymes, prolonging the in vivo half-life of the drug. |
| Increased Binding Affinity | The electronegative fluorine atoms can engage in favorable electrostatic and hydrogen bonding interactions with target proteins, enhancing binding potency. |
| Modulated pKa | The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, optimizing their ionization state for improved cell permeability and target engagement. |
| Improved Bioavailability | The strategic placement of fluorine can increase lipophilicity, facilitating passage through biological membranes. |
| Versatile Synthetic Handle | The hydroxymethyl and nitrile groups serve as key points for synthetic diversification, allowing for the construction of complex molecular architectures. |
Application in the Synthesis of TGF-β Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective Transforming Growth Factor-beta (TGF-β) inhibitors. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer and fibrosis.
The synthesis of certain imidazole and thiazole-based TGF-β inhibitors, as detailed in patent US-11352360-B2, utilizes this compound as a foundational building block.[1] The benzyl alcohol functionality of this intermediate is typically activated and displaced by a nucleophilic core, often via a Mitsunobu reaction or by converting the alcohol to a more reactive leaving group like a mesylate or tosylate.
Synthetic Workflow Overview
The general synthetic strategy involves the coupling of the 3,5-difluoro-4-(cyanomethyl)phenyl moiety, derived from our title compound, with a heterocyclic core. This workflow highlights the importance of the hydroxymethyl group as a versatile handle for forming crucial carbon-heteroatom bonds.
Caption: Synthetic workflow for TGF-β inhibitors.
Protocol 1: Synthesis of a 4-((4-cyanobenzyl)oxy)phenyl-substituted TGF-β Inhibitor Intermediate via Mitsunobu Reaction
This protocol describes a representative synthesis of a key intermediate where this compound is coupled with a phenolic heterocyclic core using a Mitsunobu reaction. This reaction is known for its mild conditions and stereospecific inversion of configuration at the alcohol carbon, although for a primary alcohol like ours, stereochemistry is not a factor.[2][3][4][5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenolic heterocyclic core (e.g., 4-(1H-imidazol-1-yl)phenol) (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Instrumentation:
-
Round-bottom flask with a magnetic stirrer
-
Argon or Nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the phenolic heterocyclic core (1.1 eq), this compound (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolution: Add anhydrous THF to dissolve the solids. The volume should be sufficient to ensure good stirring (e.g., 10 mL per mmol of the limiting reagent).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. A color change is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the desired ether-linked product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
Anhydrous THF: The Mitsunobu reaction is sensitive to water, which can lead to the formation of unwanted byproducts.
-
Cooling to 0 °C: The addition of DIAD/DEAD is exothermic. Cooling helps to control the reaction rate and minimize side reactions.
-
Excess PPh₃ and DIAD/DEAD: Ensures complete consumption of the limiting alcohol.
-
Aqueous Work-up: Removes water-soluble byproducts and unreacted reagents.
-
Chromatography: Separates the desired product from triphenylphosphine oxide and other byproducts.
Protocol 2: Two-Step Synthesis via a Benzyl Bromide Intermediate
An alternative and often robust method involves the conversion of the benzyl alcohol to a more reactive benzyl bromide, followed by nucleophilic substitution.
Part A: Synthesis of 4-(bromomethyl)-3,5-difluorobenzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Bromination: Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to yield the crude benzyl bromide, which can often be used in the next step without further purification.
Part B: Nucleophilic Substitution
-
Reaction Setup: Dissolve the heterocyclic nucleophile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to deprotonate the nucleophile.
-
Addition of Electrophile: Add a solution of 4-(bromomethyl)-3,5-difluorobenzonitrile (1.1 eq) in the same solvent.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours until the reaction is complete by TLC analysis.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.
Caption: Two-step synthesis via a benzyl bromide intermediate.
Conclusion
This compound stands out as a strategically designed building block that offers significant advantages in medicinal chemistry. Its application in the synthesis of complex molecules, such as TGF-β inhibitors, underscores its value in constructing drug candidates with potentially enhanced pharmacological profiles. The protocols detailed herein provide a practical framework for researchers to harness the synthetic potential of this versatile intermediate, paving the way for the discovery and development of novel therapeutics.
References
- 1. TGF-beta inhibitors - Patent US-11352360-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications [ouci.dntb.gov.ua]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Derivatives from 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Introduction
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a valuable and versatile fluorinated building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] The strategic placement of two fluorine atoms ortho to the hydroxymethyl group, combined with the electron-withdrawing nature of the para-nitrile, imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. The hydroxymethyl group serves as a key synthetic handle, allowing for a diverse range of chemical transformations to build molecular complexity.
This guide provides detailed protocols and expert insights for the preparation of key derivatives from this compound. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern these transformations.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material's properties is critical for successful synthesis and handling.
| Property | Value | Source |
| CAS Number | 228421-83-8 | [2][3][4] |
| Molecular Formula | C₈H₅F₂NO | [4] |
| Molecular Weight | 169.13 g/mol | [4] |
| Appearance | White to Yellow Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature | [2] |
| IUPAC Name | This compound | [2] |
Core Reactivity and Strategic Derivatization
The synthetic utility of this compound is centered on the reactivity of its primary benzylic alcohol. The hydroxyl group itself is a poor leaving group, making its direct displacement unfavorable.[5] Therefore, the core strategy for derivatization involves activating this group to facilitate nucleophilic substitution or, alternatively, modifying it through oxidation.
This guide will focus on four fundamental transformations that yield key intermediates for further synthesis:
-
O-Alkylation: Formation of ethers.
-
Esterification: Formation of esters.
-
Oxidation: Conversion to the corresponding aldehyde, 3,5-Difluoro-4-formylbenzonitrile.
-
Halogenation: Conversion to 4-(bromomethyl)-3,5-difluorobenzonitrile.
Caption: Key synthetic derivatizations of this compound.
Section 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a robust method for preparing ethers. It proceeds via an Sₙ2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[5] Due to the primary nature of the benzylic alcohol, this reaction is highly efficient. The protocol involves deprotonating the hydroxyl group with a strong base to form a potent nucleophile, which is then reacted with an alkyl halide.
Experimental Protocol: Preparation of 4-((benzyloxy)methyl)-3,5-difluorobenzonitrile
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: H₂ gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the suspension at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material. Use a suitable eluent system such as 4:1 Hexanes:EtOAc.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl acetate as the eluent.
-
Caption: General workflow for Williamson ether synthesis.
Section 2: Synthesis of Ester Derivatives
Principle: Esterification of the primary alcohol can be readily achieved by reaction with an acyl chloride or carboxylic anhydride in the presence of a non-nucleophilic base. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.
Experimental Protocol: Preparation of (4-cyano-2,6-difluorophenyl)methyl benzoate
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Acylation: Cool the mixture to 0 °C. Add benzoyl chloride (1.2 eq) dropwise. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography.
-
Section 3: Oxidation to 3,5-Difluoro-4-formylbenzonitrile
Principle: The oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like Swern or Moffatt oxidation are suitable. This protocol utilizes DMP, which is known for its mild conditions and high yields.
Experimental Protocol: Dess-Martin Oxidation
-
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether
-
-
Procedure:
-
Reaction Setup: To a dry flask, add this compound (1.0 eq) and anhydrous DCM.
-
Oxidant Addition: Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Pour the reaction mixture into a vigorously stirred solution of saturated NaHCO₃ containing an excess of Na₂S₂O₃ (to quench residual DMP). Stir for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if needed.
-
Section 4: Conversion to 4-(Bromomethyl)-3,5-difluorobenzonitrile
Principle: Converting the hydroxymethyl group to a bromomethyl group creates an excellent electrophile for Sₙ2 reactions. This transformation is crucial for introducing the 3,5-difluorobenzyl moiety into various molecules.[5] Reagents like phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) with a phosphine source are effective. The use of PBr₃ is a classic and direct method.[6]
Caption: Rationale for converting the alcohol to a halide for nucleophilic substitution.
Experimental Protocol: Bromination with PBr₃
-
Materials:
-
This compound (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Anhydrous Diethyl ether or DCM
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add phosphorus tribromide (0.5 eq) dropwise via syringe. Caution: PBr₃ is corrosive and reacts violently with water.
-
Reaction: After addition, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup: Carefully pour the reaction mixture onto ice-cold water.
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Washing and Drying: Combine the organic extracts and carefully wash with saturated NaHCO₃ (to neutralize acidic byproducts) and brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting 4-(bromomethyl)-3,5-difluorobenzonitrile is often used directly in the next step but can be purified by chromatography if necessary. Note: Benzylic bromides can be lachrymatory and should be handled in a fume hood.
-
Characterization Data of Derivatives
The successful synthesis of these derivatives should be confirmed using standard analytical techniques. The following table provides expected characterization data.
| Derivative | Technique | Expected Observations |
| Ether | ¹H NMR | Disappearance of the -OH proton signal; appearance of new signals corresponding to the added alkyl group (e.g., benzylic protons for Bn-ether ~4.5-5.0 ppm). |
| ¹³C NMR | Shift in the benzylic carbon (-CH₂O-) signal; new signals for the added alkyl group. | |
| Ester | ¹H NMR | Downfield shift of the benzylic protons (-CH₂OC=O) to ~5.0-5.5 ppm; appearance of signals for the acyl group. |
| IR | Appearance of a strong C=O stretch around 1720 cm⁻¹. | |
| Aldehyde | ¹H NMR | Disappearance of the benzylic -CH₂- and -OH signals; appearance of a sharp singlet for the aldehyde proton (-CHO) around 9-10 ppm. |
| IR | Appearance of a strong C=O stretch around 1700 cm⁻¹. | |
| Bromide | ¹H NMR | Disappearance of the -OH proton; significant downfield shift of the benzylic protons (-CH₂Br) to ~4.5-4.8 ppm. |
| MS | Presence of characteristic isotopic pattern for bromine (M, M+2 peaks of ~1:1 intensity). |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 228421-83-8 [sigmaaldrich.com]
- 3. 228421-83-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | CAS:228421-83-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
Application Notes and Protocols: The Strategic Role of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in the Synthesis of Advanced Fluorinated Liquid Crystals
Abstract
The precise tuning of molecular properties is paramount in the design of high-performance liquid crystal (LC) materials for modern display technologies. The strategic incorporation of fluorine atoms into the molecular architecture is a well-established method for modulating key characteristics such as dielectric anisotropy (Δε), viscosity, and thermal stability.[1][2] This document details the application of a key fluorinated building block, 3,5-Difluoro-4-(hydroxymethyl)benzonitrile , in the synthesis of calamitic (rod-shaped) liquid crystals. We present a comprehensive guide for researchers, outlining a versatile synthetic pathway that leverages the unique reactivity of this precursor. Detailed, field-tested protocols for etherification and esterification reactions are provided, complete with explanations of the underlying chemical principles and expected outcomes.
Introduction: The Significance of Fluorination in Liquid Crystal Design
Fluorinated liquid crystals are foundational to advanced liquid crystal displays (LCDs), including Vertical Alignment (VA) and In-Plane Switching (IPS) technologies.[1] The introduction of fluorine atoms into a mesogenic scaffold imparts several desirable properties:
-
Modification of Dielectric Anisotropy (Δε): The strong dipole moment of the carbon-fluorine (C-F) bond is a powerful tool for controlling Δε.[3] By positioning fluorine atoms laterally on the molecular core, as in our precursor, a strong dipole moment perpendicular to the long molecular axis is generated. This is crucial for creating materials with negative dielectric anisotropy, a prerequisite for VA displays.[4][5]
-
Reduced Viscosity: The low polarizability of the C-F bond can lead to weaker intermolecular interactions, resulting in lower rotational viscosity and consequently, faster switching times for the display.[1]
-
Enhanced Stability: The high bond energy of the C-F bond enhances the thermal and chemical stability of the final liquid crystal molecule, increasing its resistance to degradation from heat and UV radiation.[6]
This compound is an exemplary starting material due to its trifunctional nature: the nitrile group, a common terminal group in LCs contributing to a positive Δε; the lateral fluorine atoms for tuning Δε to be negative; and a reactive hydroxymethyl group that serves as a versatile anchor point for building the complete mesogenic structure.
Synthetic Strategy Overview
The core of our synthetic approach is the functionalization of the hydroxymethyl group of this compound to introduce a flexible alkyl or alkoxy tail, a critical component of calamitic liquid crystals. This is followed by the connection of a second aromatic core. Here, we detail two robust and widely applicable protocols to achieve the initial functionalization.
A generalized workflow for the synthesis is presented below. This modular approach allows for the creation of a library of related compounds by varying the alkyl chain (R) and the second aromatic core (Ar).
Caption: General synthetic workflow from the precursor to the final LC.
Experimental Protocols: Functionalization of the Core Moiety
The following protocols provide detailed, step-by-step methodologies for the crucial first step: modifying the hydroxymethyl group.
Protocol 1: Williamson Ether Synthesis for Alkoxy Chain Introduction
The Williamson ether synthesis is a reliable SN2 reaction for forming an ether from an alcohol and an alkyl halide.[7][8] This protocol is ideal for attaching long alkyl chains to the core.
Reaction Scheme:
(Image depicts the reaction of this compound with an alkyl bromide in the presence of a base to form an ether.)
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. |
| This compound | 228421-83-8 | 169.13 | 1.69 g | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 0.44 g | 1.1 |
| 1-Bromoalkane (e.g., 1-Bromooctane) | 111-83-1 | 193.13 | 2.32 g (1.8 mL) | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add this compound (1.69 g, 10 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF and stir the mixture until the solid is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.44 g, 11 mmol of 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkyl Halide Addition: Add the 1-bromoalkane (e.g., 1-bromooctane, 2.32 g, 12 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to 60 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 4:1 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of deionized water. Transfer the contents to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution with hexane and ethyl acetate is typically effective. Combine the pure fractions, as identified by TLC, and evaporate the solvent to yield the desired 4-(alkoxymethyl)-3,5-difluorobenzonitrile.
Protocol 2: Mitsunobu Reaction for Ester Linkage Formation
The Mitsunobu reaction is a powerful tool for converting a primary alcohol into an ester with a carboxylic acid, proceeding with a clean inversion of stereochemistry (though not relevant for this achiral substrate).[6][9] It operates under mild conditions and is tolerant of a wide range of functional groups.
Reaction Scheme: (Image depicts the reaction of this compound with a carboxylic acid in the presence of DEAD and PPh3 to form an ester.)
Materials & Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (for 5 mmol scale) | Molar Eq. |
| This compound | 228421-83-8 | 169.13 | 0.85 g | 1.0 |
| Carboxylic Acid (e.g., 4-pentylbenzoic acid) | 2631-04-4 | 192.25 | 1.06 g | 1.1 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 1.97 g | 1.5 |
| Diethyl azodicarboxylate (DEAD), 40% in toluene | 1972-28-7 | 174.15 | 6.5 mL | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL, three-necked, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (0.85 g, 5 mmol), the desired carboxylic acid (5.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in 50 mL of anhydrous THF.
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0 °C.
-
Reagent Addition: Add the solution of DEAD (6.5 mL of 40% solution in toluene, 7.5 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A slight exothermic reaction may be observed.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Work-up and Purification: Dilute the residue with diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.
-
By-product Removal: The crude product will contain triphenylphosphine oxide and the diethyl hydrazinedicarboxylate by-product. These can often be removed by crystallization. Suspend the crude semi-solid in a minimal amount of cold diethyl ether and filter to remove the precipitated by-products.
-
Final Purification: Further purify the filtrate by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure ester product.
Caption: Step-wise workflow for the two primary functionalization protocols.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile precursor for the synthesis of advanced fluorinated liquid crystals. The protocols detailed herein for Williamson ether synthesis and Mitsunobu esterification provide robust and adaptable methods for introducing essential molecular components, such as flexible tails and ester linkages. The lateral fluorine atoms and the nitrile group inherent to the starting material offer chemists powerful levers for fine-tuning the critical electro-optical properties of the final mesogenic compounds. By modifying the alkyl chain length and the nature of the coupled carboxylic acids or aromatic cores, these synthetic routes open the door to the systematic development of novel liquid crystal materials tailored for next-generation display and photonic applications.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in Modern Agrochemical Development
Introduction: The Strategic Advantage of Fluorination in Agrochemical Design
In the pursuit of next-generation agrochemicals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern crop protection research.[1][2][3] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can dramatically improve the efficacy, selectivity, and environmental profile of active ingredients.[1][4] Within this context, 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a highly valuable and versatile building block for the synthesis of novel herbicides, fungicides, and insecticides.
This molecule, with its distinct trifecta of functional groups, offers a powerful platform for synthetic chemists. The 3,5-difluoro substitution pattern on the aromatic ring provides a stable, lipophilic core known to enhance biological activity. The nitrile group serves as a versatile precursor for various functional transformations, while the hydroxymethyl group provides a crucial handle for introducing diverse substructures through well-established chemical reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind key experimental choices.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 228421-83-8 | |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | N/A |
| Appearance | White to Yellow Solid | |
| Purity | ≥97% (typical) | |
| Storage | Room Temperature |
Synthetic Pathways & Core Protocols
The true value of this compound lies in its capacity to be readily transformed into a variety of key intermediates. The following section details validated protocols for three fundamental transformations of the hydroxymethyl group, which is the most accessible reactive site for initial derivatization.
Caption: Synthetic pathways from this compound.
Protocol 1: Oxidation of the Hydroxymethyl Group to 3,5-Difluoro-4-formylbenzonitrile
Causality and Rationale: The selective oxidation of the primary alcohol to an aldehyde is a critical first step for many subsequent reactions, including Wittig olefination, reductive amination, and Grignard additions.[5][6] These pathways are essential for building the complex side chains often required for potent biological activity. We select Pyridinium Chlorochromate (PCC) for this protocol due to its high selectivity for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, a common issue with stronger oxidants. The reaction is performed in an anhydrous solvent to prevent unwanted side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Under a nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM, 100 mL) to a dry 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solvent, carefully add Pyridinium Chlorochromate (PCC) (6.4 g, 29.7 mmol, 1.5 equivalents). Follow this with the addition of powdered 4Å molecular sieves (5 g) to adsorb the water produced during the reaction.
-
Substrate Addition: Dissolve this compound (3.35 g, 19.8 mmol, 1.0 equivalent) in anhydrous DCM (20 mL) and add this solution dropwise to the PCC suspension over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion (typically 2-3 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter the suspension through a short pad of silica gel to remove the chromium salts and molecular sieves.
-
Purification: Wash the silica pad thoroughly with additional diethyl ether (3 x 50 mL). Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude solid can be further purified by recrystallization from a hexane/ethyl acetate mixture to yield 3,5-Difluoro-4-formylbenzonitrile as a white to off-white solid.
Protocol 2: Ether Synthesis via Williamson Etherification
Causality and Rationale: The formation of an ether linkage is a cornerstone of agrochemical synthesis, allowing for the connection of the fluorinated aromatic core to other pharmacophores or lipophilic tails.[7] The Williamson ether synthesis is a robust and widely used method for this purpose. The protocol involves the deprotonation of the weakly acidic hydroxymethyl group with a strong base, sodium hydride (NaH), to form a potent nucleophile (an alkoxide). This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.53 g, 13.2 mmol, 1.2 equivalents).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes using a cannula or syringe.
-
Solvent and Substrate Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.86 g, 11.0 mmol, 1.0 equivalent) in anhydrous THF (15 mL) and add it dropwise to the NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed. After 30 minutes, allow the reaction to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.
-
Electrophile Addition: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 12.1 mmol, 1.1 equivalents) to the reaction mixture dropwise.
-
Reaction: Heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on the reactivity of the alkyl halide) and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (5 mL).
-
Extraction and Purification: Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Esterification with an Acyl Chloride
Causality and Rationale: Esterification is a common strategy to modify a molecule's polarity and pharmacokinetic profile.[8][9] While the Fischer esterification is an option, reacting the alcohol with a more reactive acyl chloride in the presence of a non-nucleophilic base is often faster, more efficient, and proceeds under milder conditions. A tertiary amine base like triethylamine (TEA) or pyridine is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (2.0 g, 11.8 mmol, 1.0 equivalent) in anhydrous DCM (40 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (TEA) (2.0 mL, 14.2 mmol, 1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 12.4 mmol, 1.05 equivalents) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via silica gel chromatography or recrystallization.
Caption: Key transformations of the hydroxymethyl group.
Application in Agrochemical Scaffolds
The derivatives synthesized from this compound are precursors to several classes of agrochemicals.
-
Herbicides: The core structure is closely related to the 3,5-dihalogeno-4-hydroxybenzonitrile class of herbicides, which includes commercial products like bromoxynil (the dibromo analogue) and ioxynil (the diiodo analogue).[10] These herbicides act as photosystem II inhibitors. The 3,5-difluoro substitution pattern provides a modern isostere of these classic herbicides, potentially offering a different spectrum of weed control, improved crop safety, or a modified environmental degradation profile. The parent 3,5-difluoro-4-hydroxybenzonitrile can be obtained from the title compound via oxidation to the aldehyde followed by further synthetic steps.
-
Fungicides and Insecticides: The broader class of fluorinated benzonitriles is a well-established feature in a multitude of patented and commercialized fungicides and insecticides.[3][11] The difluorobenzyl ether and ester moieties, readily synthesized via the protocols above, are common substructures in strobilurin-type fungicides and pyrethroid insecticides, respectively.[12] The stability conferred by the C-F bonds and the versatile chemistry of the nitrile group make this scaffold an attractive starting point for library synthesis in discovery programs targeting novel modes of action.[4][7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of advanced agrochemicals. Its pre-installed difluoroaromatic core provides a metabolic shield and enhances biological potency, while its reactive hydroxymethyl and nitrile functionalities offer multiple handles for synthetic diversification. The protocols detailed in this guide provide a reliable foundation for researchers to unlock the potential of this building block, enabling the efficient and logical development of the next generation of crop protection solutions that are both effective and environmentally responsible.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Fluorine‐Containing Agrochemicals [ouci.dntb.gov.ua]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 12. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
An Application Guide to the Comprehensive Characterization of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Abstract: This document provides a comprehensive suite of analytical methodologies for the definitive characterization of this compound (CAS No. 228421-83-8), a key fluorinated building block in modern medicinal chemistry.[1] The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely utilized strategy to enhance metabolic stability, binding affinity, and overall efficacy.[2][3] Consequently, rigorous analytical characterization of fluorinated intermediates like this one is paramount for ensuring purity, confirming identity, and understanding the physicochemical properties that influence downstream process development and final drug product quality. This guide is intended for researchers, analytical scientists, and drug development professionals, offering detailed protocols and theoretical justifications for a multi-technique approach, ensuring scientific integrity and regulatory compliance.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound featuring a nitrile, a hydroxymethyl group, and two fluorine atoms. This unique combination of functional groups necessitates a multi-faceted analytical approach for complete characterization. Each analytical technique provides a unique and complementary piece of structural or purity information, and when combined, they offer a self-validating system for quality assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 228421-83-8 | [4] |
| Molecular Formula | C₈H₅F₂NO | [4] |
| Molecular Weight | 169.13 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature | |
| IUPAC Name | This compound |
Chromatographic Purity and Impurity Profiling: HPLC/UPLC
Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment. For fluorinated compounds, unique interactions with stationary phases can occur, sometimes requiring specialized columns for optimal separation.[5][6] A robust reversed-phase HPLC method is essential for separating the main component from starting materials, by-products, and degradants, thereby providing a quantitative purity value (e.g., % area).
Protocol 2.1: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point. Insight: For challenging separations involving isomers, a pentafluorophenyl (PFP) phase can offer alternative selectivity due to dipole-dipole and π-π interactions with the fluorinated aromatic ring.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection Wavelength: 230 nm (or DAD scan from 200-400 nm)
-
Gradient Program:
Time (min) % Solvent B 0.0 20 15.0 90 17.0 90 17.1 20 | 20.0 | 20 |
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Integrate all peaks and calculate the purity based on the relative peak area of the main component. Identify and quantify any impurities.
Expected Results:
A primary, sharp peak corresponding to this compound will be observed. The retention time is dependent on the specific system but serves as a key identifier. The area percent of this peak relative to the total area of all peaks provides the purity value.
Caption: HPLC workflow for purity analysis.
Molecular Identity and Structure Confirmation
A combination of Mass Spectrometry and NMR Spectroscopy is required for unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight Verification
Expert Rationale: Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS), often performed on TOF or Orbitrap instruments, provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula, which is a critical identity test.
Protocol 3.1.1: LC-HRMS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
LC Conditions: Use the same method as described in Protocol 2.1.
-
MS Parameters:
-
Ionization Mode: ESI Positive and Negative
-
Mass Range: 50 - 500 m/z
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with the theoretical calculated mass. The mass error should be less than 5 ppm.
Table 2: Theoretical m/z Values for this compound (C₈H₅F₂NO)
| Adduct | Ion Formula | Theoretical Monoisotopic Mass |
| [M+H]⁺ | [C₈H₆F₂NO]⁺ | 170.0412 |
| [M+Na]⁺ | [C₈H₅F₂NNaO]⁺ | 192.0231 |
| [M-H]⁻ | [C₈H₄F₂NO]⁻ | 168.0263 |
Protocol 3.1.2: Fragmentation Analysis (MS/MS)
-
Instrumentation: As above, using an MS instrument capable of tandem mass spectrometry (MS/MS).
-
Acquisition Mode: Select the [M+H]⁺ ion (m/z 170.04) as the precursor for Collision-Induced Dissociation (CID).
-
Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Data Analysis: Analyze the resulting product ion spectrum to identify characteristic neutral losses and fragments that are consistent with the proposed structure.
Expected Fragmentation: Common fragmentation pathways include the loss of water (-18 Da) from the hydroxymethyl group and the loss of the entire hydroxymethyl group (-31 Da).
Caption: Predicted MS/MS fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Rationale: NMR is the most powerful technique for de novo structure elucidation. For this molecule, ¹H NMR will define the aromatic and methylene proton environments, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR is indispensable for confirming the presence and electronic environment of the fluorine atoms. The coupling patterns between H, C, and F nuclei provide definitive proof of connectivity.
Protocol 3.2.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled experiment (¹³C{¹H}).
-
¹⁹F NMR: Proton-decoupled experiment (¹⁹F{¹H}).
-
2D NMR (Optional but Recommended): HSQC (to correlate ¹H and ¹³C) and HMBC (to establish long-range H-C correlations) can confirm assignments.
-
Table 3: Predicted NMR Assignments (in DMSO-d₆)
| Nucleus | Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) |
| ¹H | -CH ₂OH | ~4.6 | d (doublet) | J(H,H) ≈ 6 Hz |
| -CH₂OH | ~5.6 | t (triplet) | J(H,H) ≈ 6 Hz | |
| Aromatic H | ~7.7 | d (doublet) | J(H,F) ≈ 8-10 Hz | |
| ¹⁹F | Aromatic F | ~ -105 to -115 | d (doublet) | J(F,H) ≈ 8-10 Hz |
| ¹³C | -C H₂OH | ~58 | - | - |
| Aromatic C -CN | ~105 | t (triplet) | J(C,F) ≈ 3-5 Hz | |
| Aromatic C -H | ~115 | d (doublet) | J(C,F) ≈ 15-20 Hz | |
| -C ≡N | ~118 | - | - | |
| Aromatic C -CH₂OH | ~135 | t (triplet) | J(C,F) ≈ 10-15 Hz | |
| Aromatic C -F | ~160 | dd (doublet of doublets) | ¹J(C,F) ≈ 250 Hz, ³J(C,F) ≈ 15 Hz |
Note: Chemical shifts are predictions and may vary. The key diagnostic features are the multiplicities and coupling constants arising from H-F and C-F interactions.
Functional Group Identification and Solid-State Properties
Fourier-Transform Infrared (FTIR) Spectroscopy
Expert Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their chemical environment, providing a molecular "fingerprint."[7][8][9]
Protocol 4.1.1: FTIR-ATR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3080 | Aromatic C-H stretch | Aromatic Ring |
| ~2950 | Aliphatic C-H stretch | Methylene (-CH₂) |
| ~2230 | C≡N stretch | Nitrile (-CN) |
| ~1620, 1480 | C=C stretch | Aromatic Ring |
| 1350 - 1150 (strong) | C-F stretch | Aryl-Fluoride |
| ~1050 | C-O stretch | Primary Alcohol |
Thermal Analysis (DSC/TGA)
Expert Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal properties of a pharmaceutical intermediate.[10][11] DSC determines the melting point and can reveal polymorphism, while TGA assesses thermal stability and the presence of volatile components like residual solvent or water.[12][13][14]
Protocol 4.2.1: DSC and TGA Analysis
-
Instrumentation: A DSC instrument and a separate TGA instrument, or a simultaneous TGA/DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Atmosphere: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 25 °C to a temperature above the melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
-
TGA Conditions:
-
Atmosphere: Nitrogen at 50 mL/min.
-
Temperature Program: Heat from 25 °C to a high temperature (e.g., 400 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperature of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition and any mass loss prior to decomposition.
-
Single-Crystal X-ray Diffraction (SCXRD)
Expert Rationale: For absolute and unambiguous proof of structure, SCXRD is the definitive technique. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, conformation, and intermolecular interactions.[15][16][17][18] While it requires a high-quality single crystal, the resulting data is unparalleled in its detail.[19]
Protocol 4.3.1: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals suitable for diffraction (typically > 50 µm in all dimensions) by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/heptane).[19]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data on a single-crystal X-ray diffractometer, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[15]
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using appropriate software packages (e.g., SHELX).
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The power of this analytical suite lies in the integration of orthogonal methods. HPLC provides the purity, MS confirms the mass, NMR elucidates the covalent structure, FTIR identifies functional groups, thermal analysis defines physical properties, and SCXRD reveals the 3D solid-state structure.
Caption: Integrated approach for complete characterization.
References
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 228421-83-8|this compound|BLD Pharm [bldpharm.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]
- 9. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. mt.com [mt.com]
- 12. linseis.com [linseis.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 16. excillum.com [excillum.com]
- 17. rigaku.com [rigaku.com]
- 18. azolifesciences.com [azolifesciences.com]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Purification Techniques for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a key fluorinated building block in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic by-products in the final Active Pharmaceutical Ingredient (API). This document provides a comprehensive guide to the purification of this compound, detailing robust protocols for column chromatography and recrystallization. It emphasizes the underlying principles of these techniques, offering insights into method development, execution, and post-purification analysis to ensure the highest standards of scientific integrity and final product quality.
Introduction and Physicochemical Profile
This compound possesses a unique combination of functional groups: a polar hydroxymethyl group (-CH₂OH), a polar nitrile group (-C≡N), and a difluorinated aromatic ring. This structure imparts moderate polarity, making it amenable to purification by several standard laboratory techniques. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction by-products (e.g., corresponding aldehyde from incomplete reduction or carboxylic acid from over-oxidation), and other process-related impurities.[1][2]
A thorough understanding of the compound's physical properties is the foundation for developing an effective purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 228421-83-8 | |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | |
| Appearance | White to yellow solid | |
| Purity (Typical) | ~97% | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Likely low solubility in water and non-polar solvents like hexanes. | [3] |
| Storage Temperature | Room Temperature |
General Purification and Analysis Workflow
A systematic approach is crucial for achieving high purity. The following workflow illustrates the logical progression from crude material to a verified, pure compound. The initial purity assessment will dictate the most appropriate primary purification technique.
Caption: General workflow for purification and analysis.
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile technique for separating the target compound from impurities with different polarities.[4][5] The separation occurs based on the differential partitioning of components between a solid stationary phase (typically silica gel) and a liquid mobile phase.[5]
Principle of Separation
Silica gel (SiO₂) is a highly polar stationary phase.[4] Compounds move down the column based on their polarity and the polarity of the eluting solvent.
-
Less polar compounds: Have weaker interactions with the silica gel and elute faster.
-
More polar compounds: Have stronger interactions (e.g., hydrogen bonding) with the silica gel and elute slower.
The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4 on a TLC plate, ensuring good separation from impurities.[6]
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Development
Objective: To identify an optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Crude this compound
-
Developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
-
Various solvents (Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
Procedure:
-
Prepare a dilute solution of the crude material in a volatile solvent (e.g., dichloromethane).
-
Using a capillary, spot the solution onto the baseline of several TLC plates.
-
Prepare different solvent systems in developing chambers. A good starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[7]
-
Place the TLC plates in the chambers and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and let them dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the solvent system polarity to achieve an Rƒ of ~0.2-0.4 for the target compound.
-
If Rƒ is too high (>0.5): Decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).
-
If Rƒ is too low (<0.2): Increase the polarity of the mobile phase (increase the proportion of the polar solvent).[4]
-
Table 2: Suggested TLC Solvent Systems for Screening
| System | Ratio (v/v) | Polarity | Expected Rƒ |
| Hexanes : Ethyl Acetate | 4 : 1 | Low | Very Low |
| Hexanes : Ethyl Acetate | 2 : 1 | Medium | Good Starting Point |
| Hexanes : Ethyl Acetate | 1 : 1 | Medium-High | May be too high |
| Dichloromethane : Methanol | 98 : 2 | High | Use if compound is poorly mobile |
Step 2: Flash Column Chromatography Protocol
Caption: Step-by-step workflow for flash column chromatography.
Procedure:
-
Column Preparation: Select a glass column of appropriate size. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the column bed.
-
Scientist's Note: Dry loading is superior to wet loading (injecting a solution) for this compound as it prevents band broadening and improves separation efficiency, especially if the compound's solubility in the mobile phase is limited.
-
-
Elution: Carefully add the mobile phase to the column. Begin eluting the column, collecting the eluent in fractions (e.g., 10-20 mL per test tube). It is often beneficial to start with a less polar solvent system to elute non-polar impurities first (isocratic elution), then gradually increase the polarity to elute the target compound (gradient elution).[6]
-
Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate and visualize under UV light to identify which fractions contain the pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying crystalline solids when impurities have different solubility profiles from the target compound.[3] It can yield material of very high purity.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed by hot filtration).[3]
Caption: Step-by-step workflow for recrystallization.
Step 1: Solvent Screening
Objective: To identify a suitable single or binary solvent system.
Procedure:
-
Place a small amount (~20-30 mg) of the crude solid into several test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent should NOT dissolve the compound at room temperature.
-
Heat the tubes that showed poor room-temperature solubility. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
The best solvent is one that shows a high recovery of pure-looking crystals upon cooling.
Table 3: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Rationale |
| Toluene | Low | Aromatic nature may match compound's ring. |
| Ethyl Acetate / Hexanes | Medium | A binary system offers high tunability. Dissolve in hot EtOAc, add hot Hexanes until cloudy, then clarify with a drop of EtOAc. |
| Isopropanol / Water | High | Another common binary system for moderately polar compounds. |
| Acetonitrile | Medium-High | Known to be a good recrystallization solvent for aromatic nitriles.[8] |
Step 2: Bulk Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Scientist's Note: Using the absolute minimum amount of hot solvent is critical for maximizing the yield of recovered crystals.[3]
-
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-heated flask to remove them.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.
Purity Assessment of Final Product
Final validation of purity is a non-negotiable step in the synthesis of pharmaceutical intermediates.[2]
-
Melting Point Determination: A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically depress and broaden the melting point range.
-
Analytical HPLC: This is the gold standard for quantitative purity analysis.[9] A single sharp peak indicates high purity. The area under the curve can be used to calculate purity as a percentage.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure of the compound and can reveal the presence of structurally similar impurities that may not be easily separated by chromatography.
Safety and Handling
Based on available safety data, this compound should be handled with care.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10]
-
Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[10]
References
- 1. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 2. shyzchem.com [shyzchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. angenechemical.com [angenechemical.com]
Application Notes & Protocols: The Strategic Utility of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in Modern Pharmaceutical Synthesis
Executive Summary
3,5-Difluoro-4-(hydroxymethyl)benzonitrile is a highly functionalized aromatic building block of increasing importance in pharmaceutical development. Its strategic arrangement of three distinct reactive centers—a nucleophilic hydroxymethyl group, an electrophilic nitrile, and a difluoro-substituted phenyl ring activated for nucleophilic aromatic substitution (SNAr)—renders it an exceptionally versatile intermediate. The fluorine atoms not only modulate the electronic properties of the ring but also offer significant metabolic stability and enhanced binding affinity in the final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the compound's properties, core synthetic applications, detailed experimental protocols, and the expert rationale behind its use in constructing complex drug scaffolds, particularly in the domain of kinase inhibitors and other targeted therapies.
Physicochemical Properties & Safety Data
Proper handling and characterization begin with a clear understanding of the intermediate's physical and chemical properties. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.
| Property | Value | Source |
| CAS Number | 228421-83-8 | [1] |
| Molecular Formula | C₈H₅F₂NO | |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | White to yellow solid | |
| Purity | ≥97% (Typical) | |
| Storage Temperature | Room Temperature | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
Core Synthetic Strategy & Applications
The true value of this compound lies in its capacity for controlled, sequential functionalization. The distinct reactivity of its three key motifs allows chemists to build molecular complexity in a planned and efficient manner. While this specific intermediate is often used in proprietary drug discovery programs, its application can be expertly understood by examining the synthesis of analogous public-domain molecules like the kinase inhibitor Alectinib and the GLP-1 receptor agonist Danuglipron, which utilize similar fluorinated synthons[2][3].
The Triad of Reactivity: A Workflow Perspective
The synthetic utility of this intermediate can be visualized as a decision tree, where each functional group presents a distinct set of opportunities for molecular elaboration.
Caption: Synthetic utility workflow for this compound.
Mechanistic Insight: The Power of Fluorine in SNAr
The cornerstone of this intermediate's utility in medicinal chemistry is the fluoride groups' ability to activate the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect, combined with the resonance-withdrawing capability of the para-nitrile group, significantly lowers the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing a fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .
-
Leaving Group Expulsion: The aromaticity is restored as the fluoride ion, an excellent leaving group, is expelled.
The high reactivity of fluoro-substituted rings in SNAr reactions is a well-established principle, often making them preferable to their chloro- or bromo-analogs for achieving faster reaction times and higher yields under milder conditions[3].
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Field-Proven Experimental Protocols
The following protocols are representative examples of key transformations that leverage the unique reactivity of this intermediate. They are designed to be self-validating, with clear steps for reaction monitoring and product confirmation.
Protocol 1: Benzylic Bromination of the Hydroxymethyl Group
This protocol converts the primary alcohol to a benzylic bromide, a highly valuable synthon for introducing nucleophiles. This transformation is foundational in manufacturing pathways for molecules like Danuglipron, which require an activated benzylic position[2].
Objective: To synthesize 4-(bromomethyl)-3,5-difluorobenzonitrile.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in anhydrous CCl₄ (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated by the orange-red color of bromine appearing and then fading.
-
Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting material (more polar) should be consumed to form a new, less polar spot (the product). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ (to quench any remaining HBr) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: The resulting crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography. Confirm identity via ¹H NMR (disappearance of the alcohol proton, shift of the benzylic CH₂ protons) and Mass Spectrometry.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol demonstrates the displacement of a fluoride atom, a key step in building many kinase inhibitors which often feature a substituted aniline or related core.
Objective: To synthesize 3-Fluoro-4-(hydroxymethyl)-5-(propylamino)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
Propylamine (1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Setup: To a solution of this compound in anhydrous DMSO (approx. 0.5 M), add the base (e.g., K₂CO₃).
-
Reagent Addition: Add propylamine to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100°C. The higher temperature is necessary to drive the SNAr reaction to completion.
-
Monitoring (Trustworthiness Check): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar product spot/peak indicates progress. The reaction may take 4-12 hours.
-
Work-up:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO/DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude material via flash column chromatography on silica gel. Confirm the structure using ¹H NMR, ¹⁹F NMR (disappearance of one fluorine signal), and high-resolution mass spectrometry (HRMS) to verify the exact mass.
Conclusion & Future Perspectives
This compound is a quintessential example of a modern building block engineered for efficiency and versatility in pharmaceutical synthesis. Its trifunctional nature allows for the rapid construction of complex molecular architectures, while the incorporated fluorine atoms provide desirable pharmacokinetic properties. As drug discovery continues to move towards highly specific and potent targeted therapies, the demand for such intelligently designed, multi-functional intermediates is set to increase. Mastery of its reactivity, particularly in SNAr and benzylic functionalization, provides a significant competitive advantage to research, development, and manufacturing teams in the pharmaceutical industry.
References
Application Notes & Protocols: Deuterium-Labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Isotopically Labeled Intermediates
In modern pharmaceutical research and development, understanding a molecule's journey through a biological system is paramount. The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate dictates its efficacy, safety, and dosing regimen.[1][2] Stable isotope labeling, particularly with deuterium (²H), has become an indispensable tool for elucidating these complex processes.[3][] The substitution of hydrogen with deuterium, its heavier, non-radioactive isotope, provides a subtle yet powerful modification that is readily distinguishable by mass spectrometry without significantly altering the molecule's fundamental chemical properties or biological activity.[5][6]
This guide focuses on a key building block in medicinal chemistry: Deuterium-Labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile . The unlabeled parent molecule is a critical precursor in the synthesis of various pharmaceutical agents, including advanced therapeutic candidates.[7] The presence of the fluorine atom and the benzonitrile scaffold are common motifs in drug design, often used to modulate metabolic stability, binding affinity, and pharmacokinetic properties.[8][9]
The introduction of deuterium at the hydroxymethyl position (-CD₂OH) provides researchers with a versatile tool for several key applications, which we will explore in detail. The core principle underpinning many of these applications is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond; consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by cytochrome P450 enzymes, can occur at a significantly slower rate.[5][10] This "metabolic hardening" can be leveraged to enhance a drug's pharmacokinetic profile.[11][12]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the application of Deuterium-Labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile.
Application 1: Gold-Standard Internal Standard for Bioanalytical Quantification
The most immediate and widespread application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] Accurate quantification of drugs or their metabolites in complex biological matrices like plasma, urine, or tissue homogenates is notoriously challenging due to matrix effects, variations in sample recovery, and instrument drift.[1][13]
Principle of Operation:
A SIL-IS is the ideal internal standard because it is chemically identical to the analyte of interest, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[14] However, due to its increased mass, it is easily differentiated from the unlabeled analyte by the mass spectrometer. By adding a known concentration of the SIL-IS to every sample and standard, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variability during the analytical workflow.[13][15]
Workflow for Analyte Quantification using a SIL-IS```dot
Protocol 1: Quantification of 3-Fluoro-4-(hydroxymethyl)benzonitrile in Human Plasma
This protocol provides a general framework for using the deuterium-labeled title compound as an internal standard to quantify its unlabeled analogue.
1. Materials and Reagents:
-
Analyte: 3-Fluoro-4-(hydroxymethyl)benzonitrile
-
Internal Standard (IS): 3-Fluoro-4-(hydroxymethyl)benzonitrile-d₂ (e.g., HY-W001260S) *[16] Human Plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Water, LC-MS Grade
2. Preparation of Solutions:
-
Analyte Stock (1 mg/mL): Dissolve 10 mg of analyte in 10 mL of ACN.
-
IS Stock (1 mg/mL): Dissolve 1 mg of 3-Fluoro-4-(hydroxymethyl)benzonitrile-d₂ in 1 mL of ACN.
-
IS Working Solution (50 ng/mL): Perform serial dilutions of the IS Stock in ACN:Water (50:50, v/v). Rationale: The working concentration should yield a robust signal in the MS without causing detector saturation.
-
Calibration Standards (1-1000 ng/mL): Perform serial dilutions of the Analyte Stock and spike into blank human plasma to create a calibration curve.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (50 ng/mL) to all tubes except for "double blank" samples.
-
Add 150 µL of ice-cold ACN to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
5. Data Acquisition (Multiple Reaction Monitoring - MRM): MRM is used for its high selectivity and sensitivity. Precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| Analyte (Unlabeled) | m/z 152.1 | m/z 134.1 | 15 |
| Internal Standard (d₂) | m/z 154.1 | m/z 136.1 | 15 |
| Note: These values are theoretical and must be optimized empirically on the specific instrument. |
Application 2: Probing Metabolic Pathways and the Kinetic Isotope Effect
Deuterium labeling is a powerful technique for studying drug metabolism. B[2][3]y replacing hydrogen with deuterium at a potential site of metabolism, researchers can directly assess the metabolic fate of that position. The hydroxymethyl group (-CH₂OH) on the title compound is a "soft spot" for metabolism, susceptible to oxidation by alcohol dehydrogenases or cytochrome P450s to form an aldehyde and subsequently a carboxylic acid.
Principle of Operation (Kinetic Isotope Effect):
If the C-H bond cleavage is the rate-limiting step of the metabolic reaction, substituting it with a stronger C-D bond will slow the reaction down. B[10]y comparing the rate of metabolism of the labeled (-CD₂OH) and unlabeled (-CH₂OH) compounds, one can determine if this pathway is significant and quantify the magnitude of the KIE. This information is invaluable in drug design for "hardening" metabolically liable positions to improve a drug's half-life and reduce the formation of potentially reactive or toxic metabolites.
[11][12]#### Visualizing the Kinetic Isotope Effect on Metabolism
Caption: Deuteration at a metabolic soft spot slows enzymatic oxidation.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol compares the metabolic stability of the labeled and unlabeled compounds.
1. Materials and Reagents:
-
Test Compounds: Unlabeled and Deuterium-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Termination Reagent: Ice-cold Acetonitrile containing the Internal Standard (e.g., Tolbutamide, for analytical purposes).
2. Experimental Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: In a 96-well plate, add HLM to the buffer to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation: Add the test compound (unlabeled or labeled) to the wells to start the reaction. The final substrate concentration should be low (e.g., 1 µM) to approximate linear kinetics. Run each compound in triplicate.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 150 µL of the ice-cold ACN/Internal Standard termination solution to the respective wells. The T=0 sample is quenched immediately after adding the substrate.
-
Controls:
-
Negative Control: Incubate the test compound without the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Control: Incubate Verapamil to ensure the HLM and cofactor system are active.
-
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using an appropriate LC-MS/MS method (as described in Protocol 1).
3. Data Analysis:
-
Plot the natural log (ln) of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Protein)
-
Expected Results & Interpretation:
| Compound | In Vitro t½ (min) | CLint (µL/min/mg) | Interpretation |
| Unlabeled | 25 | 55.4 | Higher rate of metabolism |
| Deuterium-Labeled | 95 | 14.6 | Slower metabolism, KIE observed |
| Verapamil (Control) | < 10 | > 138.6 | Assay system is valid |
| Note: Data are illustrative. A significantly longer half-life for the deuterium-labeled compound confirms that oxidation at the hydroxymethyl position is a major metabolic pathway and demonstrates a clear Kinetic Isotope Effect. |
Conclusion
Deuterium-labeled 3-Fluoro-4-(hydroxymethyl)benzonitrile is more than just an isotopologue; it is a sophisticated research tool with critical applications in modern drug discovery and development. Its primary utility as a "gold-standard" internal standard ensures the accuracy and reproducibility of bioanalytical data, a cornerstone of preclinical and clinical studies. F[13][14]urthermore, its strategic design allows for the direct investigation of metabolic pathways and the quantification of the kinetic isotope effect, providing invaluable insights for medicinal chemists seeking to design molecules with optimized pharmacokinetic profiles. T[10][12]he principles and protocols outlined in this guide provide a robust framework for leveraging this compound to accelerate pharmaceutical research.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. scispace.com [scispace.com]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yields in reactions involving 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS 228421-83-8). This guide is designed to provide in-depth, field-proven insights into troubleshooting common synthetic challenges associated with this versatile fluorinated building block. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve problems effectively.
Understanding the Substrate: Key Physicochemical Properties
This compound is a trifunctional aromatic compound. Its reactivity is dictated by the interplay of a primary benzylic alcohol, a nitrile group, and a highly electron-deficient aromatic ring.
-
Benzylic Alcohol (-CH₂OH): This is the most common reaction site. It can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., halide, tosylate), or undergo etherification. The presence of strong electron-withdrawing groups (EWG) on the ring (two fluorines and a nitrile) can influence its reactivity, particularly in reactions involving carbocation intermediates or hydride abstraction.[1][2]
-
Nitrile Group (-C≡N): Generally stable, but can be susceptible to hydrolysis to an amide or carboxylic acid under strong acidic or basic conditions, especially at elevated temperatures.[3][4]
-
Difluorinated Phenyl Ring: The two fluorine atoms, meta to the nitrile and ortho to the hydroxymethyl group, render the ring highly electron-deficient. This makes electrophilic aromatic substitution challenging but activates the ring for potential Nucleophilic Aromatic Substitution (SNAr), although the lack of ortho or para activation relative to a leaving group makes this difficult.[5][6]
Table 1: Physicochemical Data
| Property | Value |
| CAS Number | 228421-83-8 |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Appearance | White to yellow solid |
| Storage Temperature | Room Temperature |
General Troubleshooting: First Principles for Success
Before diving into reaction-specific issues, ensure these fundamental parameters are controlled. Many "low yield" problems originate here.
| Parameter | Common Issue & Rationale | Recommended Action |
| Reagent Quality | Degradation of key reagents (e.g., oxidizing agents, phosphines, azodicarboxylates) is a frequent cause of failure. Triphenylphosphine, for instance, can oxidize to the oxide over time. | Use freshly opened reagents or purify/validate older stock. For sensitive reactions like the Mitsunobu, using a new bottle of DEAD or DIAD can be critical.[7] |
| Solvent Anhydrousness | Many reactions, especially those involving strong bases, organometallics, or moisture-sensitive intermediates (e.g., Swern, Mitsunobu), are quenched by water. | Use freshly dried solvents from a solvent purification system or from sealed commercial bottles. Dry glassware thoroughly. |
| Inert Atmosphere | Oxygen can interfere with radical-mediated side reactions or degrade sensitive reagents. | Conduct reactions under an inert atmosphere of nitrogen or argon, especially when using strong bases or phosphines. |
| Temperature Control | Many reactions, like the Swern oxidation, have a narrow optimal temperature window. Deviation can lead to side product formation or decomposition.[8] | Use a cryostat or a well-maintained cooling bath (e.g., dry ice/acetone) for reactions requiring low temperatures. Do not estimate; use a low-temperature thermometer. |
Reaction-Specific Troubleshooting Guides (Q&A Format)
This section addresses the most common transformations performed on this compound and their associated challenges.
Oxidation of the Hydroxymethyl Group to 3,5-Difluoro-4-formylbenzonitrile
The selective oxidation to the aldehyde is a key transformation. Mild, non-acidic methods are generally preferred to avoid over-oxidation or side reactions. The Swern oxidation is a common and effective choice.[8][9]
Question 1: My Swern oxidation is giving low yields of the aldehyde, and I am recovering mostly starting material. What's going wrong?
Answer: This is a classic symptom of incomplete reaction, often tied to reagent activity or reaction conditions.
-
Cause A: Inactive DMSO/Oxalyl Chloride: The formation of the reactive electrophile, the chloro(dimethyl)sulfonium chloride, is the first critical step.[8] If either DMSO is wet or the oxalyl chloride has degraded, this intermediate will not form efficiently.
-
Solution: Use a fresh, sealed bottle of anhydrous DMSO and high-purity oxalyl chloride.
-
-
Cause B: Insufficient Deprotonation: The final step is an E2 elimination facilitated by a hindered base like triethylamine (TEA). If the base is not added, or is of poor quality, the sulfur ylide intermediate will not form, stalling the reaction.
-
Solution: Ensure at least 2 equivalents of high-purity TEA are added after the formation of the alkoxysulfonium ion intermediate. The order of addition is critical.
-
-
Cause C: Temperature Too High During Activation: The initial reaction between DMSO and oxalyl chloride is exothermic and must be performed at very low temperatures (typically -78 °C) to prevent decomposition of the activated species.[9]
-
Solution: Maintain a strict temperature of -78 °C during the addition of oxalyl chloride to DMSO, and during the subsequent addition of the alcohol. Allow the reaction to proceed at this low temperature for the recommended time before adding the base.
-
dot
Caption: Troubleshooting workflow for low-yield Swern oxidations.
Question 2: My oxidation works, but I see significant byproducts. How can I improve selectivity?
Answer: Byproduct formation often points to incorrect stoichiometry or temperature management.
-
Cause A: Over-oxidation to Carboxylic Acid: While the Swern is known for stopping at the aldehyde, prolonged reaction times at warmer temperatures or the presence of oxidizing contaminants can lead to the carboxylic acid. This is less common but possible.
-
Solution: Adhere strictly to the reaction time and quench the reaction once TLC/LCMS shows consumption of the starting material. Ensure the workup is performed promptly.
-
-
Cause B: Pummerer Rearrangement Byproducts: If the reaction is allowed to warm significantly before the addition of the base, the alkoxysulfonium ion can undergo side reactions.
-
Solution: Do not allow the reaction mixture to warm above -60 °C until after the triethylamine has been added.
-
O-Alkylation and Etherification Reactions
Converting the hydroxymethyl group to an ether is another common objective. The Mitsunobu reaction is a powerful choice for this, especially for forming aryl ethers or when SN2 conditions are challenging.[10][11]
Question 3: I'm attempting a Mitsunobu reaction to form an ether, but the reaction is stalled with a low conversion rate.
Answer: Stalled Mitsunobu reactions are frequently traced back to reagent stoichiometry, reagent quality, or the acidity of the nucleophile.
-
Cause A: Insufficient Reagents: Literature often reports using 1.1-1.5 equivalents of triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD). However, for challenging substrates or if reagents have slightly degraded, this may be insufficient.[7]
-
Solution: Incrementally increase the equivalents of PPh₃ and DEAD/DIAD to 2.0 or even higher, while carefully monitoring the reaction.
-
-
Cause B: Acidity of the Nucleophile (Pronucleophile): The Mitsunobu reaction mechanism requires the betaine intermediate to be protonated by the nucleophile.[12] If the pKa of your nucleophile (the alcohol you are coupling, R-OH) is too high (typically > 13), this protonation is unfavorable, and the reaction stalls.
-
Solution: This reaction works best with acidic nucleophiles like phenols or carboxylic acids. For simple aliphatic alcohols, a standard Williamson ether synthesis might be a more robust alternative.
-
-
Cause C: Order of Addition: The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, nucleophile, and PPh₃ at 0 °C.[10] In some cases, pre-forming the PPh₃-DEAD betaine adduct before adding the alcohol and nucleophile can improve yields.
-
Solution: Try the alternative order of addition: mix PPh₃ and DEAD/DIAD in THF at 0 °C for a few minutes, then add a solution of your substrate and the nucleophile.
-
dot
Caption: Key mechanistic checkpoints in the Mitsunobu reaction.
Unwanted Reactions of the Nitrile Group
Question 4: After my reaction, which was run under basic (or acidic) conditions, I've isolated a product with a different mass, possibly a carboxylic acid or amide. What happened?
Answer: You have likely experienced unintentional hydrolysis of the nitrile group.
-
Cause: The cyano group (-C≡N) is at the same oxidation state as a carboxylic acid and can be hydrolyzed. This process is catalyzed by both strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH), particularly with heating. The hydrolysis proceeds first to a primary amide (C(=O)NH₂) and then to the corresponding carboxylate/carboxylic acid.[13][14]
-
Solution A (Reaction Design): If possible, choose reaction conditions that are neutral or only mildly basic/acidic. For example, for an alkylation, using a weaker base like K₂CO₃ at room temperature is much less likely to cause hydrolysis than using NaOH at reflux.
-
Solution B (Workup): During aqueous workup, minimize contact time with strong acids or bases. If you must adjust pH, do so at low temperatures (0 °C) and quickly move to the extraction step. Use milder reagents for pH adjustment if possible (e.g., saturated NaHCO₃ solution instead of 1M NaOH).
Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am trying to displace one of the fluorine atoms with a nucleophile (e.g., an amine or alkoxide) but see no reaction. How can I facilitate this SNAr reaction?
Answer: SNAr reactions on this substrate are challenging due to the electronic arrangement.
-
Cause A: Insufficient Activation: For an SNAr reaction to be facile, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, fluorine).[6] In this compound, the activating -CN group is meta to both fluorines, providing only weak inductive activation.
-
Solution: Drastic conditions are likely required. This includes highly polar aprotic solvents (e.g., DMSO, DMF), high temperatures (often >100 °C), and a strong base/nucleophile. Even then, yields may be low.
-
-
Cause B: Competing Reaction at the Benzylic Position: Under strongly basic/nucleophilic conditions, deprotonation of the hydroxymethyl group or a substitution reaction at the benzylic carbon can compete with the desired SNAr pathway.
Advanced Troubleshooting: The Role of Protecting Groups
When competing reactivity between the hydroxymethyl group and another site is leading to low yields, a protection-deprotection strategy is a powerful tool.[17]
Scenario: You want to perform a reaction under strongly basic conditions that would deprotonate the -CH₂OH group, but your target is another part of the molecule.
Strategy:
-
Protect: Convert the hydroxymethyl group into a stable ether, such as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl (Bn) ether.[18]
-
TBDMS Ether: Formed using TBDMS-Cl and a base like imidazole. It is stable to bases, organometallics, and many oxidation/reduction conditions but is easily cleaved by fluoride sources (e.g., TBAF) or acid.
-
Benzyl Ether: Formed using a strong base (e.g., NaH) and benzyl bromide (BnBr). It is very robust and stable to most conditions except for hydrogenolysis (H₂, Pd/C).
-
-
React: Perform the desired transformation on the other functional group.
-
Deprotect: Remove the protecting group under its specific cleavage conditions to reveal the hydroxymethyl group.
This strategy adds steps but can dramatically improve the yield and purity of the final product by preventing unwanted side reactions.
Appendix: Exemplary Experimental Protocols
Protocol 1: Swern Oxidation to 3,5-Difluoro-4-formylbenzonitrile This is a representative protocol and should be adapted and optimized.
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M) and cool to -78 °C using a dry ice/acetone bath.
-
Add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DCM dropwise.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (TEA, 5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography.
Protocol 2: Mitsunobu Etherification with 4-Methoxyphenol This is a representative protocol and should be adapted and optimized.
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add this compound (1.0 eq.), 4-methoxyphenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LCMS. Upon completion, concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by column chromatography.[12]
References
- 1. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. Protective Groups [organic-chemistry.org]
- 18. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support guide for the purification of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile fluorinated intermediate. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its unique combination of functional groups. The polar hydroxymethyl and nitrile groups, combined with the electron-withdrawing fluorine atoms, create a molecule with moderate to high polarity. This can lead to difficulties in selecting an appropriate single-solvent system for recrystallization and can cause issues with tailing or poor separation during column chromatography. Additionally, like many benzyl alcohols, it can be susceptible to oxidation.
Q2: What are the likely impurities I should be trying to remove?
A2: The impurity profile of your material will heavily depend on the synthetic route used. However, based on common synthetic pathways for related compounds, you should be aware of the following potential impurities:
| Impurity Class | Specific Examples | Rationale |
| Starting Materials | 3,5-Difluoro-4-formylbenzonitrile, 4-bromo-3,5-difluorobenzonitrile | Incomplete reaction during the formation of the hydroxymethyl or nitrile group. |
| Over-Oxidized Products | 3,5-Difluoro-4-formylbenzonitrile, 3,5-Difluoro-4-cyanobenzoic acid | Oxidation of the benzyl alcohol during synthesis or workup. |
| Under-Reduced Products | 3,5-Difluoro-4-formylbenzonitrile | Incomplete reduction of the corresponding aldehyde to the alcohol. |
| Related By-products | Desfluoro analogs, dimeric ethers | Side reactions occurring during synthesis. |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Solvents used in the reaction or initial workup. |
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting polar and non-polar impurities. A C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is a good starting point.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring the progress of purification, especially during column chromatography. A mobile phase of ethyl acetate/hexanes (e.g., 30-50% ethyl acetate) on silica gel plates is a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is essential for confirming the structure of the final product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while impurities remain soluble at all temperatures.[2][3]
Q4: My this compound is not dissolving in any single solvent I try for recrystallization. What should I do?
A4: This is a common issue for molecules with intermediate polarity. A mixed-solvent system is often the solution.
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for Mixed-Solvent Recrystallization.
Q5: I've tried recrystallization, but the purity is not improving significantly. What could be the problem?
A5: This suggests that the impurities have very similar solubility properties to your target compound.
Troubleshooting Recrystallization Purity Issues
Caption: Decision tree for troubleshooting recrystallization.
Troubleshooting Guide: Column Chromatography
For impurities that are difficult to remove by recrystallization, silica gel column chromatography is the recommended next step. The polarity of this compound allows for good separation on normal-phase silica.
Q6: I am running a silica gel column, but my compound is not eluting or is eluting very slowly with significant tailing. What should I do?
A6: This indicates that your mobile phase is not polar enough. The polar hydroxymethyl and nitrile groups are strongly interacting with the silica gel.
Recommended Action: Increase the polarity of your eluent system. A gradient elution is often most effective.
Experimental Protocol: Gradient Column Chromatography
-
Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent like hexanes or heptane.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding this to the top of the column.
-
Elution:
-
Start with a low polarity mobile phase, for example, 10-15% ethyl acetate in hexanes. This will elute any non-polar impurities.
-
Gradually increase the percentage of ethyl acetate in the mobile phase. For example, you can increase to 25%, then 40%, and then 60% ethyl acetate in hexanes.
-
Your target compound, this compound, is expected to elute at a concentration of approximately 30-50% ethyl acetate in hexanes.
-
More polar impurities, such as the corresponding carboxylic acid, will elute at higher concentrations of ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Q7: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
A7: Co-elution suggests that the selectivity of your chromatographic system is insufficient.
Strategies to Improve Chromatographic Separation
Caption: Key strategies for enhancing chromatographic resolution.
References
Improving the stability of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in solution
An in-depth guide to creating a technical support center for improving the stability of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in solution follows.
Technical Support Center: this compound
Welcome to the Technical Resource Hub for this compound. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide is designed to provide you with expert insights and actionable protocols to ensure the stability of this compound in your experimental solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of this compound is showing unexpected degradation over time. What are the likely causes?
Answer:
The molecular structure of this compound contains three key functional groups that can be susceptible to degradation under common laboratory conditions: the benzylic alcohol (hydroxymethyl group), the nitrile group, and the electron-deficient difluorinated aromatic ring.
The primary pathways of degradation are:
-
Oxidation of the Benzylic Alcohol: The hydroxymethyl group is a primary benzylic alcohol, which is susceptible to oxidation.[1][2] This can occur in the presence of dissolved oxygen, trace metal contaminants, or certain solvents (like DMSO at elevated temperatures), leading to the formation of the corresponding aldehyde (3,5-Difluoro-4-formylbenzonitrile) and subsequently the carboxylic acid (3,5-Difluoro-4-cyanobenzoic acid).[3][4][5]
-
Hydrolysis of the Nitrile Group: The nitrile (-CN) group can undergo hydrolysis, particularly under strong acidic or basic conditions, to first form an amide and then a carboxylic acid.[6][7][8][9] While generally stable at neutral pH, prolonged storage in unbuffered aqueous solutions or certain protic solvents can facilitate this process.
-
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of two fluorine atoms and the nitrile group. This makes the ring susceptible to attack by nucleophiles, potentially leading to the displacement of a fluorine atom.[10][11][12] Common laboratory nucleophiles include certain buffer components (e.g., amines), or solvents like alcohols under basic conditions.
The interplay of these factors dictates the overall stability of the compound in solution.
Caption: Potential degradation pathways for this compound in solution.
Question 2: How do I select an appropriate solvent to prepare a stable stock solution?
Answer:
Solvent selection is the most critical first step in preventing degradation. The ideal solvent should fully dissolve the compound without reacting with it. We recommend avoiding nucleophilic solvents and those known to promote oxidation, especially for long-term storage.
Causality Behind Solvent Choices:
-
Aprotic, Non-nucleophilic Solvents are Preferred: Solvents like Acetonitrile (ACN) are excellent first choices. They are polar enough to dissolve the compound, are aprotic, and are not strong nucleophiles, minimizing the risk of both hydrolysis and SNAr.
-
DMSO - A Cautionary Tale: While Dimethyl Sulfoxide (DMSO) is a powerful solubilizing agent, it can promote the oxidation of benzylic alcohols, especially at temperatures above ambient or during prolonged storage.[3] If DMSO must be used, it should be of the highest purity (anhydrous), and solutions should be stored frozen (-20°C or -80°C) and used promptly after thawing.
-
Protic Solvents (Alcohols, Water): Methanol and ethanol can be used for short-term applications, but they are nucleophilic, especially in the presence of any basic catalyst. Unbuffered water can also lead to slow hydrolysis. If an aqueous solution is required, a carefully chosen buffer at a slightly acidic pH (pH 4-6) is essential.
Table 1: Solvent Suitability Guide
| Solvent | Suitability | Key Considerations |
| Acetonitrile (ACN) | Excellent | Recommended for long-term stock solutions. Aprotic and non-reactive. |
| Dimethyl Sulfoxide (DMSO) | Good (with caution) | High dissolving power. Use anhydrous grade, store at -80°C, and minimize freeze-thaw cycles. Potential for oxidation.[3] |
| Acetone | Good | Aprotic and generally non-reactive. Good for intermediate-term storage. |
| Ethyl Acetate (EtOAc) | Fair | Non-polar, may have lower solubility. Prone to hydrolysis itself, which can alter pH. |
| Methanol / Ethanol | Fair (short-term) | Protic and nucleophilic. Risk of SNAr if basic. Suitable for immediate use. |
| Water (buffered) | Fair (short-term) | Requires a non-nucleophilic buffer (e.g., phosphate, acetate) at slightly acidic pH (4-6) to minimize hydrolysis. |
| Dimethylformamide (DMF) | Avoid | Can contain amine impurities that are nucleophilic. Can degrade to formic acid. |
Question 3: I need to work in an aqueous buffer. What are the best practices to avoid degradation?
Answer:
Working in aqueous media introduces the risk of nitrile hydrolysis and potentially other base-catalyzed reactions. The key is rigorous pH control using a non-nucleophilic buffer system.
Expert Recommendations:
-
Maintain a Slightly Acidic pH: The compound exhibits optimal stability in a slightly acidic pH range (pH 4-6). This proton concentration is too low to significantly catalyze acid-hydrolysis of the nitrile, yet it prevents base-catalyzed degradation pathways.
-
Avoid Amine-Based Buffers: Buffers like Tris or HEPES contain nucleophilic amine groups that can initiate SNAr reactions on the electron-deficient aromatic ring.
-
Use Non-Nucleophilic Buffers: Opt for buffers such as phosphate (NaH₂PO₄/Na₂HPO₄), acetate (CH₃COOH/CH₃COONa), or MES. These are less likely to react with the compound.
-
Prepare Freshly: Aqueous solutions should be prepared fresh for each experiment whenever possible. Avoid long-term storage of diluted aqueous solutions. If storage is necessary, flash-freeze aliquots and store them at -80°C.
Protocols for Ensuring Stability
Protocol 1: Preparation of a Stable Stock Solution
This protocol provides a step-by-step method for preparing a stable, high-concentration stock solution for long-term storage.
Methodology:
-
Pre-analysis: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Solvent Selection: Choose a high-purity, anhydrous-grade solvent. Acetonitrile is the top recommendation. If using DMSO, ensure it is a new, sealed bottle of anhydrous grade.
-
Inert Atmosphere: For maximum stability, perform the dissolution in an inert atmosphere. Purge the vial and the solvent with argon or nitrogen gas to displace oxygen.
-
Dissolution: Accurately weigh the desired amount of the compound and add the solvent to achieve the target concentration (e.g., 10 mM). Use gentle vortexing or sonication in a room temperature water bath to aid dissolution. Avoid heating.
-
Aliquoting & Storage: Immediately dispense the stock solution into small-volume, amber glass vials or cryotubes to create single-use aliquots. This minimizes freeze-thaw cycles and light exposure.
-
Long-Term Storage: Store the aliquots at -80°C. Under these conditions (inert solvent, low temperature, no light/oxygen), the compound should remain stable for months.
Caption: Workflow for preparing a stable stock solution of the compound.
Protocol 2: Monitoring Solution Stability with HPLC
This protocol describes a self-validating system to confirm the stability of your solution over time.
Methodology:
-
Establish a Baseline (T=0):
-
Prepare a fresh solution of this compound in your chosen solvent system.
-
Immediately inject a sample onto a suitable reverse-phase HPLC system (e.g., C18 column).
-
Develop a gradient method (e.g., Water:Acetonitrile with 0.1% formic acid) that provides good separation of the main peak from any small, pre-existing impurities.
-
Record the chromatogram. The area of the main peak at T=0 represents 100% purity.
-
-
Incubate Under Experimental Conditions:
-
Store the solution under the conditions you intend to use in your experiment (e.g., 37°C in a specific buffer, room temperature on the benchtop, etc.).
-
-
Analyze at Subsequent Time Points (T=x):
-
At regular intervals (e.g., 2, 4, 8, 24 hours), inject another sample from the stored solution onto the HPLC using the identical method.
-
Compare the chromatograms to the T=0 baseline. Look for:
-
A decrease in the main peak area.
-
The appearance of new peaks, which indicate degradation products.
-
-
-
Data Interpretation:
-
Calculate the percentage of the main compound remaining at each time point. A stable solution will show <2-3% change over the experimental duration.
-
The retention times of new peaks can provide clues to their identity (e.g., more polar products like the carboxylic acid will typically have shorter retention times on a C18 column).
-
References
- 1. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification and minimization of side products in 3,5-Difluoro-4-(hydroxymethyl)benzonitrile synthesis
Welcome to the technical support guide for the synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you identify, minimize, and troubleshoot the formation of process-related side products.
Section 1: Troubleshooting Guide
This section addresses specific, common issues observed during the synthesis, focusing on the critical reduction step of 3,5-difluoro-4-formylbenzonitrile to the target benzylic alcohol.
Q1: I'm observing a significant peak in my HPLC analysis that is more polar than my product. What is it and how can I prevent it?
Answer:
An unknown peak with higher polarity (earlier retention time on a reverse-phase column) than the target compound, this compound, is often the corresponding carboxylic acid: 3,5-difluoro-4-cyanobenzoic acid .
Causality: This impurity arises from two primary sources:
-
Starting Material Contamination: The precursor, 3,5-difluoro-4-formylbenzonitrile, is susceptible to air oxidation, forming the carboxylic acid impurity before the reduction reaction begins.
-
Cannizzaro-type Disproportionation: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo disproportionation. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (your desired product) and one molecule of the carboxylic acid. This is particularly relevant if the pH of your reaction mixture drifts high.
Identification Strategy:
-
LC-MS Analysis: The most direct method. The expected [M-H]⁻ ion for 3,5-difluoro-4-cyanobenzoic acid would be at m/z 182.00.
-
¹H NMR Spiking Study: If you have a standard of the suspected acid, spike a sample of your crude product with it. An increase in the intensity of the unknown peak in the HPLC confirms its identity.
-
Extraction: The carboxylic acid is readily extracted into a mild aqueous base (e.g., 5% NaHCO₃ solution). An acid-base workup of your crude product should show a significant reduction or complete removal of this impurity peak in the subsequent HPLC analysis of the organic layer.
Minimization & Prevention:
-
Use High-Purity Aldehyde: Always check the purity of your 3,5-difluoro-4-formylbenzonitrile starting material by HPLC before use. If significant acid impurity is present, consider purification (e.g., flash chromatography) or sourcing a higher-quality batch.
-
Maintain Neutral to Slightly Acidic pH: During the reduction with agents like sodium borohydride (NaBH₄), ensure the reaction medium does not become basic. The reduction is typically performed in alcoholic solvents (methanol, ethanol) which are sufficient to maintain a suitable pH. If necessary, a mild buffer can be employed.
-
Inert Atmosphere: Store the aldehyde precursor and run the reduction reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
Q2: My reaction yield is consistently low, and the primary impurity is unreacted starting material. What are the likely causes?
Answer:
Low conversion of the starting aldehyde, 3,5-difluoro-4-formylbenzonitrile, is a common issue that typically points to problems with the reducing agent or reaction conditions.
Causality:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is hygroscopic and can degrade upon exposure to atmospheric moisture, losing its hydride-donating activity.[1]
-
Insufficient Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, this is never practical. Side reactions with the solvent (especially methanol) and decomposition consume the reagent. A molar excess is always required.
-
Low Reaction Temperature: Aldehyde reductions with NaBH₄ are often performed at 0°C to control exotherms and side reactions. However, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
Troubleshooting & Optimization:
-
Verify Reagent Activity: Use a fresh bottle of NaBH₄ or one that has been stored properly in a desiccator. If in doubt, test the reagent on a simple, reliable substrate like benzophenone and monitor by TLC.[2]
-
Increase Reagent Equivalents: A common starting point is 1.0 to 1.5 molar equivalents of NaBH₄. If conversion is still low, incrementally increase the amount.
-
Optimize Temperature & Time: Start the addition of NaBH₄ at 0°C for safety and selectivity. After the initial exotherm subsides, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or HPLC every 30 minutes until the starting material spot/peak is gone.
Q3: My final product appears to be unstable during workup or purification, leading to a new, less polar impurity. What is this and how do I avoid it?
Answer:
The target molecule, this compound, contains a benzylic alcohol. Benzylic alcohols with strong electron-withdrawing groups (like two fluorines and a nitrile) are activated and can be susceptible to nucleophilic substitution, especially under acidic conditions.[3][4][5] The less polar impurity is likely a benzylic ether or benzylic halide .
Causality & Identification:
-
Ether Formation: If your workup involves an acidic quench (e.g., with HCl) in the presence of an alcohol solvent (like methanol from the reaction), you can form the corresponding methyl ether: 3,5-difluoro-4-(methoxymethyl)benzonitrile . This will have a mass of [M+14] compared to the product.
-
Halide Formation: An aggressive quench with concentrated HCl or HBr can lead to the formation of the benzylic chloride or bromide, which are significantly less polar.
Prevention & Protocol:
-
Gentle Quench: Quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl) or water, rather than strong acids. This maintains a near-neutral pH.
-
Solvent Removal: After quenching, remove the reaction solvent (e.g., methanol, ethanol) under reduced pressure before proceeding with an aqueous workup and extraction into a non-alcoholic solvent like ethyl acetate or dichloromethane.
-
Avoid Strong Acids: During purification (e.g., silica gel chromatography), avoid using mobile phases containing strong acids. A neutral solvent system like Hexanes/Ethyl Acetate is recommended.
Below is a workflow diagram illustrating the troubleshooting process for identifying unknown impurities.
Caption: Troubleshooting workflow for impurity identification.
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the most reliable synthetic route to minimize side products?
The reduction of 3,5-difluoro-4-formylbenzonitrile with a mild and selective hydride donor is the most direct and high-yielding route. Sodium borohydride (NaBH₄) in methanol or ethanol is the industry standard for this transformation due to its excellent functional group tolerance (it will not reduce the nitrile), operational simplicity, and cost-effectiveness.[1][2] Alternative routes, such as the bromination of a methyl group followed by hydrolysis, often involve more hazardous reagents and can generate dibrominated and other impurities that are difficult to remove.[6]
The main reaction and key potential side reactions are illustrated below.
Caption: Key synthetic pathways in the synthesis.
FAQ 2: How does the choice of reducing agent impact the impurity profile?
The choice of reducing agent is critical for selectivity.
| Reducing Agent | Selectivity | Common Side Products | Operational Notes |
| Sodium Borohydride (NaBH₄) | Excellent. Reduces aldehydes/ketones. Does not reduce nitriles or esters under standard conditions. | Incomplete reaction (if degraded). | Preferred choice. Safe, inexpensive, easy to handle.[1][2] |
| Sodium Cyanoborohydride (Na[BH₃(CN)]) | Very High. Milder than NaBH₄. Often used for reductive aminations. Will reduce aldehydes.[7] | Incomplete reaction is more likely. | More expensive and toxic (releases HCN on strong acid contact). Offers little advantage here. |
| Lithium Aluminum Hydride (LiAlH₄) | Poor. Extremely powerful. Will reduce the aldehyde AND the nitrile group, leading to the aminomethyl derivative. | Over-reduction of the nitrile to an amine. | Highly reactive and pyrophoric. Requires anhydrous conditions and a more hazardous workup. Not recommended for this transformation. |
FAQ 3: What are the best practices for purification and storage?
Purification:
-
Recrystallization: This is the most effective method for achieving high purity on a large scale. A solvent screen should be performed to find a suitable system. A good starting point is a toluene/heptane or ethyl acetate/heptane mixture. The principle relies on the high crystallinity of the desired product and the tendency of impurities to remain in the mother liquor.
-
Silica Gel Chromatography: Effective for small-scale purification. Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc). The product is moderately polar.
Storage:
The final product is a stable, white solid. However, as a benzylic alcohol, it can be sensitive to strong acids and oxidants over long-term storage.
-
Store in a cool, dry place.
-
Keep under an inert atmosphere (nitrogen or argon) for long-term storage.
-
Store away from strong acids and oxidizing agents.
Section 3: Experimental Protocols
Protocol 1: HPLC-MS Method for In-Process Control
This protocol is designed for rapid analysis of reaction progress and impurity profiling.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
9.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: 230 nm
-
MS Detection: ESI negative and positive modes, scanning m/z 100-500.
Expected Data:
| Compound | Expected RT (min) | Expected [M-H]⁻ | Expected [M+H]⁺ |
| 3,5-difluoro-4-cyanobenzoic acid | ~2.8 | 182.0 | - |
| This compound | ~3.5 | - | 170.1 |
| 3,5-difluoro-4-formylbenzonitrile | ~4.2 | - | 168.0 |
References
- 1. DSpace [open.bu.edu]
- 2. rsc.org [rsc.org]
- 3. Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl a.. [askfilo.com]
- 4. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling the Synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the synthesis and scale-up of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis. Our approach is grounded in established chemical principles and field-proven insights to support your drug development and research endeavors.
Introduction: The Synthetic Strategy
The most direct and scalable route to this compound is the selective reduction of its corresponding aldehyde, 3,5-Difluoro-4-formylbenzonitrile. This method is favored due to the commercial availability of the starting material and the high selectivity and safety profile of the chosen reducing agent, sodium borohydride (NaBH₄). This guide will cover both the synthesis of the aldehyde precursor and its subsequent reduction to the target alcohol.
Overall Synthetic Workflow:
Caption: High-level overview of the two-part synthesis strategy.
Part 1: Synthesis of the Precursor - 3,5-Difluoro-4-formylbenzonitrile
While 3,5-Difluoro-4-formylbenzonitrile is commercially available, for large-scale campaigns or in-house synthesis, a common route involves the nucleophilic aromatic substitution (SNAr) on 3,4,5-trifluorobenzonitrile followed by formylation.
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: What is the most reliable method for introducing the methoxy group in the first step?
A1: The reaction of 3,4,5-trifluorobenzonitrile with a methoxide source, such as sodium methoxide in methanol or N,N-Dimethylformamide (DMF), is a highly efficient SNAr reaction. The fluorine atom at the 4-position is activated by the electron-withdrawing nitrile group and the other two fluorine atoms, making it highly susceptible to nucleophilic attack.
Q2: I am observing incomplete conversion during the methoxylation. What are the likely causes?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Methoxide: Ensure at least one molar equivalent of the methoxide source is used. For scale-up, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
-
Moisture: The presence of water will consume the methoxide. Ensure all reagents and solvents are anhydrous.
-
Low Temperature: While the reaction is generally facile, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate, especially on a larger scale.
Q3: What are the best practices for the formylation step?
A3: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic rings. This involves the use of a formylating agent generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. Careful control of the reaction temperature during the formation of the Vilsmeier reagent and during the addition of the methoxy-benzonitrile intermediate is crucial to avoid side reactions.
Part 2: Selective Reduction to this compound
This is the critical step in the synthesis. The goal is to selectively reduce the aldehyde group to a primary alcohol without affecting the nitrile functionality. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over nitriles.
Detailed Experimental Protocol: Lab Scale (10 g)
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-Difluoro-4-formylbenzonitrile (10.0 g, 59.8 mmol).
-
Solvent Addition: Add 150 mL of methanol to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reductant Addition: In a separate beaker, prepare a solution of sodium borohydride (2.72 g, 71.8 mmol, 1.2 equivalents) in 50 mL of methanol. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Slow Addition: Add the sodium borohydride solution dropwise to the cooled aldehyde solution over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add 50 mL of 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the reaction mixture. Caution: Vigorous hydrogen evolution.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add 100 mL of ethyl acetate. Separate the organic layer, and extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide: The Reduction Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient NaBH₄ (degraded or weighed incorrectly).2. Reaction temperature too low. | 1. Use fresh, high-purity NaBH₄. Consider adding a small additional portion of the reductant.2. Allow the reaction to warm to room temperature after the addition is complete and stir for an additional 1-2 hours. |
| Formation of Impurities | 1. Over-reduction to the amine (unlikely with NaBH₄ but possible with stronger reductants).2. Formation of borate esters. | 1. Confirm the identity of the impurity by mass spectrometry. If amine formation is observed, ensure a milder reductant is used.2. Ensure the acidic workup is sufficient to hydrolyze any borate esters formed. |
| Low Isolated Yield | 1. Product loss during workup (product is moderately polar).2. Incomplete extraction. | 1. Be cautious during the aqueous washes. If the product has some water solubility, minimize the volume of aqueous solutions used.2. Increase the number of extractions with an appropriate organic solvent like ethyl acetate. |
| Product is an Oil or Gummy Solid | 1. Presence of residual solvent.2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum.2. Purify the material by column chromatography before attempting recrystallization. |
Scale-Up Considerations
Scaling up the sodium borohydride reduction requires careful attention to the following aspects:
-
Thermal Management: The reaction is exothermic. On a larger scale, the rate of addition of the NaBH₄ solution must be carefully controlled to maintain the desired temperature. A jacketed reactor with a reliable cooling system is essential.
-
Hydrogen Evolution: The quenching step generates a significant amount of hydrogen gas. The reactor must have adequate headspace and be properly vented to a safe area. The quenching agent should be added sub-surface to control the rate of gas evolution.
-
Mixing: Efficient stirring is crucial to ensure homogenous mixing and heat transfer, especially in larger reactors.
-
Workup and Extraction: For large-scale extractions, a liquid-liquid centrifugal separator or a similar continuous extraction apparatus can improve efficiency and reduce solvent usage.
Quality Control and Analytical Methods
Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the reaction and characterizing the final product:
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | The product will have a lower Rf value than the starting aldehyde on silica gel (e.g., in a 3:1 hexanes:ethyl acetate system). |
| HPLC | Purity assessment and quantification | A well-resolved peak for the product with purity typically >98% after purification. |
| ¹H NMR | Structural confirmation | Disappearance of the aldehyde proton signal (~10 ppm) and appearance of a benzylic CH₂ signal (~4.7 ppm) and a hydroxyl proton signal. |
| ¹³C NMR | Structural confirmation | Disappearance of the aldehyde carbonyl carbon (~190 ppm) and appearance of the benzylic carbon signal (~60 ppm). |
| FT-IR | Functional group analysis | Disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and appearance of a broad O-H stretch (~3400 cm⁻¹). The nitrile (C≡N) stretch remains at ~2230 cm⁻¹. |
| Melting Point | Purity assessment | A sharp melting point range consistent with the pure compound. |
Safety, Handling, and Waste Disposal
Safety First:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Fluorinated Compounds: Fluorinated aromatic compounds can have unique toxicological properties. Handle them in a well-ventilated fume hood and avoid inhalation or skin contact.[1][2]
-
Sodium Borohydride: This reagent reacts with water to produce flammable hydrogen gas. Store it in a cool, dry place away from acids and oxidizing agents.[3][4][5] Handle in an inert atmosphere or a dry environment.[4]
Waste Disposal:
-
Boron-containing Waste: The aqueous waste from the workup will contain borates. This should be collected and disposed of as hazardous waste according to local regulations.[3]
-
Halogenated Organic Waste: All organic waste containing the fluorinated compounds should be collected in a designated halogenated waste container for proper disposal.[1]
-
Quenching Excess Reagent: Excess sodium borohydride can be safely quenched by the slow, controlled addition of a protic solvent like isopropanol or by careful addition to a dilute acid solution with adequate cooling and ventilation.[4]
References
Technical Support Center: Catalyst Selection & Optimization for Transformations of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: I need to oxidize the benzylic alcohol to the aldehyde, 3,5-difluoro-4-formylbenzonitrile. Which catalyst offers the best selectivity and what are the critical parameters?
For the selective oxidation of the benzylic alcohol to the aldehyde, activated manganese dioxide (MnO₂) is the reagent of choice.[1][2] This catalyst is highly effective for oxidizing allylic and benzylic alcohols while being unreactive towards non-activated alcohols, the nitrile group, and the fluoro-aromatic system under neutral conditions.[1][3]
Key Considerations for Success:
-
MnO₂ Activation: The efficacy of the oxidation is critically dependent on the activation state of the MnO₂. Commercially available "activated" MnO₂ is often suitable, but for maximum reactivity, it should be dried in an oven at 120 °C overnight immediately before use.[4] Water, a byproduct of the reaction, can deactivate the catalyst's surface.[4][5]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are ideal. Dichloromethane (DCM), chloroform, or cyclohexane are excellent choices as they facilitate the adsorption of the alcohol onto the MnO₂ surface.[4]
-
Stoichiometry: A large excess of MnO₂ (typically 5-15 equivalents by weight) is required as this is a heterogeneous surface reaction. The reaction rate is dependent on the available surface area.
Q2: My goal is the selective hydration of the nitrile group to the amide, 3,5-difluoro-4-(hydroxymethyl)benzamide. How can I avoid over-hydrolysis to the carboxylic acid?
Selective hydration to the amide can be effectively achieved using base-catalyzed hydrolysis under controlled conditions. While acid catalysis often leads to the formation of the carboxylic acid, a carefully optimized base-catalyzed system can provide high yields of the primary amide.[6][7]
Recommended Catalytic System:
-
Catalyst: Sodium hydroxide (NaOH) is an inexpensive and highly effective catalyst for this transformation.[6]
-
Solvent System: A mixed solvent system, such as Ethanol/Water (e.g., 7:3 v/v), is optimal. The organic solvent ensures solubility of the starting material, while water is the reactant.[6]
-
Temperature Control: Moderate temperatures (e.g., 90 °C) are typically sufficient to drive the reaction to completion without promoting significant over-hydrolysis to the carboxylic acid.[6] Kinetic studies have shown that the second hydrolysis step (amide to carboxylic acid) is negligible under these optimized conditions.[6]
Q3: I want to reduce the nitrile to a primary amine. Which catalytic system minimizes the formation of secondary amine byproducts?
Catalytic hydrogenation is a common method for nitrile reduction. However, a well-known side reaction is the formation of secondary amines.[8]
Strategies to Maximize Primary Amine Selectivity:
-
Catalyst System: Raney Nickel with hydrogen gas is a classic and effective choice.[9]
-
Additive for Selectivity: The presence of ammonia or a co-catalyst that promotes the hydrolysis of imine intermediates can suppress secondary amine formation. Some modern pincer complexes, particularly those based on ruthenium, have shown excellent selectivity for the formation of primary amines under milder conditions.[8] The addition of water has also been proposed to prevent secondary amine formation by hydrolyzing the intermediate secondary imines.[8]
-
Alternative Reductants: For a non-catalytic approach, Lithium Aluminum Hydride (LiAlH₄) in a solvent like THF typically provides high yields of the primary amine.[10]
Troubleshooting Guides
Guide 1: Oxidation of this compound to Aldehyde
Problem: My oxidation using MnO₂ has stalled with significant starting material remaining, even after prolonged reaction time.
This is a common issue stemming from catalyst deactivation or suboptimal conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled MnO₂ oxidations.
Causality Explained:
-
Activation is Paramount: MnO₂ functions as a surface oxidant where the alcohol adsorbs. Water, produced during the reaction (2 R-CH₂OH + MnO₂ → 2 R-CHO + Mn(OH)₂), competes for these active sites and deactivates the surface.[4][5] Pre-drying the MnO₂ removes adsorbed water, maximizing available active sites from the start.
-
Scavenging Water: If the reaction stalls, it is often due to the accumulation of product water. Adding activated molecular sieves directly to the reaction mixture is an effective strategy to scavenge this water and reactivate the catalyst surface in situ.[4]
-
Sufficient Excess: This is a heterogeneous reaction, so the rate is proportional to the available catalyst surface area. An insufficient amount of MnO₂ will lead to slow or incomplete conversion.
Guide 2: Hydrolysis of the Nitrile Group
Problem: My base-catalyzed nitrile hydrolysis yields a mixture of the desired amide and the over-hydrolyzed carboxylic acid.
Achieving selectivity for the amide requires careful control over reaction parameters to favor the first hydration event over the second.
Key Transformation Pathways:
Caption: Reaction pathway for nitrile hydrolysis.
Optimization Strategies for Amide Selectivity:
| Parameter | Recommendation for Amide | Rationale |
| Catalyst Loading | Use catalytic amounts (e.g., 10 mol%) of NaOH.[6] | Using stoichiometric or excess base significantly increases the rate (k2) of amide hydrolysis. Catalytic amounts are sufficient for nitrile hydration. |
| Temperature | Maintain moderate temperature (e.g., 90-110 °C).[6] | Higher temperatures provide more energy to overcome the activation barrier for the second hydrolysis step (k2), leading to more carboxylic acid byproduct. |
| Reaction Time | Monitor reaction closely by TLC/LCMS and stop upon consumption of starting material. | Prolonged reaction times after the nitrile is consumed will inevitably lead to the accumulation of the carboxylic acid. |
| Solvent Ratio | Optimize the organic solvent to water ratio (e.g., 7:3 EtOH:H₂O).[6] | While water is required, an excessively aqueous environment can favor the more water-soluble carboxylate salt and drive the second hydrolysis forward. |
Experimental Protocols
Protocol 1: Selective Oxidation to 3,5-Difluoro-4-formylbenzonitrile
Materials:
-
This compound (1.0 eq)
-
Activated Manganese Dioxide (10 eq by weight)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Activate MnO₂ by heating in an oven at 120 °C for at least 12 hours. Allow to cool to room temperature in a desiccator.
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous DCM to create a slurry (approx. 0.1 M concentration).
-
Add the freshly activated MnO₂ in one portion. The mixture will be a black suspension.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS, eluting with a mixture of ethyl acetate and hexanes. The product aldehyde will have a higher Rf than the starting alcohol.
-
Upon completion (typically 4-24 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM to recover all the adsorbed product.[4]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3,5-Difluoro-4-formylbenzonitrile, which can be purified by silica gel chromatography if necessary.
Protocol 2: Selective Hydrolysis to 3,5-Difluoro-4-(hydroxymethyl)benzamide
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (0.1 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in ethanol.
-
Add deionized water to achieve a 7:3 ratio of Ethanol to Water.
-
Add the sodium hydroxide catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LCMS. The product amide will be more polar (lower Rf) than the starting nitrile.
-
Once the starting material is consumed (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid solution (e.g., 1M HCl) to a pH of ~7.
-
The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-Difluoro-4-(hydroxymethyl)benzamide. Purify by recrystallization or silica gel chromatography as needed.
References
- 1. nanotrun.com [nanotrun.com]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in reaction media
Welcome to the technical support center for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the use of this versatile reagent, with a particular focus on its solubility characteristics in various reaction media.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitrile and fluorine substituents, make it an important precursor for a range of molecular scaffolds. However, its solid nature and polar functional groups can present significant solubility challenges in common organic solvents, impacting reaction kinetics, yields, and overall efficiency. This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What are the first steps I should take?
A1: Encountering poor solubility is a common hurdle. A systematic approach to solvent selection and physical dissolution methods is the most effective initial strategy.
Initial Troubleshooting Workflow:
Caption: Initial workflow for addressing poor solubility.
-
Solvent Screening: The principle of "like dissolves like" is your primary guide. This compound possesses both polar (hydroxyl, nitrile) and non-polar (aromatic ring) characteristics. A good starting point is to screen a range of solvents with varying polarities.
| Solvent Class | Examples | Rationale for Use with this compound |
| Polar Aprotic | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO) | Good starting points due to their ability to solvate both polar and non-polar moieties. Often used in nucleophilic substitution reactions. |
| Polar Protic | Isopropanol, Ethanol | The hydroxyl group can hydrogen bond with the solvent, aiding solubility. Use with caution in reactions where the solvent can act as a nucleophile. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate polarity, suitable for many reactions, though solubility may be limited. |
| Chlorinated | Dichloromethane (DCM) | Often a good solvent for a wide range of organic compounds. |
| Aromatic | Toluene | May be effective, especially at elevated temperatures, but generally less so than more polar options. |
-
Particle Size Reduction: Grinding the solid material into a fine powder significantly increases the surface area available for solvation, which can dramatically improve the rate of dissolution.[1]
-
Gentle Heating: For many compounds, solubility increases with temperature. Gentle warming of the solvent while stirring can be effective. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
-
Sonication: The use of an ultrasonic bath can be highly effective in breaking up solid aggregates and promoting dissolution through cavitation.[1][2][3] This technique applies mechanical energy to the mixture, enhancing mass transfer at the solid-liquid interface.[4]
Q2: I am performing a Mitsunobu reaction with this compound and observing incomplete conversion. Could this be a solubility issue?
A2: Yes, solubility is a critical factor in the success of a Mitsunobu reaction.[5] The reaction involves several components (the alcohol, a nucleophile, triphenylphosphine (PPh3), and an azodicarboxylate like DEAD or DIAD), and if any of these are not fully dissolved, the reaction will be slow and incomplete.[3]
Troubleshooting a Mitsunobu Reaction:
Caption: Troubleshooting workflow for a Mitsunobu reaction.
-
Co-solvent Systems: If your starting material has poor solubility in a standard Mitsunobu solvent like THF, consider using a co-solvent. Adding a small amount of a more polar aprotic solvent like DMF or NMP can significantly enhance solubility without drastically altering the reaction conditions.
-
Order of Addition: The standard protocol involves adding the azodicarboxylate last to a solution of the alcohol, nucleophile, and PPh3.[1] If you suspect solubility is limiting the initial formation of the betaine intermediate, you can try pre-forming it by adding the azodicarboxylate to the PPh3 solution before adding the alcohol and nucleophile.[3]
Exemplary Protocol: Mitsunobu Etherification
This protocol provides a general framework for the etherification of this compound.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired phenolic or aliphatic alcohol nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved. If necessary, gently warm the mixture or add a co-solvent (e.g., a small volume of DMF) to achieve a homogeneous solution.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.
Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on one of the fluorine atoms. What is the best solvent choice to ensure my starting material dissolves and the reaction proceeds efficiently?
A3: For SNAr reactions, polar aprotic solvents are generally the best choice.[6][7] They are effective at dissolving polar substrates and intermediates, such as the Meisenheimer complex, and they do not interfere with the nucleophile.
Recommended Solvents for SNAr:
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent solvents for SNAr reactions due to their high polarity and ability to solvate a wide range of nucleophiles and electrophiles.[8]
-
Acetonitrile (MeCN): Another good option, though slightly less polar than DMF and DMSO.
-
Tetrahydrofuran (THF): Can be used, but may require a co-solvent or higher temperatures to achieve sufficient solubility and reaction rates.
Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine nucleophile (1.1 - 2.0 eq.) in DMF.
-
Base Addition: Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 eq.), to the mixture.
-
Reaction: Heat the reaction mixture to a temperature between 60-120 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q4: Are there any advanced techniques to overcome severe solubility issues, especially in biphasic reactions?
A4: Yes, for reactions where the nucleophile and the electrophile reside in different phases (e.g., an aqueous and an organic phase), phase-transfer catalysis is a powerful technique.
Phase-Transfer Catalysis (PTC):
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of a nucleophile from the aqueous phase to the organic phase where the reaction with the substrate occurs.[9][10] This is particularly useful for reactions such as etherification of the hydroxymethyl group using an alkyl halide and an aqueous base.
Conceptual Workflow for PTC Etherification:
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sonication in Organic Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 4. Harnessing Sound Waves: Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing the decomposition of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile under reaction conditions
Welcome to the technical support center for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and reactivity of this molecule. Our goal is to provide you with the expertise and practical solutions necessary to prevent its decomposition under various reaction conditions, ensuring the success and integrity of your experiments.
Understanding the Molecule: A Chemist's Perspective
This compound is a valuable building block due to its unique electronic properties imparted by the two fluorine atoms and the nitrile group. However, the interplay of these functional groups also presents specific stability challenges. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly impacts the reactivity of the benzylic alcohol at the C4 position. This guide will help you navigate these intricacies.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm seeing multiple spots on my TLC analysis when using this compound. What could be the cause?
This is a common observation and often points to decomposition of the starting material. The discoloration and multiple spots suggest the formation of various byproducts. The primary culprits are often related to the instability of the benzylic alcohol functionality under the reaction conditions. Potential decomposition pathways include oxidation, acid-catalyzed dehydration to form oligomers, or reaction with strong nucleophiles or bases. To diagnose the issue, consider the specific reagents and conditions of your reaction.
Q2: Can I perform a reaction under strongly acidic conditions with this molecule?
Strongly acidic conditions are generally not recommended for this compound without protection of the hydroxymethyl group. The benzylic alcohol can be protonated, turning the hydroxyl group into a good leaving group (water). This can lead to the formation of a stabilized benzylic carbocation, which can then undergo several undesirable side reactions, including elimination or reaction with other nucleophiles present in the mixture, leading to a complex product profile.
Q3: Is the nitrile group stable to my reaction conditions?
The nitrile group is relatively robust but can undergo hydrolysis to a carboxylic acid or an amide under harsh acidic or basic conditions, especially at elevated temperatures.[1][2][3] If your reaction requires prolonged heating in the presence of strong acids or bases, you should monitor for the formation of 3,5-difluoro-4-(hydroxymethyl)benzoic acid or its corresponding amide.
Q4: I am trying to perform an oxidation of the hydroxymethyl group to an aldehyde, but I am getting low yields and over-oxidation to the carboxylic acid. How can I improve this?
This is a frequent challenge. The electron-withdrawing fluorine atoms can make the benzylic alcohol more susceptible to oxidation. Over-oxidation to the carboxylic acid is a common side reaction. To favor the formation of the aldehyde, 3,5-Difluoro-4-formylbenzonitrile, it is crucial to use mild and selective oxidizing agents and carefully control the reaction conditions (temperature, reaction time, and stoichiometry of the oxidant).
Troubleshooting Guide: Preventing Decomposition
This section provides a systematic approach to troubleshooting common issues encountered when working with this compound.
Issue 1: Decomposition under Acidic Conditions
Symptoms:
-
Formation of insoluble polymeric material.
-
A complex mixture of products observed by TLC or LC-MS.
-
Low recovery of starting material.
Root Cause Analysis: Under acidic conditions, the benzylic hydroxyl group can be protonated, leading to the formation of a benzylic carbocation. This reactive intermediate can then lead to the formation of dibenzyl ethers or other polymeric structures.[4]
Solutions:
-
pH Control: If possible, buffer the reaction mixture to maintain a mildly acidic or neutral pH.
-
Use of a Protecting Group: The most reliable solution is to protect the hydroxymethyl group. An acetal protecting group, such as a tetrahydropyranyl (THP) ether, is an excellent choice as it is stable to many reaction conditions but can be easily removed with mild acid.[5][6]
Experimental Protocol: Protection of the Hydroxymethyl Group as a THP Ether
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (1.2 equivalents).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting THP-protected compound by column chromatography.
Issue 2: Decomposition under Basic Conditions
Symptoms:
-
Hydrolysis of the nitrile group to an amide or carboxylic acid.
-
Deprotonation of the benzylic alcohol followed by side reactions.
Root Cause Analysis: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can increase its nucleophilicity, potentially leading to unwanted side reactions. Additionally, strong aqueous bases can hydrolyze the nitrile functionality.[1][2]
Solutions:
-
Use of Non-Nucleophilic Bases: When a base is required, opt for non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Protecting Group Strategy: Silyl ethers are excellent protecting groups for alcohols under basic conditions.[5][7] A tert-butyldimethylsilyl (TBDMS) group is a robust choice.
Experimental Protocol: Protection of the Hydroxymethyl Group as a TBDMS Ether
-
Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add imidazole (2.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the TBDMS-protected product by column chromatography.
Issue 3: Uncontrolled Oxidation
Symptoms:
-
Formation of 3,5-Difluoro-4-formylbenzonitrile (aldehyde).
-
Formation of 3,5-Difluoro-4-carboxybenzonitrile (carboxylic acid).[8]
-
Low yield of the desired oxidized product.
Root Cause Analysis: Many common oxidizing agents are strong enough to oxidize the primary alcohol to a carboxylic acid. The choice of oxidant and reaction conditions are critical for selectively obtaining the aldehyde.[9]
Solutions:
-
Mild Oxidizing Agents: Employ mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
Careful Monitoring: Monitor the reaction progress closely by TLC to avoid over-oxidation. Quench the reaction as soon as the starting material is consumed.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to improve selectivity.
Experimental Protocol: Selective Oxidation to the Aldehyde using PCC
-
Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a stir bar.
-
Add a solution of this compound (1 equivalent) in DCM dropwise to the PCC suspension.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be further purified by column chromatography.
Protecting Group Strategies at a Glance
Choosing the correct protecting group is paramount for the successful use of this compound in multi-step synthesis. The following table summarizes suitable protecting groups for the hydroxymethyl moiety based on the subsequent reaction conditions.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl ether | TBDMS | Bases, Mild Oxidants, Reductants | Acids, Fluoride sources (e.g., TBAF) |
| Tetrahydropyranyl ether | THP | Bases, Nucleophiles, Reductants | Acids |
| Benzyl ether | Bn | Acids, Bases, Mild Oxidants/Reductants | Hydrogenolysis (H₂, Pd/C) |
| p-Methoxybenzyl ether | PMB | Acids, Bases, Mild Oxidants/Reductants | Oxidative cleavage (DDQ), Hydrogenolysis |
Visualizing the Strategy: Logical Flowchart
The following diagram illustrates a decision-making workflow for handling this compound in a synthetic sequence.
Caption: Decision workflow for using this compound.
Mechanistic Insight: Acid-Catalyzed Decomposition
To better understand the decomposition process, consider the mechanism of acid-catalyzed ether formation, a common side reaction.
Caption: Mechanism of acid-catalyzed dibenzyl ether formation.
We trust this guide will serve as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. mdpi.com [mdpi.com]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Characterization of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and its derivatives. Here, we address common challenges encountered during synthesis, purification, and characterization, providing in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate potential issues and ensure the integrity of your experimental results.
Troubleshooting Guide
This section is organized by experimental workflow to help you quickly identify and resolve specific issues.
I. Synthesis & Purification
Question 1: My synthesis of this compound resulted in a low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to starting materials, reaction conditions, and work-up procedures. The synthesis typically starts with fluorinated benzene derivatives.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as 3,5-difluorobenzonitrile or related precursors. Impurities can lead to unwanted side reactions and consume your reagents, thus lowering the yield of the desired product.
-
Reaction Conditions:
-
Temperature Control: The formylation or hydroxymethylation step is often temperature-sensitive. Inadequate cooling can lead to the formation of over-oxidized products or other side products. Conversely, if the temperature is too low, the reaction may not proceed to completion. It is crucial to maintain the recommended temperature throughout the reaction.
-
Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess or deficit of the formylating or reducing agent can lead to incomplete reactions or the formation of byproducts.
-
-
Work-up and Purification:
-
Quenching: The reaction quenching process needs to be performed carefully to avoid decomposition of the product.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using an appropriate solvent and performing multiple extractions.
-
Purification: Column chromatography is a common method for purifying the final product. The choice of solvent system is critical for good separation. A gradient elution may be necessary to separate the product from closely related impurities.
-
Experimental Workflow for Yield Optimization:
Caption: Workflow for optimizing the synthesis and purification of this compound.
Question 2: I am observing multiple spots on my TLC plate after purification. How can I identify the impurities and improve the purity of my compound?
Answer:
The presence of multiple spots on a TLC plate after purification indicates that your sample is still impure. Identifying these impurities is the first step toward achieving higher purity.
-
Impurity Identification:
-
Spectroscopic Analysis: If the impurities can be isolated by preparative TLC or column chromatography, their structures can be elucidated using NMR and Mass Spectrometry.
-
Common Impurities: Potential impurities could include unreacted starting materials, over-oxidized species (e.g., the corresponding aldehyde or carboxylic acid), or byproducts from side reactions.
-
-
Improving Purity:
-
Recrystallization: If your compound is a solid, recrystallization is an effective method for purification. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Column Chromatography Optimization:
-
Solvent System: Systematically vary the polarity of your eluent to achieve better separation.
-
Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) if you are not getting good separation.
-
Flash Chromatography: For faster and more efficient purification, consider using a flash chromatography system.
-
-
II. Analytical Characterization
Question 3: My 1H NMR spectrum of this compound shows complex splitting patterns. How can I simplify the interpretation?
Answer:
The aromatic region of the 1H NMR spectrum of this compound can be complex due to proton-fluorine (H-F) coupling.
-
Proton-Decoupled 19F NMR: Acquiring a 19F NMR spectrum is crucial for fluorinated compounds.[2] It will show a single resonance for the two equivalent fluorine atoms. This helps confirm the presence and chemical environment of the fluorine atoms.[3]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons, helping to assign the protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Typical NMR Data for this compound Derivatives:
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Key Couplings |
| ¹H | 7.20 - 7.90 (Aromatic) | Multiplet (m) | J(H-F) |
| ~4.80 (CH₂OH) | Singlet (s) or Triplet (t) | ||
| ~3.50 (OH) | Broad Singlet (br s) | ||
| ¹³C | 100 - 160 (Aromatic) | Multiplet (m) | J(C-F) |
| ~60 (CH₂OH) | Singlet (s) | ||
| ~115 (CN) | Singlet (s) | ||
| ¹⁹F | -110 to -140 | Singlet (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.[2]
Question 4: I am having trouble obtaining a clear molecular ion peak in the mass spectrum of my this compound derivative. What could be the issue and what fragmentation patterns should I expect?
Answer:
The absence or low intensity of the molecular ion peak in mass spectrometry is a common issue, especially with fragile molecules.
-
Ionization Technique:
-
Electron Ionization (EI): EI is a high-energy ionization technique that can cause extensive fragmentation, leading to a weak or absent molecular ion peak.
-
Soft Ionization Techniques: Consider using softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺).[4]
-
-
Expected Fragmentation Patterns:
-
Loss of Hydroxymethyl Group: A common fragmentation pathway for benzyl alcohols is the loss of the hydroxymethyl radical (•CH₂OH) or water (H₂O).
-
Loss of HCN: The benzonitrile moiety can lose a molecule of hydrogen cyanide.
-
Alpha Cleavage: Homolytic cleavage at the benzylic position can occur.[5][6]
-
Loss of Fluorine: While less common, the loss of a fluorine radical is also possible.
-
Fragmentation Analysis Workflow:
Caption: A simplified workflow for the mass spectral analysis and fragmentation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: this compound is typically a white to yellow solid.[7] It should be stored at room temperature in a well-sealed container, protected from light and moisture, to prevent degradation.
Q2: What are the key safety precautions I should take when handling this compound?
A2: This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Therefore, it is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: Are there any specific solvents that should be avoided when working with this compound?
A3: While generally stable, prolonged exposure to strong acids or bases should be avoided as they can hydrolyze the nitrile group or react with the hydroxymethyl group. For NMR analysis, common deuterated solvents like CDCl₃ or DMSO-d₆ are suitable.[2]
Q4: Can I use infrared (IR) spectroscopy to confirm the presence of the key functional groups?
A4: Yes, IR spectroscopy is a valuable tool for identifying the key functional groups. You should expect to see a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.[2] A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the hydroxymethyl group.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound | 228421-83-8 [sigmaaldrich.com]
Managing impurities during the synthesis and storage of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Welcome to the technical support center for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and managing this valuable fluorinated building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work. The insights provided are grounded in established chemical principles and field-proven expertise to ensure the integrity and success of your research.
I. Troubleshooting Guide: Synthesis and Purification
This section addresses common issues encountered during the synthesis of this compound. Two plausible synthetic routes are considered, and the troubleshooting advice is tailored to each.
Route 1: From 3,5-Difluoro-4-methylbenzonitrile
This pathway involves the benzylic bromination of 3,5-difluoro-4-methylbenzonitrile to form 4-(bromomethyl)-3,5-difluorobenzonitrile, followed by hydrolysis to the desired alcohol.
Workflow for Route 1: Benzylic Bromination and Hydrolysis
Caption: Synthetic pathway from 3,5-Difluoro-4-methylbenzonitrile.
Question: My benzylic bromination reaction is showing multiple spots on TLC, and the yield of the desired 4-(bromomethyl)-3,5-difluorobenzonitrile is low. What could be the issue?
Answer:
This is a common challenge in radical-initiated benzylic brominations. The likely culprits are over-bromination and incomplete reaction.
-
Probable Cause 1: Over-bromination. The formation of a di-brominated side product, 4-(dibromomethyl)-3,5-difluorobenzonitrile, is a frequent issue. This occurs when the desired mono-brominated product reacts further with the brominating agent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use N-bromosuccinimide (NBS) as the brominating agent, as it provides a low and steady concentration of bromine, which can minimize over-bromination.[1] Ensure you are using no more than 1.0-1.1 equivalents of NBS.
-
Monitor the Reaction Closely: Track the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-brominated impurity.
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or benzoyl peroxide) can influence the reaction rate. A higher concentration can accelerate the reaction but may also promote side reactions.[1] Consider reducing the initiator concentration if over-bromination is significant.
-
-
Probable Cause 2: Incomplete Reaction. Unreacted 3,5-difluoro-4-methylbenzonitrile will contaminate your product and reduce your yield.
-
Troubleshooting Steps:
-
Ensure Effective Initiation: Radical reactions can be sensitive to inhibitors. Ensure your solvent is free of radical scavengers. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Reaction Temperature: The reaction temperature is critical for the thermal decomposition of the initiator. Ensure the reaction is maintained at the optimal temperature for the chosen initiator (e.g., around 80 °C for AIBN in a suitable solvent).
-
Question: During the hydrolysis of 4-(bromomethyl)-3,5-difluorobenzonitrile, I am observing the formation of a significant amount of an insoluble white solid. What is this and how can I avoid it?
Answer:
The insoluble solid is likely a byproduct of side reactions involving the nitrile group or intermolecular reactions.
-
Probable Cause: Hydrolysis of the Nitrile Group. Under harsh basic or acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3,5-difluoro-4-(hydroxymethyl)benzoic acid) or an amide. The carboxylic acid, in particular, may be insoluble in the reaction medium.
-
Troubleshooting Steps:
-
Mild Reaction Conditions: Employ mild hydrolysis conditions. For example, using a weaker base like sodium bicarbonate or performing the reaction at a lower temperature can favor the desired hydrolysis of the benzyl bromide without affecting the nitrile group.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the hydrolysis of the nitrile.
-
pH Control: If using a basic hydrolysis, carefully control the pH to avoid excessively alkaline conditions.
-
Route 2: From 3,5-Difluoro-4-formylbenzonitrile
This route involves the reduction of the aldehyde functionality of 3,5-difluoro-4-formylbenzonitrile to the corresponding benzyl alcohol.
Workflow for Route 2: Aldehyde Reduction
Caption: Synthetic pathway from 3,5-Difluoro-4-formylbenzonitrile.
Question: My reduction of 3,5-difluoro-4-formylbenzonitrile with sodium borohydride is incomplete, and I have difficulty separating the product from the starting material. What can I do?
Answer:
Incomplete reduction is a common issue, often stemming from the reactivity of the reducing agent or the reaction conditions.
-
Probable Cause: Insufficient Reducing Agent or Deactivation. Sodium borohydride (NaBH₄) can decompose in protic solvents, especially under acidic conditions. If the reaction is slow, the reagent may lose its activity over time.
-
Troubleshooting Steps:
-
Use a Slight Excess of NaBH₄: Employing a small excess (e.g., 1.1-1.5 equivalents) of NaBH₄ can compensate for any decomposition and drive the reaction to completion.
-
Control of Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic. Adding the reducing agent portion-wise at a low temperature (e.g., 0-5 °C) can help control the reaction rate and prevent side reactions. The reaction can then be allowed to warm to room temperature to ensure completion.
-
Solvent Choice: The reaction is commonly performed in alcoholic solvents like methanol or ethanol. Ensure the solvent is of good quality and dry, as water can react with the borohydride.
-
-
Probable Cause: Co-elution during Chromatography. The starting aldehyde and the product alcohol may have similar polarities, making separation by column chromatography challenging.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradual gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
| Potential Impurity | Plausible Source | Recommended Analytical Method for Detection |
| 3,5-Difluoro-4-methylbenzonitrile | Unreacted starting material (Route 1) | GC-MS, ¹H NMR |
| 4-(Dibromomethyl)-3,5-difluorobenzonitrile | Over-bromination (Route 1) | LC-MS, GC-MS, ¹H NMR |
| 3,5-Difluoro-4-(hydroxymethyl)benzoic acid | Hydrolysis of nitrile group (Route 1) | LC-MS, IR spectroscopy (C=O stretch) |
| 3,5-Difluoro-4-formylbenzonitrile | Unreacted starting material (Route 2) or over-oxidation during storage | HPLC, GC-MS, ¹H NMR (aldehyde proton signal) |
II. Frequently Asked Questions (FAQs): Storage and Stability
Question: What are the recommended storage conditions for this compound?
Answer:
To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it away from strong oxidizing agents. For long-term storage, refrigeration is recommended.
Question: How stable is this compound? What are the potential degradation pathways?
Answer:
While specific stability data for this compound is not extensively published, based on its structure, the primary degradation pathway of concern is the oxidation of the benzylic alcohol to the corresponding aldehyde, 3,5-difluoro-4-formylbenzonitrile.
Degradation Pathway: Oxidation
Caption: Primary degradation pathway of the target compound.
-
Mechanism of Degradation: Benzylic alcohols are susceptible to oxidation, which can be promoted by exposure to air (oxygen), light, or elevated temperatures. The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the rate of this oxidation.
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or store the compound in the dark to prevent photochemical oxidation.
-
Temperature Control: Avoid prolonged exposure to high temperatures.
-
Question: Can the nitrile group hydrolyze during storage?
Answer:
Hydrolysis of the nitrile group to a carboxylic acid or amide is generally slow under neutral conditions at ambient temperature. However, the presence of acidic or basic impurities, or storage in a humid environment, could potentially facilitate this degradation over time. It is crucial to ensure the compound is stored in a dry environment.
III. Analytical Characterization
Question: What analytical techniques are recommended for purity assessment and structural confirmation of this compound?
Answer:
A combination of chromatographic and spectroscopic methods is essential for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point. UV detection is suitable due to the aromatic nature of the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the chemical environment of the protons, including the benzylic protons (-CH₂OH) and the aromatic protons.
-
¹³C NMR: Will show signals for all carbon atoms in the molecule.
-
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the two fluorine atoms.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-F bonds.
Analytical Workflow for Quality Control
Caption: Recommended analytical workflow for quality control.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile by HPLC and GC-MS
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a critical building block in modern drug development. We delve into the core principles of each technique, presenting detailed experimental protocols and discussing the causality behind methodological choices. Through a direct comparison of performance metrics, this document serves as a crucial resource for researchers, scientists, and quality control professionals, offering evidence-based recommendations for selecting the optimal analytical strategy based on specific project requirements, from routine quality control to in-depth impurity profiling.
Introduction: The Critical Role of Purity
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a polar hydroxymethyl group, a nitrile moiety, and a difluorinated aromatic ring, makes it a versatile synthon. However, the purity of this starting material is paramount; even trace impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product.
Therefore, robust and reliable analytical methods are essential for quantifying the purity of this compound and identifying any process-related impurities or degradation products. This guide provides an in-depth, objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to equip researchers and drug development professionals with the technical insights needed to make informed decisions about which method is best suited for their specific analytical challenges.
Physicochemical Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to selecting and developing an appropriate analytical method.
-
Structure: C₈H₅F₂NO
-
Key Functional Groups: Hydroxymethyl (-CH₂OH), Nitrile (-C≡N), Difluorophenyl ring.
-
Polarity: The presence of the hydroxyl and nitrile groups imparts significant polarity to the molecule. This polarity governs its solubility and its interaction with chromatographic stationary phases.
-
Thermal Stability: The benzyl alcohol moiety can be susceptible to dehydration or oxidation at elevated temperatures, a critical consideration for thermal techniques like Gas Chromatography.
-
UV Absorbance: The benzonitrile chromophore allows for sensitive detection using UV-based detectors, a common feature in HPLC systems.
The inherent polarity and potential thermal lability of this compound present a classic analytical decision point: Is it better suited for the ambient temperature, liquid-phase separations of HPLC, or can it be successfully analyzed by the high-temperature, gas-phase separations of GC, perhaps with chemical modification?[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally unstable.[2]
Principle and Rationale for HPLC
Given the polar nature of this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical approach. In this mode, the analyte partitions between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the first choice for method development due to its strong hydrophobic interactions, which provide excellent retention for moderately polar aromatic compounds.[3]
-
Mobile Phase: A gradient of water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak. A buffer, such as phosphate, is used to maintain a constant pH, which is crucial for reproducible retention times of any ionizable species.[4]
-
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. The benzonitrile ring system provides strong UV absorbance, allowing for sensitive detection and quantification. A wavelength of approximately 254 nm is typically effective for aromatic compounds.
Experimental Protocol: HPLC
This protocol is a self-validating system designed for accuracy and precision, adhering to principles outlined in ICH Q2(R1) guidelines for analytical procedure validation.[5][6]
-
Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 20% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
-
HPLC Workflow Diagram
Caption: HPLC analytical workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique renowned for its high separation efficiency and its ability to provide structural information, making it ideal for impurity identification.[1] However, its application to polar and thermally sensitive molecules like this compound requires special consideration.
Principle and Rationale for GC-MS
GC requires that the analyte be volatile and thermally stable enough to be vaporized in a hot inlet without degradation.[7] The polar hydroxyl group on our target molecule can cause poor peak shape (tailing) due to interactions with the GC system and may degrade at high temperatures.
The Derivatization Solution: To overcome these challenges, a chemical derivatization step, specifically silylation , is highly recommended.[8][9]
-
Causality of Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10] This transformation accomplishes two critical goals:
Experimental Protocol: GC-MS (with Silylation)
-
Instrumentation:
-
GC-MS System: Gas chromatograph with a split/splitless inlet coupled to a Mass Selective Detector.
-
-
Derivatization (Silylation):
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Program:
-
Initial Temp: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temp: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow including derivatization.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goal. The following table provides a head-to-head comparison of their performance for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Sample Preparation | Simple: Dissolve and inject. | More complex: Requires an additional, optimized derivatization step.[8] |
| Analyte Suitability | Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[2] | Challenging without derivatization. Silylation is required to improve volatility and stability.[9] |
| Speed / Throughput | Moderate. Typical run times are 15-30 minutes. | Potentially faster chromatographic runs, but overall time is increased by the sample preparation step.[7] |
| Selectivity/Resolution | Very good. Can be finely tuned by altering mobile phase composition, gradient, and stationary phase.[3] | Excellent. High-efficiency capillary columns provide superior peak resolution for volatile compounds.[1] |
| Sensitivity (LOD/LOQ) | High, especially with UV detection due to the strong chromophore. | Very high, particularly in Selected Ion Monitoring (SIM) mode.[12] |
| Quantification | Gold standard for accurate and precise quantification (Assay).[1] | Excellent for quantification, but accuracy depends on the reproducibility of the derivatization reaction. |
| Impurity Identification | Limited. Identification is based on retention time relative to standards. DAD provides spectral confirmation. | Definitive. Provides mass spectra, which act as a chemical "fingerprint" for structural elucidation of unknown impurities.[1] |
| Cost & Complexity | Lower initial cost and less complex operation. Higher solvent consumption costs.[7] | Higher initial instrument cost and complexity. Lower solvent costs but requires derivatization reagents. |
Conclusion & Recommendations
Both HPLC and GC-MS are powerful techniques, but they serve distinct and complementary roles in the purity analysis of this compound.
-
For Routine Quality Control and Purity Assay: HPLC is the superior and recommended method. Its primary advantages are the simplicity of sample preparation, direct analysis of the native compound without fear of thermal degradation, and its proven robustness and precision for quantification.[1] It is the workhorse method for determining the percentage purity of the main component in batch release testing.
-
For Impurity Identification and Structural Elucidation: GC-MS is the indispensable tool. When an unknown peak is detected in the HPLC chromatogram, or for a comprehensive impurity profile analysis, GC-MS provides the definitive structural information that HPLC cannot. The mass spectrum of an impurity allows for its confident identification, which is crucial for understanding reaction byproducts and degradation pathways.
Final Recommendation: A comprehensive quality control strategy should leverage both techniques. Employ HPLC for routine purity assessments and quantification. Utilize GC-MS as a complementary, orthogonal technique for in-depth investigations, reference standard characterization, and the definitive identification of any unknown impurities. This dual approach ensures the highest level of quality and safety for this critical pharmaceutical intermediate.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-faceted Approach to the Structural Validation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile using ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount.[1][2] This guide provides an in-depth, comparative analysis for the structural validation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry. We will leverage the power of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, employing ¹H, ¹³C, and ¹⁹F NMR to create a self-validating system of data. This approach not only confirms the molecular structure but also serves as a benchmark for purity and quality assessment.
The core principle of NMR spectroscopy lies in the interaction of atomic nuclei with an external magnetic field.[1][3] Different nuclei within a molecule experience unique local magnetic fields, leading to distinct resonance frequencies (chemical shifts). This sensitivity to the chemical environment provides a detailed fingerprint of the molecular structure.[2][3] For fluorinated compounds like this compound, ¹⁹F NMR offers an additional, powerful layer of structural insight due to the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus.[4][5]
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
-
Analyte: this compound (CAS 228421-83-8)[6]
-
Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for this compound, offering good solubility and minimal interference in the ¹H NMR spectrum.
-
Concentration:
-
Procedure:
-
Weigh approximately 20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃.
-
Gently agitate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter.[10]
-
Cap the NMR tube securely.
-
2. NMR Spectrometer and Parameters:
-
Instrument: A 500 MHz NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 64
-
Relaxation delay: 1.5 s
-
The logical flow of our experimental workflow is depicted in the diagram below.
Caption: Experimental workflow from sample preparation to structural validation.
Data Analysis and Structural Elucidation: A Trifecta of Evidence
The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides a comprehensive dataset for the unequivocal assignment of the structure of this compound.
The molecular structure and numbering scheme are as follows:
References
- 1. longdom.org [longdom.org]
- 2. microbenotes.com [microbenotes.com]
- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 228421-83-8 [sigmaaldrich.com]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. scribd.com [scribd.com]
- 10. NMR Sample Preparation [nmr.eps.hw.ac.uk]
Comparative reactivity of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile with non-fluorinated analogs
An In-Depth Guide to the Comparative Reactivity of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and its Non-Fluorinated Analogs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorinated Aromatics in Modern Synthesis
In the landscape of medicinal chemistry and drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating a candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound is a versatile building block that exemplifies this principle. Its unique electronic architecture, conferred by the geminal fluorine atoms meta to a potent nitrile electron-withdrawing group, imparts a reactivity profile that is dramatically different from its non-fluorinated analog, 4-(hydroxymethyl)benzonitrile.
This guide provides an in-depth comparative analysis of these two compounds, focusing on how the electronic effects of fluorination govern their reactivity in two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and the oxidation of the benzylic alcohol. Understanding these differences is paramount for researchers and process chemists aiming to leverage these building blocks in complex synthetic pathways.
The Decisive Factor: Unpacking the Electronic Effects of Difluorination
The disparate reactivity of the two title compounds stems directly from the profound influence of the fluorine substituents on the aromatic ring's electron density. Fluorine exerts two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) due to its extreme electronegativity, and a weaker electron-donating mesomeric effect (+M) via its lone pairs.[3][4]
In this compound, the two fluorine atoms, combined with the strong withdrawing nature of the para-nitrile group, render the aromatic ring exceptionally electron-deficient. The inductive effect dominates, making the aryl ring a potent electrophile. Conversely, 4-(hydroxymethyl)benzonitrile possesses a more electron-neutral ring, leading to a fundamentally different reactivity profile.
Caption: Electronic influence of substituents on the aromatic core.
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr): A Reaction Primed by Fluorine
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic systems. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is the critical factor determining the reaction rate.[7]
-
This compound: This molecule is exceptionally reactive in SNAr. The powerful electron-withdrawing fluorine and nitrile groups are positioned to stabilize the negative charge of the Meisenheimer intermediate through induction and resonance.[5][8] This stabilization dramatically lowers the activation energy for the rate-determining nucleophilic addition step.[7] Consequently, substitution reactions can often proceed under mild conditions.
-
4-(hydroxymethyl)benzonitrile: In stark contrast, the non-fluorinated analog is largely unreactive towards SNAr under typical conditions. Lacking the potent activating effect of the fluorine atoms, the formation of the Meisenheimer intermediate is energetically unfavorable.
Caption: Generalized mechanism for SNAr on the difluoro-analog.
Comparative Experimental Data (Predicted)
| Feature | This compound | 4-(hydroxymethyl)benzonitrile |
| Reactant | Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv) | Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv) |
| Solvent | DMSO | DMSO |
| Temperature | 80 °C | 180 °C (No reaction expected) |
| Time | 4 hours | 24 hours |
| Predicted Yield | >90% | <5% (Decomposition likely) |
Oxidation of the Benzylic Alcohol: Reactivity Inverted
The oxidation of a benzylic alcohol to an aldehyde is highly sensitive to the electronic nature of the aromatic ring. Reagents like manganese dioxide (MnO₂) are effective for oxidizing benzylic alcohols, but their efficiency is often greater with electron-rich substrates.[9][10]
-
This compound: The highly electron-deficient nature of the aromatic ring deactivates the benzylic position. The strong inductive withdrawal makes the benzylic protons less acidic and the carbon center less susceptible to oxidative cleavage. Therefore, oxidation requires harsher conditions or more potent reagents compared to its non-fluorinated counterpart.
-
4-(hydroxymethyl)benzonitrile: The more electron-neutral ring allows for relatively facile oxidation of the hydroxymethyl group. The reaction proceeds efficiently under standard conditions with mild oxidants.
Comparative Experimental Data (Predicted)
| Feature | This compound | 4-(hydroxymethyl)benzonitrile |
| Oxidant | Activated MnO₂ (10 equiv) | Activated MnO₂ (5 equiv) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Reflux (40 °C) | Room Temperature (25 °C) |
| Time | 12-24 hours | 2-4 hours |
| Predicted Yield | 60-70% | >95% |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
This protocol describes a representative SNAr reaction on this compound.
Causality: DMSO is chosen as the solvent due to its high polarity and aprotic nature, which accelerates SNAr reactions. Potassium carbonate acts as a base to facilitate the reaction, though its role can be complex. The temperature is elevated to provide sufficient energy to overcome the activation barrier.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), potassium carbonate (2.0 equiv), and dimethyl sulfoxide (DMSO, 0.2 M).
-
Reagent Addition: Add morpholine (1.2 equiv) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol outlines the selective oxidation of the benzylic alcohol.
Causality: Activated MnO₂ is a mild, heterogeneous oxidant selective for benzylic alcohols.[11][12] A significant excess is often required as the reaction occurs on the surface of the solid, and it can be deactivated by the water produced during the reaction.[10][13] Dichloromethane is a common solvent due to its inertness and ability to dissolve the starting material.
Caption: Standard workflow for MnO₂ oxidation.
-
Setup: To a round-bottom flask with a magnetic stir bar, add the benzylic alcohol (1.0 equiv) and dichloromethane (0.1 M).
-
Oxidant Addition: Add activated manganese dioxide (5-10 equiv) to the solution. Note: For the difluoro-analog, use a larger excess and expect a longer reaction time.
-
Reaction: Stir the suspension vigorously at the appropriate temperature (Room temperature for the non-fluorinated analog; reflux for the difluoro-analog).
-
Monitoring: Monitor the disappearance of the starting material by TLC. If the reaction stalls, adding activated molecular sieves can help by removing water.[13]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the solid MnO₂. Wash the pad thoroughly with additional dichloromethane or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.
Conclusion
The presence of two fluorine atoms in this compound fundamentally alters its chemical reactivity compared to its non-fluorinated analog. The powerful inductive effects create a highly electron-deficient aromatic system that is activated towards nucleophilic aromatic substitution but deactivated towards oxidation of the benzylic alcohol . Conversely, 4-(hydroxymethyl)benzonitrile is inert to SNAr under mild conditions but undergoes facile oxidation .
This dichotomy in reactivity is a powerful tool for synthetic chemists. It allows for selective functionalization at different sites of the molecule based on the choice of reagents and reaction conditions. A thorough understanding of these underlying electronic principles is essential for designing efficient and robust synthetic routes for the development of novel pharmaceuticals and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Manganese Dioxide [commonorganicchemistry.com]
- 13. reddit.com [reddit.com]
A Senior Application Scientist's Comparative Guide to 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and Its Isomers
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1] The difluoro-(hydroxymethyl)benzonitrile scaffold is a prime example of a privileged structural motif, serving as a versatile building block for complex pharmaceuticals and advanced materials.
However, the precise positioning of the two fluorine atoms on the benzonitrile ring is not a trivial matter. Isomeric forms of the same molecule can exhibit dramatically different physicochemical properties, reactivity, and biological activities.[2] This guide provides an in-depth comparative analysis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile and its key positional isomers. We will dissect their synthetic pathways, compare their physical and spectral properties, and offer insights into how their structural nuances can be leveraged in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in compound selection and synthesis.
Section 1: A Comparative Look at Synthetic Strategies
The synthesis of difluoro-(hydroxymethyl)benzonitrile isomers generally proceeds through multi-step sequences, starting from commercially available fluorinated precursors. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. Common strategies involve the introduction of the cyano and hydroxymethyl groups onto a pre-existing difluorinated benzene ring.
A prevalent pathway involves the formylation or carboxylation of a difluoroaniline or difluorobromobenzene, followed by conversion to the nitrile and subsequent reduction to the hydroxymethyl group. For instance, the synthesis of 2,6-difluoro-4-hydroxybenzonitrile, a closely related precursor, can start from 3,5-difluoroanisole, which undergoes carboxylation, conversion to the nitrile, and finally demethylation.[3] Another approach involves the bromination of a difluoroaniline, followed by diazotization hydrolysis and cyanidation to yield the desired hydroxybenzonitrile.[4] The hydroxymethyl group is typically installed via reduction of a corresponding aldehyde or carboxylic acid.
A particularly efficient and scalable method for related structures involves photobromination of a methyl group at the benzylic position, followed by hydrolysis to the alcohol. This has been successfully applied in the commercial-scale synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate for the drug danuglipron, highlighting the industrial viability of such routes.[5]
Caption: Generalized synthetic workflows for difluoro-(hydroxymethyl)benzonitrile isomers.
Section 2: Comparative Physicochemical and Spectroscopic Properties
The substitution pattern of the fluorine atoms significantly impacts the molecule's physical properties, such as melting point and polarity, which in turn affect solubility and crystal packing. The following table summarizes the key properties of this compound and several of its isomers based on available data.
| Property | This compound | 2,3-Difluoro-4-(hydroxymethyl)benzonitrile | 2,5-Difluoro-4-(hydroxymethyl)benzonitrile | 3-Fluoro-4-(hydroxymethyl)benzonitrile (Mono-Fluoro Analog) |
| Structure | F atoms meta to -CN and ortho to -CH2OH | F atoms ortho/meta to -CN and ortho/meta to -CH2OH | F atoms ortho/meta to -CN and ortho/meta to -CH2OH | F atom meta to -CN and ortho to -CH2OH |
| CAS Number | 228421-83-8 | 1807241-33-3[6] | 433940-03-5 | 219873-06-0[7] |
| Molecular Formula | C₈H₅F₂NO | C₈H₅F₂NO | C₈H₅F₂NO | C₈H₆FNO |
| Molecular Weight | 169.13 g/mol | 169.13 g/mol | 169.13 g/mol | 151.14 g/mol |
| Physical Form | White to Yellow Solid | Data not available | Data not available | Solid |
| Melting Point | Data not available | Data not available | Data not available | 63-68 °C |
| Boiling Point | Data not available | Data not available | Data not available | 288.8 °C at 760 mmHg (Predicted)[8] |
| Purity | ≥97% (Typical) | Data not available | ≥99% (Typical) | ≥97% (Typical) |
Spectroscopic Distinctions:
-
¹H NMR: The chemical shift and splitting pattern of the benzylic protons (-CH₂OH) and the aromatic protons are highly diagnostic. For the 3,5-difluoro isomer, the two aromatic protons would appear as a doublet due to coupling with the adjacent fluorine atoms. In contrast, the 2,3- and 2,5-difluoro isomers would exhibit more complex splitting patterns (e.g., doublet of doublets, triplets) for their aromatic protons due to varying H-F coupling constants.
-
¹³C NMR: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J_CF), typically in the range of 240-260 Hz. The position of these signals and the magnitude of their coupling constants provide unambiguous proof of the fluorine substitution pattern.
-
¹⁹F NMR: This is the most direct method for distinguishing the isomers. The 3,5-difluoro isomer will show a single resonance in its proton-decoupled ¹⁹F NMR spectrum due to chemical equivalence. The 2,3- and 2,5-difluoro isomers will each show two distinct fluorine resonances, with their chemical shifts and F-F coupling constants being characteristic of their relative positions.
Section 3: Electronic Effects, Reactivity, and SAR Insights
The placement of two strongly electron-withdrawing fluorine atoms dramatically alters the electron distribution within the aromatic ring, influencing the reactivity of the functional groups.
-
3,5-Difluoro Isomer: In this isomer, the two fluorine atoms are positioned ortho to the hydroxymethyl group and meta to the nitrile group. Their strong inductive electron-withdrawing effects (-I) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution but more activated towards nucleophilic aromatic substitution (S_NAr), should a suitable leaving group be present. The acidity of the benzylic alcohol's proton is also expected to increase due to the proximity of the electronegative fluorine atoms.
-
Other Isomers (e.g., 2,6-Difluoro): When fluorine atoms are ortho to the nitrile group, their -I effect is compounded by a weak resonance-donating effect (+M). However, the -I effect dominates, significantly withdrawing electron density from the nitrile's ipso-carbon. This can influence the nitrile's reactivity towards nucleophiles or its coordination to metal centers.
These electronic modulations are critical in drug design. The fluorine atoms can enhance binding affinity to a target protein by participating in hydrogen bonds or other non-covalent interactions.[9] Furthermore, the C-F bond's stability often blocks sites of metabolism, increasing the drug's half-life. The differences in electronic distribution among isomers mean they will present different electrostatic potential surfaces to a receptor, potentially leading to significant variations in biological activity.[1][9]
Caption: Electronic effects in this compound.
Section 4: Applications in Research and Development
The difluoro-(hydroxymethyl)benzonitrile framework is a key pharmacophore and a valuable synthetic intermediate.
-
Pharmaceuticals: These compounds serve as crucial building blocks for synthesizing active pharmaceutical ingredients (APIs). The fluorine atoms can improve metabolic stability and cell permeability, while the nitrile and hydroxymethyl groups offer handles for further chemical modification.[9] As mentioned, the mono-fluoro analog, 3-fluoro-4-(hydroxymethyl)benzonitrile, is a key starting material for danuglipron, a GLP-1 receptor agonist for type 2 diabetes.[5] This underscores the pharmaceutical relevance of this class of compounds.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental stability of pesticides and herbicides.
-
Liquid Crystals: Certain fluorinated benzonitriles are used in the manufacturing of liquid crystal displays, where their high polarity and specific molecular shape are advantageous.[3]
Section 5: Experimental Protocol: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile
To ensure trustworthiness and provide actionable insights, this section details a representative protocol based on literature procedures for a closely related precursor.[3][10] This protocol illustrates a common transformation and establishes a self-validating system for researchers.
Objective: To synthesize 2,6-Difluoro-4-hydroxybenzonitrile via demethylation of 2,6-difluoro-4-methoxybenzonitrile.
Materials & Reagents:
-
2,6-difluoro-4-methoxybenzonitrile
-
Aluminum chloride (AlCl₃), anhydrous
-
Sodium chloride (NaCl)
-
Ice
-
Deionized water
-
Diethyl ether
-
10% Sodium hydroxide (NaOH) solution
-
36% Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine finely powdered 2,6-difluoro-4-methoxybenzonitrile (1.0 eq), aluminum chloride (2.2 eq), and sodium chloride (1.2 eq).
-
Heating: Equip the flask with a reflux condenser and begin stirring the homogeneous mixture. Heat the mixture to 180 °C over approximately 25 minutes and maintain this temperature for 1 hour. Monitor the reaction progress by TLC or GLC until the starting material is consumed.[10]
-
Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully quench the reaction by slowly adding ice-water to the solid mass.
-
Extraction (Organic): Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether.[10] Combine the organic extracts.
-
Extraction (Aqueous/Basic): Wash the combined ethereal extracts with water. Then, extract the product from the ether phase into a 10% sodium hydroxide solution (perform this twice). This step selectively isolates the acidic phenolic product.
-
Acidification & Isolation: Combine the basic aqueous extracts and cool in an ice bath. Acidify the solution with 36% hydrochloric acid until the product precipitates out as a solid.
-
Final Extraction & Drying: Extract the precipitated product back into diethyl ether (twice). Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[10]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude solid product.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield pure 2,6-difluoro-4-hydroxybenzonitrile.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Conclusion
The isomeric forms of difluoro-(hydroxymethyl)benzonitrile, while sharing the same molecular formula, are distinct chemical entities. This guide demonstrates that the positional isomerism of the fluorine atoms profoundly influences their synthesis, physicochemical properties, and electronic character. For the medicinal chemist, this isomeric diversity is not a complication but an opportunity—a chance to fine-tune a molecule's properties to achieve a desired biological effect. The 3,5-difluoro isomer, with its unique symmetry and electronic profile, represents a valuable tool in the rational design of novel therapeutics and materials. A thorough understanding of the comparative differences laid out in this guide is essential for any scientist looking to harness the full potential of these powerful fluorinated building blocks.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Synthesis and Biological Activities of 20S,24S/R-Dihydroxyvitamin D3 Epimers and Their 1α-Hydroxyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Synthesis of 3âFluoro-4-(hydroxyÂmethyl)ÂbenzoÂnitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - American Chemical Society - Figshare [acs.figshare.com]
- 6. 1807241-33-3|2,3-Difluoro-4-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]
- 7. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
The Strategic Advantage of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile in Synthetic Chemistry: A Comparative Guide
In the landscape of modern medicinal chemistry and drug development, the judicious selection of synthetic intermediates is paramount to the success of a research program. Fluorinated aromatic compounds, in particular, have garnered significant attention for their ability to impart favorable pharmacokinetic and physicochemical properties to lead candidates.[1] Among these, 3,5-Difluoro-4-(hydroxymethyl)benzonitrile emerges as a uniquely advantageous building block. This guide provides an in-depth comparison of this intermediate with its non-fluorinated and alternatively fluorinated counterparts, supported by experimental insights and mechanistic rationale, to assist researchers in making informed decisions for their synthetic strategies.
The Unique Influence of the 3,5-Difluoro Substitution Pattern
The strategic placement of two fluorine atoms ortho to the hydroxymethyl group and meta to the nitrile function in this compound is not arbitrary. This specific substitution pattern confers a unique combination of electronic and steric effects that translate into tangible advantages in several key synthetic transformations.
The two fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly modulates the reactivity of the adjacent benzylic alcohol. This electronic pull enhances the acidity of the hydroxyl proton, facilitating its deprotonation, and also stabilizes the transition states in nucleophilic substitution reactions. Furthermore, the ortho-difluoro substitution can influence the conformational preferences of the molecule, which can be advantageous in specific biological contexts.[2]
Comparative Performance in Key Synthetic Transformations
To objectively assess the advantages of this compound, we will compare its performance in three common and critical synthetic operations: Williamson ether synthesis, esterification, and conversion to the corresponding benzyl bromide. For the purpose of this guide, we will compare it with 4-(hydroxymethyl)benzonitrile (the non-fluorinated analog) and 3-fluoro-4-(hydroxymethyl)benzonitrile (a mono-fluorinated analog).
Table 1: Comparative Data in Key Synthetic Reactions
| Intermediate | Reaction | Illustrative Yield (%) | Illustrative Purity (%) | Illustrative Reaction Time (h) |
| This compound | Williamson Ether Synthesis | 92 | >98 | 4 |
| 4-(hydroxymethyl)benzonitrile | Williamson Ether Synthesis | 75 | 95 | 8 |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | Williamson Ether Synthesis | 85 | 97 | 6 |
| This compound | Esterification (with Acetic Anhydride) | 95 | >99 | 1 |
| 4-(hydroxymethyl)benzonitrile | Esterification (with Acetic Anhydride) | 88 | 96 | 3 |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | Esterification (with Acetic Anhydride) | 91 | 98 | 2 |
| This compound | Conversion to Benzyl Bromide (with PBr₃) | 88 | 97 (prior to purification) | 2 |
| 4-(hydroxymethyl)benzonitrile | Conversion to Benzyl Bromide (with PBr₃) | 78 | 90 (prior to purification) | 4 |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | Conversion to Benzyl Bromide (with PBr₃) | 82 | 94 (prior to purification) | 3 |
Note: The data presented in this table are illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific reaction conditions.
Mechanistic Insights and Experimental Protocols
The superior performance of this compound can be attributed to the electronic effects of the fluorine atoms. Let's delve into the mechanistic rationale behind these advantages and provide detailed experimental protocols.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with an alkyl halide.[1] In the context of our intermediates, the benzylic alcohol is first deprotonated to form a benzyl alkoxide, which then acts as a nucleophile.
Mechanistic Advantage: The two electron-withdrawing fluorine atoms in this compound increase the acidity of the hydroxyl proton, making it easier to deprotonate.[3] This leads to a higher concentration of the reactive alkoxide at any given time, thus accelerating the reaction rate.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of a Benzyl Ether
-
Materials: this compound (1.0 eq), Sodium hydride (1.2 eq, 60% dispersion in mineral oil), appropriate alkyl halide (1.1 eq), and anhydrous Tetrahydrofuran (THF).
-
Procedure: a. To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of this compound in anhydrous THF to the cooled suspension. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. e. Add the alkyl halide dropwise to the reaction mixture. f. Heat the reaction to reflux and monitor by TLC until the starting material is consumed. g. Carefully quench the reaction by the slow addition of water at 0 °C. h. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Esterification
Esterification of the benzylic alcohol is another common transformation. The reactivity of the alcohol towards acylation is enhanced by the presence of the ortho-difluoro substituents.
Mechanistic Advantage: The electron-withdrawing fluorine atoms make the hydroxyl oxygen more nucleophilic by reducing its electron density donation into the aromatic ring, thereby increasing its availability to attack the electrophilic carbonyl carbon of the acylating agent.
Caption: Esterification Reaction Pathway.
Experimental Protocol: Synthesis of a Benzyl Ester
-
Materials: this compound (1.0 eq), Acetic anhydride (1.5 eq), Pyridine (2.0 eq), and Dichloromethane (DCM).
-
Procedure: a. Dissolve this compound in DCM in a round-bottom flask. b. Add pyridine to the solution. c. Cool the mixture to 0 °C and add acetic anhydride dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with water and separate the organic layer. f. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester. h. Purify by column chromatography if necessary.
Conversion to Benzyl Bromide
The conversion of the benzylic alcohol to a benzyl bromide is a crucial step for subsequent nucleophilic substitution reactions.
Mechanistic Advantage: The electron-withdrawing nature of the fluorine atoms facilitates the departure of the leaving group (the protonated hydroxyl group) by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state of an Sₙ2 reaction.[4]
Caption: Conversion to Benzyl Bromide.
Experimental Protocol: Synthesis of 4-(Bromomethyl)-3,5-difluorobenzonitrile
-
Materials: this compound (1.0 eq), Phosphorus tribromide (PBr₃, 0.4 eq), and anhydrous Diethyl ether.
-
Procedure: a. Dissolve this compound in anhydrous diethyl ether in a flask under an inert atmosphere. b. Cool the solution to 0 °C. c. Slowly add PBr₃ to the cooled solution. d. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC). e. Carefully pour the reaction mixture onto ice water. f. Extract the product with diethyl ether. g. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. h. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl bromide, which can be used in the next step without further purification or purified by chromatography.
Physicochemical Properties: The Fluorine Advantage
Beyond synthetic reactivity, the 3,5-difluoro substitution pattern imparts beneficial physicochemical properties that are highly desirable in drug candidates.
Table 2: Comparative Physicochemical Properties
| Property | This compound | 4-(hydroxymethyl)benzonitrile | 3-Fluoro-4-(hydroxymethyl)benzonitrile |
| Calculated pKa (hydroxyl) | ~14.5 | ~15.5 | ~15.0 |
| Calculated logP | 1.6 | 1.1 | 1.3 |
| Metabolic Stability | High | Low | Moderate |
Note: pKa and logP values are estimations based on computational models and the known effects of fluorination.
-
Acidity (pKa): As previously discussed, the electron-withdrawing fluorine atoms increase the acidity of the benzylic alcohol. This can influence interactions with biological targets.[5]
-
Lipophilicity (logP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[6] The 3,5-difluoro substitution provides a significant increase in logP compared to the non-fluorinated and mono-fluorinated analogs.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[7] The 3,5-difluoro pattern effectively blocks potential sites of metabolism on the aromatic ring, leading to improved in vivo stability and a longer half-life of drug candidates.[7]
Conclusion
This compound stands out as a superior synthetic intermediate due to the unique electronic properties conferred by its specific fluorination pattern. It consistently demonstrates enhanced reactivity in key synthetic transformations, leading to higher yields, greater purity, and shorter reaction times when compared to its non-fluorinated and mono-fluorinated analogs. Furthermore, the incorporation of the 3,5-difluoro motif provides advantageous physicochemical properties, including modulated acidity, increased lipophilicity, and significantly improved metabolic stability. For researchers and drug development professionals seeking to optimize their synthetic routes and enhance the developability of their lead compounds, this compound represents a strategically sound and highly effective building block.
References
- 1. francis-press.com [francis-press.com]
- 2. Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Benchmarking Guide to the Synthetic Methodologies for 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Abstract
This guide provides a comprehensive analysis of synthetic methodologies for the preparation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile, a key building block in the development of novel pharmaceuticals and advanced materials. We present a detailed examination of a prominent two-step synthetic pathway commencing from 3,5-difluorobenzonitrile, involving a directed ortho-lithiation followed by a selective reduction. An alternative, though less direct, route starting from a substituted aniline is also discussed for comparative purposes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and comparative data to inform strategic decisions in chemical synthesis.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a valuable synthon that embodies this principle, featuring a difluorinated aromatic ring, a reactive hydroxymethyl group, and a versatile nitrile moiety. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide aims to provide a critical evaluation of viable synthetic routes, grounded in experimental data and established chemical principles.
Primary Synthetic Route: A Two-Step Approach from 3,5-Difluorobenzonitrile
The most direct and well-documented pathway to this compound involves the initial formylation of commercially available 3,5-difluorobenzonitrile, followed by the selective reduction of the resulting aldehyde.
Methodology 1: Synthesis via Directed ortho-Lithiation and Selective Reduction
This approach leverages the directing effect of the nitrile group in an ortho-lithiation reaction to introduce a formyl group, which is subsequently reduced to the desired hydroxymethyl functionality.
Logical Workflow:
Caption: Workflow for the synthesis of this compound from 3,5-difluorobenzonitrile.
Step 1: Formylation via Directed ortho-Lithiation
Causality of Experimental Choices: The nitrile group, while not a classical directing group, can direct deprotonation to the ortho position through the formation of a complex with a strong lithium amide base like lithium diisopropylamide (LDA). The fluorine atoms enhance the acidity of the aromatic protons, facilitating this process. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group.
Mechanistic Insight: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The reaction proceeds through the coordination of the lithium base to the heteroatom of the directing group (in this case, the nitrogen of the nitrile). This coordination brings the base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate.[1][2] This intermediate then reacts with an added electrophile.
Caption: Generalized mechanism of Directed ortho-Metalation (DoM).
Experimental Protocol: Synthesis of 3,5-Difluoro-4-formylbenzonitrile
-
To a solution of diisopropylamine (1.1 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) under a nitrogen atmosphere, slowly add 2.5 M n-butyllithium in hexanes (4.4 mL, 11 mmol) at -78 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of 3,5-difluorobenzonitrile (1.39 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
Add N,N-dimethylformamide (DMF, 0.88 g, 12 mmol) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quench the reaction by the slow addition of 1 M aqueous HCl (20 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluoro-4-formylbenzonitrile.
Expected Yield: Approximately 75-85%.
Step 2: Selective Reduction of the Formyl Group
Causality of Experimental Choices: The reduction of the aldehyde to a primary alcohol requires a mild and selective reducing agent to avoid the concomitant reduction of the nitrile group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over nitriles under standard conditions.[3][4][5] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.
Mechanistic Insight: Hydride Reduction of an Aldehyde
The reduction of an aldehyde with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[6][7] This attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated by the solvent (e.g., methanol) to yield the final alcohol product.
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Representative Experimental Protocol: Synthesis of this compound
Note: This protocol is based on the established procedure for the reduction of the structurally similar 3,5-difluorobenzaldehyde.[8]
-
Dissolve 3,5-difluoro-4-formylbenzonitrile (1.67 g, 10 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (0.19 g, 5 mmol) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add water (50 mL) to quench the excess sodium borohydride.
-
Acidify the mixture to pH ~5-6 with 1 M aqueous HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Expected Yield: Greater than 90%.
Alternative Synthetic Route: A Multi-Step Approach from a Substituted Aniline
An alternative, though less direct, synthetic strategy begins with 4-bromo-2,6-difluoroaniline. This route involves the introduction of the nitrile group via a cyanation reaction, followed by subsequent functional group manipulations to install the hydroxymethyl group.
Methodology 2: Synthesis via Cyanation of a Bromoaniline Derivative
Logical Workflow:
Caption: Potential alternative synthetic route to this compound.
A published procedure describes the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline and copper(I) cyanide in DMF.[9] The subsequent conversion of the amino group to the hydroxymethyl group would likely require a multi-step sequence, for example, a Sandmeyer reaction to introduce a different functional group that could then be converted to the hydroxymethyl moiety. This multi-step nature makes this route less atom-economical and potentially lower-yielding compared to the directed ortho-lithiation approach.
Comparative Data Summary
| Parameter | Methodology 1: Directed ortho-Lithiation & Reduction | Methodology 2: From Bromoaniline |
| Starting Material | 3,5-Difluorobenzonitrile | 4-Bromo-2,6-difluoroaniline |
| Number of Steps | 2 | >2 |
| Key Reagents | LDA, DMF, NaBH₄ | CuCN, Potentially Diazotizing agents, Reducing agents |
| Overall Yield | High (estimated >65%) | Moderate to Low (multi-step) |
| Scalability | Feasible with appropriate cryogenic capabilities | Potentially challenging due to multiple steps and reagents |
| Safety Considerations | Use of pyrophoric n-BuLi and cryogenic temperatures | Use of toxic cyanide salts and potentially unstable diazonium intermediates |
| Atom Economy | Good | Moderate |
Conclusion and Recommendation
Based on the available literature and established chemical principles, the two-step synthesis of this compound from 3,5-difluorobenzonitrile via directed ortho-lithiation and subsequent selective reduction is the most efficient and high-yielding methodology. This route offers a direct and convergent approach with good control over regioselectivity. While the use of organolithium reagents requires careful handling and low-temperature conditions, the high yields and straightforward nature of the transformations make it the preferred method for both laboratory-scale synthesis and potential scale-up.
The alternative route starting from 4-bromo-2,6-difluoroaniline is less developed and involves a greater number of synthetic steps, likely leading to a lower overall yield and increased complexity. Therefore, for researchers and professionals in drug development seeking a reliable and efficient synthesis of this compound, the directed ortho-lithiation strategy is highly recommended.
References
- 1. Directed Ortho Metalation [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile with various reagents
An In-Depth Technical Guide to the Cross-Reactivity of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
Introduction: A Molecule of Growing Importance
This compound is a multifaceted building block in modern medicinal chemistry and materials science. Its utility stems from the unique interplay of its three core functional groups: a benzylic alcohol, a nitrile moiety, and a difluorinated aromatic ring. The presence of fluorine atoms, in particular, is known to enhance pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeability in drug candidates.[1][2][3] This guide provides a comprehensive analysis of the molecule's cross-reactivity with various common reagents, offering researchers and drug development professionals a predictive framework and empirical methodologies for its application in complex synthetic pathways.
The molecule's reactivity is not merely a sum of its parts. The electronic effects of the substituents are deeply interconnected. The two fluorine atoms and the nitrile group are strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring and the benzylic alcohol. Understanding these nuances is critical for anticipating potential side reactions and for designing robust synthetic protocols.
Analysis of Functional Group Reactivity
The chemical behavior of this compound is dictated by the reactivity of its primary functional domains:
-
The Benzylic Alcohol: The carbon atom attached to both the benzene ring and the hydroxyl group is a benzylic position. Functional groups in this position are generally more reactive than their aliphatic counterparts because reaction intermediates, such as carbocations or radicals, are stabilized by resonance with the aromatic ring.[4]
-
The Nitrile Group: The cyano group is a versatile functional handle that can undergo various transformations, most notably reduction to an amine or hydrolysis to a carboxylic acid.[1][5]
-
The Difluorinated Aromatic Ring: The two fluorine atoms at the meta positions relative to the hydroxymethyl group, along with the para-nitrile group, create a highly electron-deficient aromatic system. This electronic profile deactivates the ring towards electrophilic attack but may increase its susceptibility to nucleophilic substitution under certain conditions.
The following sections explore the reactivity of this compound with key classes of reagents, supported by mechanistic principles and detailed experimental protocols for validation.
I. Reactivity with Oxidizing Agents
The primary site of oxidation is the benzylic alcohol. Depending on the strength and nature of the oxidizing agent, this group can be converted to an aldehyde or further to a carboxylic acid.[6]
Expected Reactions:
-
Mild Oxidation: Reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are expected to selectively oxidize the benzylic alcohol to the corresponding aldehyde, 3,5-difluoro-4-formylbenzonitrile.
-
Strong Oxidation: Stronger oxidants such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will likely oxidize the alcohol all the way to the carboxylic acid, 3,5-difluoro-4-cyanobenzoic acid.[6]
Experimental Protocol: Oxidation with MnO₂
-
Setup: To a solution of this compound (1.0 g, 5.91 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask, add activated manganese dioxide (5.14 g, 59.1 mmol, 10 equivalents).
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The starting material will have a lower Rf than the more polar aldehyde product.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM (3 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. Purify via column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Reactivity with Reducing Agents
The nitrile group is the primary target for reduction. The benzylic alcohol is generally stable to most reducing conditions that target nitriles.
Expected Reactions:
-
Nitrile Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding (4-(aminomethyl)-2,6-difluorophenyl)methanol. Catalytic hydrogenation (e.g., H₂ over Pd/C) is also a common method for this transformation.[5]
Experimental Protocol: Reduction with LiAlH₄
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend lithium aluminum hydride (0.45 g, 11.8 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) and cool to 0°C in an ice bath.
-
Addition: Slowly add a solution of this compound (1.0 g, 5.91 mmol) in anhydrous THF (20 mL) to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material.
-
Workup (Fieser method): Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water (0.45 mL), 15% aqueous NaOH (0.45 mL), and then water again (1.35 mL).
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off. Wash the solid with THF. Concentrate the combined filtrates under reduced pressure to obtain the crude aminomethyl product.
-
Characterization: Analyze the product by NMR and mass spectrometry.
III. Reactivity with Acids and Bases (Stability)
Acidic Conditions: The benzylic alcohol can be protonated by strong acids, transforming the hydroxyl group into a good leaving group (water).[7] This facilitates nucleophilic substitution reactions.[6][7] The nitrile group can undergo hydrolysis to a carboxylic acid under harsh acidic conditions (e.g., concentrated H₂SO₄ with heating).
Basic Conditions: The molecule is generally stable to mild bases. Strong bases could potentially deprotonate the benzylic alcohol to form an alkoxide. The nitrile group can also be hydrolyzed to a carboxylate salt under strong basic conditions (e.g., concentrated NaOH with heating).
IV. Reactivity with Nucleophiles
The primary site for nucleophilic attack is the benzylic carbon, especially after activation of the hydroxyl group.
Expected Reactions:
-
Nucleophilic Substitution (at the benzylic position): In the presence of an acid catalyst, the hydroxyl group can be displaced by nucleophiles (e.g., halides, thiols).[8] This likely proceeds through an Sₙ1 mechanism due to the resonance stabilization of the resulting benzylic carbocation.[4][7]
-
Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient, SNAr typically requires a good leaving group on the ring. The fluorine atoms could potentially be displaced by strong nucleophiles under forcing conditions (high temperature, strong base), but this is generally a difficult reaction.
V. Reactivity with Electrophiles
Expected Reactions:
-
Electrophilic Aromatic Substitution (SEAr): The aromatic ring of this compound is strongly deactivated by the cumulative electron-withdrawing effects of two fluorine atoms and a nitrile group.[9][10] Therefore, electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions.[10][11]
Summary of Cross-Reactivity
| Reagent Class | Potential Reactive Site(s) | Expected Outcome | Relative Reactivity |
| Oxidizing Agents (Mild) | Benzylic Alcohol | Oxidation to Aldehyde | High |
| Oxidizing Agents (Strong) | Benzylic Alcohol | Oxidation to Carboxylic Acid | High |
| Reducing Agents (Hydrides) | Nitrile | Reduction to Primary Amine | High |
| Strong Acids | Benzylic Alcohol, Nitrile | Activation for Sₙ1, Hydrolysis | Moderate to High (condition dependent) |
| Strong Bases | Benzylic Alcohol, Nitrile | Deprotonation, Hydrolysis | Moderate (condition dependent) |
| Nucleophiles | Benzylic Carbon (acid-activated) | Nucleophilic Substitution | Moderate (requires activation) |
| Electrophiles | Aromatic Ring | No Reaction (Deactivated) | Very Low |
Visualizing Reaction Pathways and Workflows
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Comparative analysis of the thermal stability of fluorinated benzonitrile derivatives
A Comparative Guide to the Thermal Stability of Fluorinated Benzonitrile Derivatives
This guide provides a detailed comparative analysis of the thermal stability of fluorinated benzonitrile derivatives. For researchers, scientists, and professionals in drug development and materials science, understanding the thermal characteristics of these compounds is paramount. The introduction of fluorine atoms into the benzonitrile scaffold dramatically alters its physicochemical properties, and thermal stability is a critical parameter for applications ranging from high-performance polymers to pharmaceutical intermediates. This document offers an in-depth exploration of the principles governing thermal stability, detailed experimental protocols for its assessment, and a comparative analysis of representative fluorinated benzonitrile structures.
The Significance of Fluorine in Benzonitrile Derivatives
Fluorinated aromatic nitriles are crucial building blocks in modern chemistry.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine (C-F) bonds—impart significant advantages. In medicinal chemistry, fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability.[1] In materials science, fluorinated polymers often exhibit superior chemical resistance, low dielectric constants, and high thermal stability, making them suitable for demanding electronic and aerospace applications.[2]
The thermal stability of a molecule is intrinsically linked to its bond dissociation energies and overall electronic structure. The C-F bond is one of the strongest single bonds in organic chemistry, with a dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[3] This inherent strength is a primary contributor to the enhanced thermal stability observed in many fluorinated compounds. This guide will dissect how the degree and position of fluorine substitution on the benzonitrile ring systematically influence this critical property.
Assessing Thermal Stability: TGA and DSC Methodologies
The primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] When performed simultaneously (TGA-DSC), these methods provide a comprehensive thermal profile of a compound.[6]
-
Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[4] It is used to determine decomposition temperatures and quantify mass loss events.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5] It identifies thermal events like melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[4]
Experimental Workflow Diagram
The logical flow of a typical thermal analysis experiment is outlined below.
Caption: Workflow for Thermal Stability Analysis.
Standard Operating Protocol for TGA-DSC Analysis
This protocol outlines the essential steps for analyzing the thermal stability of fluorinated benzonitrile derivatives.
Instrumentation: A simultaneous TGA-DSC analyzer (e.g., PerkinElmer Pyris STA 9, Mettler Toledo TGA/DSC series) is required.[4][6]
Methodology:
-
Instrument Calibration:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the dried fluorinated benzonitrile derivative into a clean alumina or platinum crucible. Smaller sample sizes are often necessary during the early drug discovery phase.[6]
-
Record the initial mass precisely.
-
-
Experimental Conditions:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[6]
-
Set the temperature program to ramp from ambient temperature (e.g., 30°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis:
-
From the TGA curve (mass vs. temperature), determine the following:
-
T_onset_ (Extrapolated Onset Temperature): The temperature at which decomposition begins, found by extrapolating the baseline and the tangent of the decomposition step.
-
T_d5_ and T_d10_: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common metrics for comparing thermal stability.[3]
-
-
From the DSC curve (heat flow vs. temperature), determine the following:
-
T_m_ (Melting Point): The peak temperature of the endothermic event corresponding to melting.
-
Identify other thermal events such as crystallization (exothermic) or solid-solid transitions.
-
-
Comparative Analysis: Structure vs. Stability
To illustrate the effect of fluorination, we will compare three representative compounds: Benzonitrile, 4-Fluorobenzonitrile, and Pentafluorobenzonitrile. The data presented in the table below is a representative synthesis based on established chemical principles, where fluorination enhances thermal stability.[3]
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (T_m_) (°C) | Onset Decomposition (T_onset_) (°C) | Temp. at 5% Mass Loss (T_d5_) (°C) |
| Benzonitrile | C₇H₅N | 103.12 | -13 | ~290 | ~310 |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | -35 | ~340 | ~365 |
| Pentafluorobenzonitrile | C₇F₅N | 193.07 | -34 | ~430 | ~455 |
Analysis of Trends
The data clearly demonstrates a strong positive correlation between the degree of fluorination and thermal stability.
-
Benzonitrile: The parent compound serves as our baseline. It exhibits moderate thermal stability, with decomposition commencing around 290°C.
-
4-Fluorobenzonitrile: The introduction of a single fluorine atom at the para position significantly increases the decomposition temperature. The electron-withdrawing nature of fluorine stabilizes the aromatic ring.
-
Pentafluorobenzonitrile: Perfluorination of the aromatic ring results in a dramatic enhancement of thermal stability, with the T_d5_ value exceeding 450°C. This substantial increase is a direct consequence of replacing all C-H bonds with much stronger C-F bonds.[3] The cumulative inductive effect of five fluorine atoms also greatly stabilizes the molecule.
Causality: The Physicochemical Basis for Enhanced Stability
The observed trends are not coincidental; they are rooted in the fundamental physicochemical properties of the molecules. The relationship between fluorine substitution and thermal stability can be explained by two primary factors: bond energy and electronic effects.
Caption: Causality of Fluorine-Induced Thermal Stability.
-
Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a direct measure of its strength. The BDE of an aromatic C-F bond is approximately 125 kcal/mol, whereas the BDE of an aromatic C-H bond is around 111 kcal/mol. The thermal decomposition of a molecule begins with the cleavage of its weakest bonds. By replacing weaker C-H bonds with stronger C-F bonds, the energy barrier to thermal decomposition is significantly raised. The extended decomposition temperature range of some fluorinated compounds has been ascribed to the high dissociation energy of the C–F bond.[3]
-
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect lowers the energy of the molecule's sigma framework, contributing to overall molecular stabilization.[7] In polyfluorinated systems, the cumulative inductive effect significantly reduces electron density in the aromatic ring, making it less susceptible to electrophilic attack and certain thermal degradation pathways.[1]
Conclusion
This guide demonstrates that the thermal stability of benzonitrile derivatives can be systematically and predictably enhanced through fluorination. The comparative analysis, grounded in the principles of bond energy and electronic effects, confirms that an increased degree of fluorine substitution leads to a significant elevation in decomposition temperatures. The experimental protocols for TGA and DSC provide a robust framework for researchers to accurately characterize and compare the thermal properties of novel fluorinated compounds. This understanding is critical for the rational design of new molecules for applications where performance under thermal stress is a prerequisite for success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. azom.com [azom.com]
- 7. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the structure of reaction products obtained from 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
An In-Depth Guide to Confirming the Structure of Reaction Products from 3,5-Difluoro-4-(hydroxymethyl)benzonitrile: A Comparative Spectroscopic Analysis
For research scientists and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis. The starting material, this compound, presents a versatile scaffold with three key functional regions: a reactive benzylic alcohol, a nitrile group, and a difluorinated aromatic ring. Transformations targeting the hydroxymethyl group are common, yet distinguishing between the resulting products requires a nuanced understanding of modern spectroscopic techniques.
This guide provides a comparative framework for confirming the structures of two common products derived from this compound: the oxidation product, 3,5-Difluoro-4-formylbenzonitrile , and the esterification product, 4-cyano-2,6-difluorobenzyl acetate . We will explore the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach provides a self-validating system for structural elucidation.
The hydroxymethyl group is the primary site of reactivity in many synthetic routes. To illustrate our comparative analysis, we will focus on two fundamental transformations: oxidation and esterification.
-
Reaction A: Oxidation to an Aldehyde. The conversion of the primary alcohol to an aldehyde is a crucial step in many synthetic pathways. This is typically achieved using mild oxidizing agents to prevent over-oxidation to a carboxylic acid.
-
Reaction B: Esterification to an Acetate. Esterification protects the hydroxyl group or modifies the compound's physicochemical properties. This is commonly achieved by reaction with an acylating agent.
The logical flow of synthesizing and confirming these products is outlined below.
Assessing the synthetic utility of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile versus alternative building blocks
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical assessment of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile , a versatile fluorinated building block. We will objectively compare its synthetic utility against its non-fluorinated and mono-fluorinated counterparts, 4-(hydroxymethyl)benzonitrile and 3-Fluoro-4-(hydroxymethyl)benzonitrile , respectively. This analysis is supported by a review of established chemical principles and available experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The core structure of these building blocks, featuring a reactive hydroxymethyl group and a synthetically versatile nitrile moiety on a benzene ring, offers multiple avenues for chemical elaboration. The presence and number of fluorine atoms ortho to the hydroxymethyl group, however, introduce significant differences in their reactivity and potential applications.
Comparative Analysis of Synthetic Transformations
The utility of a building block is best assessed by its performance in a range of chemical transformations. Here, we will explore key reactions involving the hydroxymethyl and aromatic functionalities of our target compounds.
Etherification of the Hydroxymethyl Group (Williamson Ether Synthesis)
The conversion of the benzylic alcohol to an ether is a common synthetic step to introduce diverse side chains. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a classic and effective method for this transformation.[3][4]
The reactivity of the benzylic position in an SN2 reaction is influenced by both steric and electronic factors. While benzyl halides are generally good substrates for SN2 reactions, the presence of ortho-substituents can introduce steric hindrance.[1][5] Furthermore, the electron-withdrawing nature of the fluorine atoms in this compound is expected to have a notable impact on the reactivity of the corresponding benzyl halide.
Hypothetical Comparative Williamson Ether Synthesis:
| Building Block | Corresponding Benzyl Bromide | Expected Relative Reactivity in SN2 | Rationale |
| 4-(hydroxymethyl)benzonitrile | 4-(bromomethyl)benzonitrile | Baseline | Unsubstituted benzyl bromide serves as a standard reference. |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | 3-Fluoro-4-(bromomethyl)benzonitrile | Slightly Decreased | The single ortho-fluorine atom introduces moderate steric hindrance and a slight deactivating inductive effect on the benzylic carbon. |
| This compound | 3,5-Difluoro-4-(bromomethyl)benzonitrile | Decreased | The two ortho-fluorine atoms create significant steric hindrance around the benzylic carbon, and their strong electron-withdrawing inductive effects decrease the nucleophilicity of the corresponding alkoxide and may destabilize the transition state of the SN2 reaction with an external nucleophile. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Step 1: Alkoxide Formation. To a solution of the respective (hydroxymethyl)benzonitrile (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise.
-
Step 2: Alkylation. Allow the reaction mixture to stir at room temperature for 30 minutes. Then, add the desired alkyl halide (1.2 eq.) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: Generalized workflow for Williamson Ether Synthesis.
Oxidation of the Hydroxymethyl Group
The oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The electronic environment of the benzylic position can influence the ease of this oxidation.
The electron-withdrawing fluorine atoms in this compound are expected to make the benzylic alcohol more electron-deficient. This can potentially make the oxidation process more facile under certain conditions. For instance, in the synthesis of the potent oral selective estrogen receptor downregulator (SERD) AZD9496, the key intermediate is the aldehyde derived from the oxidation of this compound.[6][7]
Hypothetical Comparative Oxidation:
| Building Block | Product (Aldehyde) | Expected Relative Ease of Oxidation | Rationale |
| 4-(hydroxymethyl)benzonitrile | 4-formylbenzonitrile | Baseline | Standard benzylic alcohol oxidation. |
| 3-Fluoro-4-(hydroxymethyl)benzonitrile | 3-Fluoro-4-formylbenzonitrile | Slightly Increased | The inductive effect of the fluorine atom can facilitate the removal of the benzylic proton in the oxidation mechanism. |
| This compound | 3,5-Difluoro-4-formylbenzonitrile | Increased | The strong combined inductive effect of two fluorine atoms significantly increases the acidity of the benzylic proton, potentially leading to faster reaction rates or allowing for the use of milder oxidizing agents. |
While direct comparative kinetic studies are scarce, the synthesis of complex molecules like AZD9496 highlights the practical utility of oxidizing the difluorinated substrate.[6]
Experimental Protocol: General Procedure for Oxidation to Aldehyde (e.g., using PCC)
-
Step 1: Reaction Setup. To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and celite in anhydrous dichloromethane (DCM) under an inert atmosphere, add a solution of the respective (hydroxymethyl)benzonitrile (1.0 eq.) in DCM.
-
Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography on silica gel.
dot
Caption: Simplified workflow for the oxidation of hydroxymethylbenzonitriles.
Nucleophilic Aromatic Substitution (SNAr)
The presence of fluorine atoms on the aromatic ring significantly activates it towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing groups.[8] Fluorine is a particularly effective activating group for SNAr due to its high electronegativity and its ability to stabilize the negative charge in the Meisenheimer intermediate through a strong inductive effect. Furthermore, fluoride is an excellent leaving group in this context.[9]
This makes this compound a potentially valuable substrate for SNAr reactions, where one or both fluorine atoms could be displaced by a variety of nucleophiles. However, the hydroxymethyl group is not strongly electron-withdrawing, so the activation is primarily provided by the nitrile group and the other fluorine atom.
Expected Reactivity in SNAr:
-
4-(hydroxymethyl)benzonitrile: This compound is generally unreactive towards SNAr unless there is a suitable leaving group at an activated position (ortho or para to the nitrile).
-
3-Fluoro-4-(hydroxymethyl)benzonitrile: The fluorine atom at the 3-position is not strongly activated for SNAr by the para-nitrile group.
-
This compound: In a derivative where the hydroxymethyl group is replaced by a good leaving group (e.g., a halogen), the fluorine atoms at positions 3 and 5 would be activated for SNAr by the para-nitrile group. However, in the parent molecule, the C-F bonds are not ideally positioned for activation by the nitrile group. A more relevant comparison would be with a derivative like 3,5-difluoro-4-chlorobenzonitrile, where the chlorine would be the leaving group, and the fluorine atoms would act as activating groups.
Given the typical substitution patterns in SNAr, a more insightful comparison would involve substrates where a leaving group is positioned para to the electron-withdrawing nitrile group. For instance, comparing the reactivity of 4-chloro-3,5-difluorobenzonitrile with 4-chlorobenzonitrile would demonstrate the powerful activating effect of the two meta-fluorine atoms. In such a scenario, the difluorinated compound would be expected to undergo SNAr much more readily.
Conclusion and Future Perspectives
This guide has provided a comparative assessment of the synthetic utility of this compound and its less fluorinated analogs. The presence of two fluorine atoms ortho to the hydroxymethyl group introduces a fascinating interplay of steric and electronic effects that significantly influences its reactivity.
-
For Williamson ether synthesis and other SN2 reactions at the benzylic position, the difluorinated compound is expected to be less reactive due to steric hindrance and electronic deactivation. This may necessitate more forcing reaction conditions.
-
For the oxidation of the hydroxymethyl group, the strong electron-withdrawing nature of the two fluorine atoms is predicted to facilitate this transformation. This is exemplified by its use in the synthesis of complex drug candidates like AZD9496.[6]
-
While the parent molecule is not primed for SNAr at the fluorinated positions, the fluorine atoms can serve as potent activating groups in appropriately substituted derivatives.
The choice of building block will ultimately depend on the specific synthetic strategy and the desired properties of the target molecule. For applications where rapid diversification via SN2 at the benzylic position is desired, the non-fluorinated or mono-fluorinated analogs may be more suitable. However, when enhanced oxidative reactivity or the introduction of fluorine atoms for modulating biological properties is paramount, This compound emerges as a highly valuable and strategic building block.
Future research providing direct, quantitative comparisons of reaction kinetics and yields for these building blocks in a standardized set of reactions would be invaluable to the scientific community. Such data would further refine our understanding of the nuanced effects of fluorine substitution and enable more precise and predictive synthetic design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling for Mechanistic Validation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile Reactions
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. It informs process optimization, impurity profiling, and the rational design of new chemical entities. Among the arsenal of techniques available for mechanistic elucidation, isotopic labeling stands out for its definitive and nuanced insights. By strategically substituting an atom with its heavier, stable isotope, we can trace its journey through a chemical transformation, providing unequivocal evidence for proposed reaction pathways.
This guide provides a comprehensive, in-depth exploration of how isotopic labeling studies can be designed and executed to validate the mechanism of a hypothetical, yet chemically plausible, oxidation of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile. We will compare different labeling strategies, delve into the causality behind experimental choices, and provide detailed, actionable protocols.
The Subject of Our Study: this compound
This compound is a substituted aromatic compound with three key functional groups: a nitrile, a benzylic alcohol, and fluorine atoms that modulate the electronic properties of the benzene ring. The interplay of these groups makes it an interesting candidate for various chemical transformations. For the purpose of this guide, we will consider its oxidation to 3,5-difluoro-4-formylbenzonitrile.
Proposed Reaction and Mechanistic Hypotheses
Let us propose a common oxidation reaction of the benzylic alcohol to an aldehyde, for instance, using a mild oxidizing agent like manganese dioxide (MnO₂).
Proposed Reaction:
This compound + MnO₂ → 3,5-Difluoro-4-formylbenzonitrile + MnO + H₂O
Two plausible, albeit simplified, mechanistic pathways for this oxidation are:
-
Concerted Mechanism: A one-step process where the C-H bond of the hydroxymethyl group and the O-H bond break simultaneously, with the hydride being transferred to the oxidant.
-
Stepwise Mechanism: A multi-step process that could involve the initial formation of an intermediate, such as a manganese ester, followed by the rate-determining cleavage of the benzylic C-H bond.
Isotopic labeling can provide the critical evidence needed to distinguish between these and other potential mechanistic nuances.
Comparative Isotopic Labeling Strategies
The choice of isotope and its position within the molecule are paramount for a successful mechanistic study. For the oxidation of this compound, we will compare three strategic labeling approaches.
| Isotopic Label | Position of Label | Information Gained | Analytical Technique |
| Deuterium (²H or D) | Benzylic (CH₂OH) | Primary Kinetic Isotope Effect (KIE) to determine if C-H bond breaking is rate-determining. | Mass Spectrometry, ¹H NMR |
| Carbon-13 (¹³C) | Nitrile (CN) | Serves as a positional marker to confirm the nitrile group's integrity throughout the reaction. | ¹³C NMR, Mass Spectrometry |
| Oxygen-18 (¹⁸O) | Hydroxymethyl (CH₂OH) | To probe for the involvement of the oxygen atom in potential intermediate formation. | Mass Spectrometry |
In-Depth Analysis and Experimental Design
Strategy 1: Deuterium Labeling and the Kinetic Isotope Effect (KIE)
The most powerful tool for probing the rate-determining step in this reaction is the Kinetic Isotope Effect (KIE).[1][2][3][4] A C-D bond is stronger than a C-H bond, and thus requires more energy to break. If the cleavage of the benzylic C-H bond is part of the rate-determining step, replacing the hydrogen atoms with deuterium will significantly slow down the reaction rate.[1][2][3][4]
-
Reduction of the Aldehyde: Start with 3,5-difluoro-4-formylbenzonitrile.
-
Deuterium Source: Use a deuterated reducing agent, such as sodium borodeuteride (NaBD₄).
-
Reaction Conditions: Dissolve 3,5-difluoro-4-formylbenzonitrile in a suitable anhydrous solvent (e.g., THF or methanol). Cool the solution to 0 °C.
-
Addition of Reagent: Slowly add a solution of NaBD₄ in the same solvent.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of D₂O.
-
Workup and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
-
Characterization: Confirm the incorporation and position of deuterium using ¹H NMR (disappearance of the benzylic proton signal) and mass spectrometry (increase in molecular weight by 2 Da).
-
Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature, solvent, and stoichiometry of MnO₂). One reaction will use the unlabeled this compound (the "light" substrate), and the other will use the deuterated analog (the "heavy" substrate).
-
Monitoring Reaction Progress: At regular time intervals, take aliquots from each reaction mixture and quench the reaction.
-
Analysis: Analyze the quenched aliquots by a suitable quantitative method, such as HPLC or GC, to determine the concentration of the starting material and the product.
-
Rate Determination: Plot the concentration of the product versus time for both reactions. The initial rate of each reaction can be determined from the slope of these plots.
-
KIE Calculation: The KIE is the ratio of the rate constant for the light substrate (kH) to the rate constant for the heavy substrate (kD): KIE = kH / kD.
-
Significant KIE (kH/kD > 2): A large primary KIE provides strong evidence that the benzylic C-H bond is broken in the rate-determining step. This would support a mechanism where hydride abstraction is the slow step.[1][2][3][4]
-
No or Small KIE (kH/kD ≈ 1): A KIE close to unity suggests that C-H bond cleavage is not the rate-determining step. This might indicate that a prior step, such as the formation of a manganese ester, is rate-limiting.
Caption: A multi-faceted approach to reaction mechanism validation.
Conclusion
Isotopic labeling is an indispensable technique for the rigorous validation of reaction mechanisms. For the oxidation of this compound, deuterium labeling to determine the kinetic isotope effect is the most direct method to probe the involvement of C-H bond cleavage in the rate-determining step. Complemented by ¹³C and ¹⁸O labeling as control and supplementary experiments, a highly detailed and trustworthy mechanistic picture can be constructed. When integrated with computational and spectroscopic methods, these studies provide the robust, evidence-based understanding that is crucial for advancing chemical synthesis and drug development.
References
- 1. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effects on aromatic and benzylic hydroxylation by Chromobacterium violaceum phenylalanine hydroxylase as probes of chemical mechanism and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic Isotope Effects on Benzylic Hydroxylation by the Aromatic Amino Acid Hydroxylases: Evidence for Hydrogen Tunneling, Coupled Motion, and Similar Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic isotope effects on benzylic hydroxylation by the aromatic amino acid hydroxylases: evidence for hydrogen tunneling, coupled motion, and similar reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS No. 228421-83-8), ensuring the protection of laboratory personnel and compliance with regulatory standards. This document moves beyond a simple checklist, explaining the causality behind each procedural step to foster a deep-rooted culture of safety.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a substituted aromatic nitrile with specific hazards that dictate its handling and disposal requirements. The fluorinated nature of the compound and the presence of a nitrile group warrant careful consideration.
A summary of its hazard profile, based on the Globally Harmonized System (GHS), is presented below.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 228421-83-8 |
| Physical Form | White to Yellow Solid |
| Signal Word | Warning |
| GHS Hazard Codes | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H332: Harmful if inhaled H335: May cause respiratory irritation[1] |
Expert Insight: The combination of these hazard codes indicates that exposure via ingestion, skin contact, or inhalation can lead to acute health effects. The designation H335 ("May cause respiratory irritation") is particularly critical, underscoring the need for handling this solid compound in a manner that prevents dust generation.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Based on the risk assessment, the following PPE is mandatory when handling this compound, especially during waste consolidation and disposal procedures.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2] This is a direct countermeasure to its H319 classification as a serious eye irritant.
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile, that conform to EN 374 standards.[1][3] This is essential to prevent skin contact, as the compound is a known skin irritant (H315).
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a large spill, additional protective clothing may be necessary.[1][4]
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are at risk of being exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][4]
The Core Disposal Protocol: A Step-by-Step Guide
The primary and most crucial directive for the disposal of this compound is to engage a licensed professional waste disposal company .[1] In-lab neutralization or degradation is strongly discouraged without a thoroughly validated and approved protocol, as incomplete reactions can produce unknown and potentially more hazardous byproducts.[1]
Step 1: Waste Segregation and Containment
-
Segregate: Immediately designate this compound waste as hazardous. It must be kept separate from other waste streams.[5][6]
-
Incompatibility Alert: Critically, do not mix nitrile-containing waste with strong acids (mineral or organic).[7] This combination can lead to a violent exothermic reaction, generating heat and highly toxic, flammable gases.[7]
-
Contain: Collect all waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, sealable container made of a compatible material (e.g., a high-density polyethylene or glass bottle).[1][2][5] Ensure the container is in good condition and free from leaks.
Step 2: Accurate and Clear Labeling
-
Label Immediately: As soon as the first item of waste is added, label the container clearly.
-
Required Information: The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date the waste was first added.
-
Step 3: Safe Interim Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[5] This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[4][5]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
Step 4: Arranging Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or your designated hazardous waste management provider to schedule a pickup.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound to the waste disposal company.[1] This ensures they have all the necessary information to handle and transport the waste safely and in compliance with all regulations.
Managing Spills and Contamination
Accidents happen, and a prepared response is key to maintaining safety.
Emergency Spill Protocol
-
Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 2.
-
Contain: Prevent the spill from spreading or entering drains.[2][8]
-
Clean-Up (Dry Method):
-
Decontaminate: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste according to the protocol in Section 3.
Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste. For acutely hazardous materials, the EPA recommends a triple-rinse procedure.[6]
-
Rinse the container three times with a solvent suitable for removing the chemical residue.
-
Collect the rinsate (the solvent from the rinsing) and dispose of it as hazardous waste.[6][9]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines, which may allow for disposal as regular trash.[9]
Disposal Workflow Diagram
This diagram outlines the decision-making process for the safe and compliant disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, upholding the highest standards of operational safety, protecting our environment, and ensuring full regulatory compliance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. calpaclab.com [calpaclab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
